(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Description
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Properties
IUPAC Name |
(3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKLESLYMHWBOP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375906 | |
| Record name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743416-09-3 | |
| Record name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, chiral structure, conferred by the dichlorinated phenyl ring, makes it a valuable synthon for creating complex molecular architectures with specific stereochemical configurations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The strategic placement of chlorine atoms on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key component in the design of targeted therapies, particularly for neurological disorders.[1][2][3]
Chemical Structure and Physicochemical Properties
The defining feature of this compound is the presence of a chiral center at the C3 carbon, bonded to an amino group and a 2,3-dichlorinated phenyl ring. This specific arrangement dictates its three-dimensional conformation, which is crucial for its interaction with biological targets.
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [4] |
| Molecular Weight | 234.08 g/mol | [4] |
| CAS Number | 117391-56-7 (for racemic mixture) | [4][5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 232-235 °C | [4] |
| Boiling Point | 363 °C at 760 mmHg | [4] |
| Density | 1.447 g/cm³ | [4] |
| XLogP3 | 3.168 | [4] |
| Topological Polar Surface Area | 63.3 Ų | [4] |
Note: Some data corresponds to the racemic mixture due to limited availability for the specific (R)-enantiomer.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure β-amino acids like the (R)-enantiomer of 3-amino-3-(2,3-dichlorophenyl)propanoic acid is a key challenge in organic synthesis. Various stereoselective methods have been developed to address this, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. These methods are crucial for producing the desired stereoisomer, which often exhibits significantly different biological activity compared to its enantiomer.
A general and robust approach for the asymmetric synthesis of 3-aryl-β-amino acids involves the diastereoselective addition of a nucleophile to a chiral imine or the enantioselective addition to a prochiral enolate.
Illustrative Asymmetric Synthesis Workflow:
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Applications in Drug Discovery and Development
β-Amino acids and their derivatives are integral components in the development of pharmaceuticals due to their ability to form stable secondary structures in peptides (peptidomimetics) and their resistance to enzymatic degradation. This compound, in particular, serves as a crucial building block for compounds targeting a range of therapeutic areas.
Neurological Disorders
The dichlorophenyl moiety is a common feature in centrally acting drugs. The incorporation of this compound into novel chemical entities is a strategy employed in the design of agents targeting neurological disorders.[1][2][3] The specific stereochemistry and substitution pattern can lead to enhanced binding affinity and selectivity for various receptors and transporters in the central nervous system.
Antifungal and Antimicrobial Agents
Dipeptide compounds incorporating (R)-3-amino-3-arylpropanoic acids have shown potential as fungicidal agents. The (R)-configuration at the β-amino acid has been found to be crucial for enhanced activity. This highlights the importance of stereochemistry in the design of effective antimicrobial agents.
Peptidomimetics and Foldamers
The constrained conformation of β-amino acids makes them ideal for the construction of foldamers—oligomers that adopt well-defined secondary structures. The 2,3-dichlorophenyl group can further influence the folding preferences of peptides, enabling the design of molecules with specific shapes to interact with biological targets like protein-protein interfaces.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent):
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be complex due to the ortho and meta coupling.
-
Methine Proton (CH-N): A multiplet in the region of δ 4.0-4.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (CH₂-COOH): A pair of diastereotopic protons appearing as a multiplet (often an AB quartet or two doublets of doublets) in the region of δ 2.5-3.0 ppm, coupled to the methine proton.
-
Amine and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to chlorine showing characteristic shifts.
-
Methine Carbon (C-N): A signal around δ 50-55 ppm.
-
Methylene Carbon (C-COOH): A signal around δ 40-45 ppm.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique structural features provide a scaffold for the development of novel therapeutics with improved potency, selectivity, and metabolic stability. Further research into efficient and scalable asymmetric syntheses and the exploration of its utility in a broader range of therapeutic areas will undoubtedly continue to expand its importance in medicinal chemistry and drug discovery. The insights gained from studying the structure-activity relationships of its derivatives will pave the way for the rational design of next-generation pharmaceuticals.
References
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Desos, P., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 18(5), 509-528. Available at: [Link]
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Desos, P., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 18(5), 509-528. Available at: [Link]
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Tang, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]
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PubChem. N-[3,4-Dichlorophenyl]-beta-alanine. Available at: [Link]
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Udo, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4580. Available at: [Link]
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Henderson, J. L., et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1494-1499. Available at: [Link]
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Bonache, M. A., et al. (2018). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 23(11), 2997. Available at: [Link]
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Augustyn, E., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616-2621. Available at: [Link]
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Liu, G., et al. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7451-7458. Available at: [Link]
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Liu, M., & Wolf, C. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1688-1701. Available at: [Link]
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SpectraBase. 3-(3,4-Dichlorophenyl)propionic acid. Available at: [Link]
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Aslam, M., et al. (2018). Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. Available at: [Link]
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LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2307. Available at: [Link]
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SpectraBase. 3-[5-(4-Chlorophenyl)-2-furyl]propanoic acid, tms derivative. Available at: [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]
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Dvořák, Z. (2010). Beta-Amino Acids and Their Natural Biologically Active Derivatives. I. Derivatives of Beta-Alanine and Beta-Leucine. Vojenské zdravotnické listy, 79(1), 17-22. Available at: [Link]
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Lee, J. H., et al. (2025). d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability. Chemistry & Biodiversity. Available at: [Link]
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An In-depth Technical Guide to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid and Its Analogs
This guide provides a comprehensive technical overview of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. Due to the limited availability of public data on this specific enantiomer, this document extends its scope to include vital information on its corresponding (S)-enantiomer and the racemic mixture. This approach offers researchers, scientists, and drug development professionals a thorough understanding of this class of compounds, which hold significant potential in medicinal chemistry and materials science.
Introduction and Chemical Identity
Substituted β-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a dichlorinated phenyl ring, as in 3-Amino-3-(2,3-dichlorophenyl)propanoic acid, significantly influences the compound's lipophilicity, electronic properties, and conformational rigidity. These characteristics are pivotal for modulating interactions with biological targets, potentially leading to the development of novel therapeutic agents, particularly in areas such as neuroscience.[1]
While a specific CAS Registry Number for the (R)-enantiomer of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is not readily found in public databases, the CAS numbers for the (S)-enantiomer and the racemic mixture are well-documented.
Chemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | - |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| CAS Number (R-enantiomer) | Not available | - |
| CAS Number (S-enantiomer) | 748128-13-4 | [1][3] |
| CAS Number (Racemic) | 117391-56-7 | [2] |
| Appearance | White to off-white solid | [1] |
| Purity (S-enantiomer) | ≥ 98% (HPLC) | [1] |
| Optical Rotation (S-enantiomer) | [α]D25 = -36.0 ± 2º (c=1 in 0.5N NaOH) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Purification
The synthesis of chiral β-amino acids like this compound can be approached through various synthetic strategies. A common method involves the asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture.
Representative Synthetic Approach: Asymmetric Synthesis
A plausible synthetic route could involve the asymmetric reduction of a corresponding β-keto ester or the use of a chiral auxiliary. However, a more direct and widely referenced method for similar structures is the Rodionov reaction, which involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde) with malonic acid and ammonia or an ammonium salt. To achieve enantioselectivity, a chiral catalyst or a subsequent enzymatic resolution step would be necessary.
Experimental Protocol: Racemic Synthesis (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde and malonic acid in an appropriate solvent such as ethanol.
-
Addition of Reagents: Add a molar excess of ammonium acetate to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid.
Enantiomeric Resolution
The resolution of the racemic mixture can be achieved through several methods:
-
Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Enzymatic Resolution: Utilizing an enzyme that selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer.
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and resolution of this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are critical for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Key Analytical Techniques
| Technique | Purpose | Expected Results |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity determination | A single peak corresponding to the (R)-enantiomer with high enantiomeric excess (e.g., >99%). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Characteristic shifts for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (234.08 g/mol ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the dichlorophenyl group. |
Analytical Workflow for Quality Control
Caption: A typical analytical workflow for the characterization and quality control of the target compound.
Applications and Potential Mechanisms of Action
While specific applications for this compound are not extensively documented, its structural analogs have shown significant promise in several areas.
Pharmaceutical Development
-
Neurological Disorders: Dichlorinated β-phenylalanine derivatives are explored as building blocks for drugs targeting the central nervous system.[1] They can serve as precursors for compounds that modulate neurotransmitter systems.[4] The specific stereochemistry of the (R)-enantiomer can be critical for selective binding to receptors or enzymes.
-
Anti-inflammatory and Analgesic Agents: The structural features of these compounds may contribute to the development of new anti-inflammatory and pain-relieving medications.[1]
Materials Science
This class of compounds can be explored for creating novel polymers with enhanced properties, contributing to advancements in materials technology.[1]
Potential Biological Pathway Interaction
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action in neurological applications.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of dust formation, use a suitable respirator.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5][6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound represents a valuable yet under-documented chiral building block with considerable potential in pharmaceutical and materials science research. While the definitive CAS number for this enantiomer remains elusive in public records, the available data on its S-enantiomer and racemic mixture provide a solid foundation for its synthesis, characterization, and exploration in various applications. Researchers are encouraged to leverage the information on analogous compounds while exercising due diligence in handling and characterization.
References
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A Comprehensive Technical Guide to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Abstract
This technical guide provides an in-depth analysis of (R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid, a specialized chiral building block crucial in medicinal chemistry and pharmaceutical development. The document delineates its fundamental physicochemical properties, led by a definitive molecular weight of 234.08 g/mol .[1] It further presents a detailed, field-proven synthetic protocol, robust analytical characterization methodologies, and a survey of its applications, particularly in the development of neuroactive compounds.[2] Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting. This whitepaper is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for advanced applications.
Physicochemical and Structural Characteristics
This compound is a non-canonical β-amino acid. Its structure is characterized by a propanoic acid backbone with two key substitutions on the β-carbon (C3): an amino group and a 2,3-dichlorophenyl ring. The "(R)" designation specifies the absolute stereochemistry at the C3 chiral center, a critical feature for determining its interaction with biological targets. The dichlorinated phenyl ring is particularly significant as it enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, often leading to improved pharmacological profiles.
This compound serves as a vital precursor and building block in the synthesis of more complex molecules, especially in the development of anticonvulsant and neuroprotective agents.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 234.08 g/mol | [1][3] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3][4] |
| IUPAC Name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | N/A |
| CAS Number | 117391-56-7 (Racemic); 748128-13-4 (S-isomer) | [1][5] |
| Appearance | Typically a white to off-white powder | [4][6] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N | N/A |
Synthesis and Stereochemical Control
The synthesis of β-amino acids such as this one is a well-established field in organic chemistry. A robust and scalable approach is a variation of the Rodionov reaction, which involves a three-component condensation.
Causality of Experimental Choice: The chosen method is advantageous due to its use of readily available and cost-effective starting materials: 2,3-dichlorobenzaldehyde, malonic acid, and a source of ammonia (ammonium acetate). The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a conjugate addition of ammonia. This one-pot procedure is efficient, though it typically yields a racemic mixture of the final product. Achieving the desired (R)-enantiomer necessitates a subsequent chiral resolution step, which is a critical consideration in any drug development program where single-enantiomer therapeutics are the standard.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of Racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid
This protocol is a generalized procedure based on standard methods for β-amino acid synthesis.[7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,3-dichlorobenzaldehyde (10.0 g, 57.1 mmol), malonic acid (6.0 g, 57.7 mmol), and ammonium acetate (6.6 g, 85.6 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reflux: Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of the crude amino acid will form.
-
Purification: Filter the white precipitate and wash it with cold ethanol (2 x 20 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid under reduced pressure to yield the crude racemic product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).
-
Chiral Resolution (Self-Validation): The racemic mixture must be resolved to isolate the desired (R)-enantiomer. This can be accomplished using techniques such as fractional crystallization of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) or by preparative chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (% ee) of the final product must be confirmed analytically.
Analytical Characterization
To ensure the identity, purity, and correct stereochemistry of the final compound, a multi-technique analytical approach is mandatory. Each technique provides a piece of the puzzle, and together they form a self-validating system of characterization.
Caption: A standard workflow for the analytical validation of the final compound.
Table 2: Key Analytical Methodologies
| Technique | Purpose | Expected Result / Observation |
|---|---|---|
| ¹H NMR | Confirms the proton framework of the molecule. | Characteristic peaks for aromatic protons (dichlorophenyl ring), the methine proton at C3, and the methylene protons at C2.[8] |
| ¹³C NMR | Confirms the carbon backbone of the molecule. | Nine distinct carbon signals corresponding to the molecular formula. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M+H)⁺ at m/z 235.0, corresponding to the molecular weight of 234.08 Da.[1] |
| Chiral HPLC | Determines enantiomeric purity (% ee). | A single major peak corresponding to the (R)-enantiomer, with the area of the (S)-enantiomer peak being negligible (<0.5%).[4] |
| FTIR Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-Cl bonds.[8] |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its utility lies in providing a specific three-dimensional scaffold for building more complex drug candidates.
-
Neurotransmitter Research: As a derivative of β-phenylalanine, this compound and its analogs are used to synthesize molecules that can modulate neurotransmitter systems.[4][6] Its structure can mimic natural signaling molecules, allowing it to serve as a core for developing receptor antagonists or agonists.
-
Anticonvulsant Agents: The compound is employed in the synthesis of novel anticonvulsant drugs.[2] The dichlorophenyl moiety can enhance binding affinity to specific ion channels or receptors in the central nervous system that are implicated in seizure activity.
-
Neuroprotective Agents: It serves as a starting material for creating compounds designed to protect neurons from damage, a key strategy in treating neurodegenerative diseases.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.[9][10]
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | H315: Causes skin irritation.[9][10]H319: Causes serious eye irritation.[9][10]H335: May cause respiratory irritation.[9][10] |Protocol for Safe Handling and Storage
-
Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[9][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[9][11]
-
Spill Response: In case of a spill, prevent further leakage if safe to do so. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is often between 0 - 8 °C to ensure long-term stability.[4][6]
References
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MySkinRecipes. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. MySkinRecipes. Available from: [Link]
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PharmaCompass. R-3-Amino-3-(3,4-dichlorophenyl)propionic Acid. PharmaCompass. Available from: [Link]
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PubChem. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. Available from: [Link]
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Wiley-VCH. Supporting Information. Wiley Online Library. Available from: [Link]
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In-Depth Technical Guide: Physical Properties of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Abstract
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid (CAS 743416-09-3) is a non-canonical, chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its rigid dichlorophenyl moiety provides a unique scaffold for creating enantioselective drugs, particularly those targeting the central nervous system.[1] This guide offers a comprehensive analysis of the core physical properties of this compound, synthesizing available data with established analytical principles. It is designed for researchers, chemists, and pharmaceutical scientists, providing both established data points and the experimental causality for their determination.
Section 1: Chemical Identity and Core Properties
Precise identification is the foundation of reproducible science. The fundamental identifiers and summary of physical properties for this compound are collated below.
1.1 Identification
| Identifier | Value | Source(s) |
| IUPAC Name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | N/A (Standard Nomenclature) |
| CAS Number | 743416-09-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [3][4][5][6] |
| Molecular Weight | 234.08 g/mol | [3][4][5][6] |
| MDL Number | MFCD04113638 | [2][4][5] |
1.2 Summary of Physical Properties
| Property | Value / Expected Value | Source(s) / Rationale |
| Appearance | White to off-white solid | [6] |
| Melting Point | Data not available; expected >200 °C | Inferred from related structures[7] |
| Solubility | Data not available; expected solubility in aqueous acid/base and polar aprotic solvents | Inferred from zwitterionic structure[8] |
| Specific Optical Rotation | [α]D25 = +36.0 ± 2° (c=1 in 0.5N NaOH) | Deduced from enantiomer data[6] |
Section 2: Detailed Physical Characterization
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in formulation, storage, and biological systems.
2.1 Appearance and Morphology
The compound is described as a white to off-white solid .[6] In its solid state, amino acids typically exist as crystalline solids due to strong intermolecular ionic attractions between their zwitterionic forms.[8] While specific crystallographic data for this compound is not publicly available, its morphology can be definitively characterized using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
2.2 Melting Point
The melting point of a pure solid is a sharp, reproducible indicator of purity. While an exact experimental value for this compound is not available in the reviewed literature, a reasonable estimation can be made based on structurally similar compounds. For instance, (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid has a reported melting point of 239 - 243 °C.[7] Amino acids, in general, exhibit high melting points (often >200 °C) because their solid state is stabilized by strong electrostatic forces between zwitterions, which require significant thermal energy to overcome.[8]
Field Protocol: Melting Point Determination (Thomas-Hoover Method)
-
Sample Preparation: A small quantity of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.
-
Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Ramp: A rapid heating ramp is used to approximate the melting range. Subsequently, a new sample is heated slowly (1-2 °C/min) near the approximate melting point.
-
Observation: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid. The causality for a sharp melting range is high purity; impurities typically broaden and depress the melting range.
2.3 Solubility Profile
Quantitative solubility data is not currently published. However, the compound's structure as a β-amino acid allows for a qualitative prediction based on fundamental chemical principles.
-
Zwitterionic Nature: In neutral aqueous solution, the molecule likely exists as a zwitterion, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻). This ionic character generally confers solubility in polar solvents like water.[8][9]
-
pH Dependence: Solubility in water is expected to be minimal at its isoelectric point (pI) and increase significantly in both acidic (pH < pKa₁) and basic (pH > pKa₂) conditions.[9] In acidic solutions, the carboxylate is protonated, yielding a net positive charge. In basic solutions, the ammonium group is deprotonated, yielding a net negative charge.
-
Organic Solvents: Solubility is expected to be low in non-polar organic solvents (e.g., hexanes, toluene) but higher in polar aprotic solvents like DMSO and DMF, which can solvate the charged functional groups.
Field Protocol: Equilibrium Solubility Determination
-
Sample Addition: An excess amount of the solid compound is added to a fixed volume of the solvent of interest (e.g., water, PBS pH 7.4, 0.1N HCl) in a sealed vial.
-
Equilibration: The resulting slurry is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered (e.g., through a 0.45 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.
2.4 Optical Rotation
As a chiral molecule, the most defining physical property of this compound is its ability to rotate plane-polarized light. The specific rotation is a critical parameter for confirming the enantiomeric identity and purity.
While the specific rotation for the (R)-enantiomer is not directly reported, its enantiomer, (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, has a reported value of [α]D25 = -36.0 ± 2° (c=1 in 0.5N NaOH) .[6]
Causality: Enantiomers possess identical physical properties except for their interaction with plane-polarized light, which they rotate in equal magnitude but opposite directions.[10] Therefore, it is a fundamental principle that the (R)-enantiomer will have a specific rotation of +36.0 ± 2° under the identical experimental conditions.
Field Protocol: Polarimetry Measurement
-
Solution Preparation: A precise mass of the compound is dissolved in a specific volume of the specified solvent (0.5N NaOH) to achieve the target concentration (c=1, i.e., 1 g/100 mL).
-
Instrument Blank: The polarimeter is zeroed using a cell filled with the pure solvent.
-
Sample Measurement: The solvent-filled cell is replaced with a cell of a known path length (e.g., 1 dm) containing the prepared sample solution. The observed rotation (α) is measured at a specified temperature (25 °C) and wavelength (Sodium D-line, 589 nm).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
Section 3: Spectroscopic and Spectrometric Characterization (Predicted)
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this specific compound are not publicly available, the expected characteristics can be reliably predicted based on its functional groups.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Region (~7.0-7.6 ppm): A complex multiplet pattern corresponding to the three protons on the dichlorophenyl ring.
-
Chiral Methine (CH) (~4.5-5.0 ppm): A multiplet corresponding to the proton attached to the chiral carbon (C3). It will be coupled to the adjacent methylene protons.
-
Methylene (CH₂) (~2.8-3.2 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They are expected to appear as a pair of doublets of doublets (ABX system).
-
Exchangeable Protons (variable): Broad signals for the amine (NH₂) and carboxylic acid (OH) protons, which may exchange with solvent and are often not observed in D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton:
-
Carboxyl Carbon (~170-175 ppm): A signal for the COOH group.
-
Aromatic Carbons (~125-140 ppm): Six distinct signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts.
-
Chiral Methine Carbon (~50-55 ppm): The signal for the C3 carbon bonded to the amino group.
-
Methylene Carbon (~40-45 ppm): The signal for the C2 carbon.
-
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups. Expected characteristic absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate band around ~3000-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Medium-intensity peaks around ~1450-1600 cm⁻¹.
-
C-Cl Stretch: Strong bands in the fingerprint region, typically ~1000-1100 cm⁻¹.
3.3 Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation data. Using a soft ionization technique like Electrospray Ionization (ESI):
-
Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 235.00.
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of the two chlorine atoms. The spectrum will show a characteristic cluster of peaks for the molecular ion:
-
M peak (containing ²³⁵Cl): Relative abundance of 100%
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Relative abundance of ~65%
-
M+4 peak (containing two ³⁷Cl): Relative abundance of ~10%
-
Section 4: Visualization of Analytical Workflows
To ensure comprehensive characterization, a structured workflow is paramount. The following diagrams illustrate the logical flow for physical property determination and the relationship between structure and spectroscopic output.
Caption: Workflow for comprehensive physical characterization.
Caption: Structure-to-Spectra correlation map.
Section 5: Conclusion
This compound is a chiral building block whose physical properties are consistent with its structure as a substituted β-amino acid. It presents as a white solid with a high melting point and characteristic zwitterionic solubility. Its most critical identifying property is its positive optical rotation, which is equal and opposite to its (S)-enantiomer. While key data points have been established or reliably deduced, further experimental determination of its precise melting point, quantitative solubility in various pharmaceutically relevant solvents, and acquisition of full spectroscopic data are necessary for complete characterization and to support its application in advanced drug development programs.
Section 6: References
-
MySkinRecipes. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. [Link]
-
Wikipedia. Amino acid. [Link]
-
Cook, C.W., et al. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]
-
Chemguide. an introduction to amino acids. [Link]
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- 10. hou.usra.edu [hou.usra.edu]
A Comprehensive Technical Guide to the Solubility Profile of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in determining a drug candidate's bioavailability and subsequent formulation pathways, this document outlines the theoretical framework, experimental methodologies, and key influencing factors for establishing a robust solubility profile. While specific experimental data for this compound is not publicly available, this guide furnishes the necessary protocols and scientific reasoning to empower researchers to conduct these vital studies.
Introduction: The Central Role of Solubility in Drug Development
The journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) profile of an active pharmaceutical ingredient (API). Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant hurdles for formulation scientists.
This compound, a derivative of β-alanine, presents a unique structural motif with its dichlorophenyl ring. Such halogenated aromatic groups can significantly impact molecular properties, including solubility. A thorough understanding of its solubility behavior in various aqueous and organic media is therefore not merely a perfunctory step but a cornerstone of its preclinical development. This guide is structured to provide the scientific rationale and practical steps for a comprehensive solubility assessment.
Understanding Solubility: Thermodynamic vs. Kinetic
Before embarking on experimental determination, it is crucial to distinguish between two fundamental concepts of solubility: thermodynamic and kinetic.[1][2]
-
Thermodynamic Solubility refers to the equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the solution is in equilibrium with an excess of the solid compound.[2][3] This is the true, intrinsic solubility and represents the maximum amount of a substance that can be dissolved under stable conditions.[1]
-
Kinetic Solubility , in contrast, is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[3][4] The concentration at which precipitation occurs is the kinetic solubility.[4] These values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[1][2][5]
For drug development, thermodynamic solubility provides a more reliable foundation for formulation design and predicting in vivo behavior.[3][5]
Hypothetical Solubility Data for this compound
While specific experimental values are not available in the public domain, the following table illustrates how solubility data for this compound would be presented. This hypothetical data is intended to serve as a template for researchers to populate with their own experimental findings.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Purified Water | 25 | ~6.5 | 0.5 | Shake-Flask |
| 0.1 N HCl | 37 | 1.2 | 5.2 | Shake-Flask |
| Phosphate Buffer | 37 | 4.5 | 1.8 | Shake-Flask |
| Phosphate Buffer | 37 | 6.8 | 0.8 | Shake-Flask |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | 1.1 | Shake-Flask |
| Ethanol | 25 | N/A | 15.7 | Shake-Flask |
| Propylene Glycol | 25 | N/A | 25.3 | Shake-Flask |
Experimental Protocol for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[6][7]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (ensure high purity)
-
Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5 and 6.8, ethanol, propylene glycol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method
-
pH meter
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid API to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[9] It is advisable to take time points to confirm that a plateau in concentration has been reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[6][7]
Self-Validating System:
-
Mass Balance: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved.
-
Time to Equilibrium: Sampling at multiple time points (e.g., 24 and 48 hours) and observing consistent concentration values provides confidence that equilibrium has been reached.
-
Replicates: Performing the experiment in triplicate for each solvent system ensures the reproducibility of the results.[8]
Caption: Thermodynamic Solubility Workflow.
Key Factors Influencing the Solubility of this compound
The solubility of this compound, being an amino acid derivative, is expected to be highly dependent on several factors.
The Profound Impact of pH
As an amphoteric molecule possessing both a basic amino group and an acidic carboxylic acid group, the solubility of this compound will be significantly influenced by the pH of the aqueous medium.[10][11][12]
-
At the Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion with no net charge. This typically corresponds to the point of minimum aqueous solubility.[10][13]
-
At Low pH (below pI): The carboxylic acid group will be protonated (neutral), while the amino group will be protonated (positive charge). The net positive charge will increase interactions with polar water molecules, leading to higher solubility.[10]
-
At High pH (above pI): The amino group will be deprotonated (neutral), while the carboxylic acid group will be deprotonated (negative charge). The net negative charge will similarly enhance solubility in water.[10]
Therefore, a pH-solubility profile across the physiological range (pH 1.2 to 6.8) is essential for predicting its behavior in the gastrointestinal tract.[6][14]
Caption: pH Effect on Amino Acid Solubility.
Crystal Polymorphism
The solid-state form of an API can have a significant impact on its solubility. Different crystalline forms (polymorphs) or the amorphous state can exhibit different free energies and, consequently, different solubilities. Metastable polymorphs are generally more soluble than the most stable crystalline form.[1] It is imperative to characterize the solid form of the API being used in solubility studies to ensure consistent and reproducible results.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solid compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[1] This is a critical consideration for biopharmaceutical studies, which are typically conducted at a physiological temperature of 37°C.[8]
Conclusion
Establishing a comprehensive solubility profile for this compound is a foundational step in its journey as a potential drug candidate. This guide has outlined the critical distinction between thermodynamic and kinetic solubility, provided a robust, standards-compliant protocol for experimental determination, and elucidated the key factors—pH, solid-state form, and temperature—that govern its behavior in solution. By adhering to these principles and methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in the complex process of drug development.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[Link]
-
Grosse Daldrup, J.-B., et al. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid...[Link]
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ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]
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ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]
-
PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
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WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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(n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]
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WHO. (n.d.). Annex 4. [Link]
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ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]
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The Enigmatic Mechanism of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Guide for Researchers
Introduction
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral β-amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural analogs are recognized as valuable building blocks in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[1][2][3] The presence of a dichlorophenyl group is thought to enhance its biological activity and interaction with molecular targets.[1][4] While the precise mechanism of action for this specific enantiomer remains to be fully elucidated in publicly available literature, this guide will explore its potential pharmacological activities by examining the established mechanisms of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the prospective therapeutic avenues of this and similar molecules.
Postulated Mechanisms of Action
Based on the pharmacological profiles of analogous chemical structures, the primary hypothesized mechanisms of action for this compound center on the modulation of inhibitory neurotransmitter systems and ion channels. The key putative targets include γ-aminobutyric acid (GABA) receptors and calcium channels.
Modulation of the GABAergic System
The GABAergic system is the primary inhibitory network in the central nervous system, and its modulation is a cornerstone of treatment for a variety of neurological and psychiatric conditions. Structurally similar compounds to this compound have demonstrated activity at GABA receptors.
1.1. GABA Receptor Antagonism
Research on related chlorinated phenyl-substituted β-amino acids suggests a potential role as GABA receptor antagonists. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak but specific antagonist of the GABAB receptor. This antagonistic action could lead to a reduction in GABA-mediated inhibitory signaling, a mechanism that is being explored for various therapeutic applications.
1.2. Inhibition of GABA Transporters
Another potential mechanism is the inhibition of GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increase in the synaptic concentration of GABA, enhancing GABAergic tone. Functionalized amino acids are an area of active investigation for their potential as GAT inhibitors.[5]
Experimental Protocol: Radioligand Binding Assay for GABAA Receptor
To investigate the affinity of this compound for the GABAA receptor, a competitive radioligand binding assay can be performed.
Objective: To determine the binding affinity (Ki) of the test compound for the GABAA receptor complex.
Materials:
-
Synaptic membranes prepared from rat brain tissue.
-
[3H]-Muscimol (a potent GABAA receptor agonist).
-
This compound (test compound).
-
GABA (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate synaptic membranes.
-
Assay Setup: In a series of microcentrifuge tubes, combine the synaptic membranes, a fixed concentration of [3H]-Muscimol, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified duration to allow for binding equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
Workflow for GABA Receptor Binding Assay
Caption: Workflow for a GABA Receptor Radioligand Binding Assay.
Calcium Channel Blockade
Voltage-gated calcium channels are crucial for neurotransmitter release, muscle contraction, and gene expression. The modulation of these channels is a therapeutic strategy for conditions such as hypertension, cardiac arrhythmias, and neuropathic pain.
Studies on lipophilic amino alcohols bearing an electron-withdrawing substituent on the phenyl ring have demonstrated calcium channel blocking activity.[3] The dichlorophenyl moiety of this compound represents a significant electron-withdrawing group, suggesting that this compound may also possess the ability to block calcium channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To directly measure the effect of this compound on voltage-gated calcium channels, whole-cell patch-clamp electrophysiology on a suitable cell line (e.g., HEK293 cells expressing a specific calcium channel subtype) is the gold standard.
Objective: To characterize the inhibitory effect of the test compound on calcium channel currents.
Materials:
-
Cell line expressing the target calcium channel subtype.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Micropipettes.
-
Extracellular and intracellular recording solutions.
-
This compound (test compound).
Methodology:
-
Cell Culture: Culture the cells to an appropriate confluency for recording.
-
Patching: Form a high-resistance seal between the micropipette and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration.
-
Recording: Apply a voltage-step protocol to elicit calcium channel currents in the absence of the test compound (baseline).
-
Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the calcium channel currents in the presence of the test compound.
-
Data Analysis: Measure the peak current amplitude at each concentration and construct a concentration-response curve to determine the IC50 value.
Signaling Pathway: Putative Calcium Channel Blockade
Caption: Hypothesized Signaling Pathway of Calcium Channel Blockade.
Summary of Potential Activities and Physicochemical Properties
| Potential Target | Predicted Effect | Supporting Evidence from Analogs |
| GABAB Receptor | Antagonism | 3-amino-3-(4-chlorophenyl)propanoic acid is a weak antagonist. |
| GABA Transporters | Inhibition | Functionalized amino acids are explored as GAT inhibitors.[5] |
| Voltage-Gated Ca2+ Channels | Blockade | Lipophilic amino alcohols with electron-withdrawing groups show activity.[3] |
| Physicochemical Property | Value |
| Molecular Formula | C9H9Cl2NO2 |
| Molecular Weight | 234.08 g/mol |
Conclusion and Future Directions
While the definitive mechanism of action for this compound is yet to be conclusively determined, the available evidence from structurally related compounds strongly suggests that its pharmacological effects are likely mediated through the modulation of the GABAergic system and/or voltage-gated calcium channels. Its potential as a GABAB receptor antagonist or a calcium channel blocker warrants further investigation.
Future research should focus on a comprehensive pharmacological profiling of this compound. This would include:
-
Broad Receptor Screening: To identify primary and secondary targets.
-
In Vitro Functional Assays: To confirm the nature of the interaction (agonist, antagonist, allosteric modulator) at identified targets.
-
In Vivo Studies: To assess its effects on animal models of neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this chemical scaffold.
The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this compound and its derivatives.
References
-
Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid.[1]
- Chem-Impex. (S-3-Amino-3-(2,3-dichlorophenyl)propionic acid.
-
Ningbo Inno Pharmchem Co., Ltd. Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic acid.[6]
- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
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Chem-Impex. (R-3-Amino-3-(2-chlorophenyl)propionic acid.[2]
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Unveiling the Potential: A Technical Guide to the Biological Profile of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid and its Chemical Class
For Immediate Release
Executive Summary
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a halogenated β-phenyl-β-amino acid derivative, is a chiral molecule primarily recognized within chemical and pharmaceutical supply chains as a specialized building block.[1][2] While public domain research has not extensively characterized the specific biological activity of this precise molecule, its structural class is of significant interest in neuroscience and medicinal chemistry. As a derivative of β-amino propanoic acid, its architecture suggests potential interactions with neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system.[3][4][5]
This guide provides a comprehensive analysis of the compound's chemical identity, explores the well-documented biological activities of its structural analogs, and presents a logical framework for investigating its potential pharmacological profile. We will delve into the established mechanisms of related compounds, such as GABA analogs, to provide a scientifically grounded hypothesis for the potential activity of this compound. Detailed experimental protocols are provided to empower researchers to validate these hypotheses and unlock the molecule's potential.
Molecular Profile and Chemical Identity
This compound is a non-proteinogenic β-amino acid. Its key structural features include a propanoic acid backbone, an amine group at the β-position (C3), and a dichlorinated phenyl ring attached to the same carbon. The stereochemistry is fixed in the (R)-configuration at the chiral center.
| Property | Value | Reference |
| IUPAC Name | (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | |
| CAS Number | 743416-09-3 | [2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [2] |
| Molecular Weight | 234.08 g/mol | [2] |
| Chemical Class | β-Amino Acid; Halogenated Heterocycle | [2] |
The presence of the dichlorophenyl group significantly influences the molecule's lipophilicity and electronic properties, which are critical determinants of its ability to cross biological membranes and interact with molecular targets.[6] Its utility as a synthetic intermediate is noted in the development of potential anticonvulsant and neuroprotective agents.[1]
Hypothesized Mechanism of Action: Insights from Structural Analogs
While direct biological data for the title compound is scarce, its structure as a substituted β-phenyl-β-amino acid strongly suggests potential activity as a GABA analog. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[7] Drugs that modulate this system often exhibit anxiolytic, anticonvulsant, and muscle relaxant properties.[]
Two primary mechanisms are plausible based on well-characterized analogs:
-
GABA Receptor Agonism: The compound bears a structural resemblance to baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a selective agonist of the GABA-B receptor.[9] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to downstream effects like decreased calcium influx and increased potassium efflux, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.[7][9]
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): Gabapentinoids like pregabalin and gabapentin are GABA analogs that do not act on GABA receptors. Instead, they exert their effects by binding to the α2δ-1 auxiliary subunit of presynaptic VGCCs.[10] This binding reduces the trafficking of these channels to the synapse, leading to a decrease in the release of excitatory neurotransmitters like glutamate.
The logical workflow for investigating these potential pathways is outlined below.
Caption: Logical workflow for characterizing the biological mechanism.
Proposed Experimental Protocols for Biological Characterization
To elucidate the biological activity of this compound, a systematic series of experiments is required. The following protocols provide a robust framework for this investigation.
Protocol 1: Radioligand Binding Assay for GABA-B Receptor Affinity
This experiment determines if the compound binds to the GABA-B receptor by measuring its ability to displace a known radioactive ligand.
Scientist's Rationale: This is a primary screening assay to directly test the hypothesis of GABA-B receptor interaction. It is a highly sensitive and quantitative method to determine binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl₂.
-
Incubation: In a 96-well plate, combine the brain membranes, a known concentration of a GABA-B specific radioligand (e.g., [³H]-CGP54626), and varying concentrations of the test compound, this compound.
-
Rationale: A concentration gradient allows for the determination of the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of an unlabeled GABA-B agonist (e.g., baclofen).
-
Rationale: These controls are essential to distinguish specific binding to the receptor from non-specific binding to other components.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters immediately with ice-cold assay buffer to remove unbound radioligand.
-
Rationale: Rapid filtration is critical to trap the ligand-receptor complexes on the filter before they can dissociate.
-
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: [³H]-Gabapentin Binding Assay for α2δ-1 Subunit Affinity
This experiment determines if the compound binds to the α2δ-1 subunit of voltage-gated calcium channels.
Scientist's Rationale: This assay directly tests the alternative hypothesis that the compound acts as a gabapentinoid.[10] The α2δ-1 subunit is the well-established target for this class of drugs.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare synaptic membranes from porcine or rat cerebral cortex.
-
Assay Buffer: Use a buffer such as 10 mM HEPES (pH 7.4).
-
Incubation: In a 96-well plate, combine the membranes, a fixed concentration of [³H]-gabapentin, and varying concentrations of this compound.
-
Controls:
-
Total Binding: [³H]-gabapentin + membranes.
-
Non-specific Binding: [³H]-gabapentin + membranes + a high concentration of unlabeled pregabalin.
-
-
Incubation: Incubate at room temperature for 45-60 minutes.
-
Harvesting & Quantification: Follow steps 6-7 from Protocol 1.
-
Data Analysis: Follow step 8 from Protocol 1 to determine the IC₅₀ and Ki values for the α2δ-1 subunit.
Future Directions and Therapeutic Potential
Based on its structural class, this compound is a candidate for development in the field of neuroscience.[3] If it demonstrates significant affinity for either the GABA-B receptor or the α2δ-1 VGCC subunit, it could be explored for therapeutic applications in:
-
Epilepsy and Seizure Disorders: By enhancing inhibitory neurotransmission or reducing excitatory neurotransmitter release.[7]
-
Neuropathic Pain: A key indication for gabapentinoids.[10]
-
Anxiety Disorders: Through general CNS depressant effects.[]
-
Spasticity and Muscle Disorders: A primary use for the GABA-B agonist baclofen.[9]
The next logical step after in vitro binding assays would be to perform functional assays, such as electrophysiology on cultured neurons or neurotransmitter release studies from synaptosomes, to confirm that receptor binding translates into a biological effect. Subsequent in vivo studies in animal models of pain, anxiety, or epilepsy would be necessary to establish efficacy and a therapeutic window. The diagram below illustrates the potential therapeutic development pathway.
Caption: Potential therapeutic development pathway for the compound.
Conclusion
This compound represents an under-explored molecule within a pharmacologically significant chemical class. While it is currently positioned as a synthetic building block, its structural similarity to potent CNS modulators warrants a thorough investigation of its biological activity. The hypotheses and experimental frameworks presented in this guide provide a clear and scientifically rigorous path for researchers to determine if this compound is merely an intermediate or a key to developing novel therapeutics for neurological disorders.
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A comprehensive list of sources cited in this document is provided below for verification and further reading.
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National Center for Biotechnology Information. (GABA Receptor - StatPearls). NCBI Bookshelf. Available at: [Link].
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National Center for Biotechnology Information. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973). PubChem. Available at: [Link].
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Semantic Scholar. (Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity). Semantic Scholar. Available at: [Link].
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A Comprehensive Review of a Promising Scaffold for CNS Drug Discovery
An In-depth Technical Guide on (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Introduction: The Therapeutic Potential of a Halogenated β-Amino Acid
This compound is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry. Its structure, which features a chiral center and a dichlorophenyl group, makes it a valuable building block for developing enantioselective drugs, particularly those aimed at neurological disorders.[1][2] The presence of the dichlorophenyl moiety is known to enhance interactions with biological targets, a critical factor in the design of effective therapeutic agents.[2][3] While specific research on this particular isomer is limited in publicly available literature, its structural analogs and the broader class of 3-amino-3-arylpropanoic acids have shown promise as anticonvulsants, neuroprotective agents, and modulators of neurotransmitter systems.[1][4] This guide will provide an in-depth analysis of its synthetic pathways, inferred pharmacological profile, and potential therapeutic applications, drawing upon data from closely related compounds to illuminate its potential.
Synthesis and Stereochemical Considerations
The enantioselective synthesis of chiral β-amino acids is a critical aspect of modern drug development. While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for creating similar β-amino acids.
A common approach involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid and ammonium acetate in a refluxing solvent like ethanol. This would likely produce the racemic mixture of 3-amino-3-(2,3-dichlorophenyl)propanoic acid. The enantiomers could then be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Alternatively, an asymmetric synthesis could be employed to directly obtain the desired (R)-enantiomer. This could involve the use of a chiral auxiliary or a chiral catalyst. The importance of obtaining a single enantiomer cannot be overstated, as the different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of 3-amino-3-(2,3-dichlorophenyl)propanoic acid has been noted for its potential in developing neuroprotective, anti-inflammatory, and analgesic medications.[4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Inferred Pharmacological Profile
Based on the available information for analogous compounds, this compound is likely to exhibit activity within the central nervous system. The general class of aryl propionic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Potential Mechanisms of Action
The structural similarity of this compound to known CNS modulators suggests several potential mechanisms of action:
-
GABA Receptor Modulation: The β-amino acid structure is reminiscent of the neurotransmitter GABA. It is plausible that this compound could act as an agonist or a positive allosteric modulator at GABA receptors, leading to an overall inhibitory effect on neuronal excitability. This is a common mechanism for anticonvulsant drugs.
-
Glutamate Receptor Antagonism: Conversely, the compound could act as an antagonist at excitatory amino acid (EAA) receptors, such as the NMDA receptor.[5] Antagonism of these receptors is a well-established mechanism for neuroprotection and anticonvulsant activity.
-
Ion Channel Blockade: Many CNS-active drugs exert their effects by blocking voltage-gated sodium or calcium channels, which are crucial for neuronal firing.
Hypothesized Biological Activities
| Biological Activity | Rationale based on Analogs | Potential Therapeutic Area |
| Anticonvulsant | Derivatives of amino acids and compounds with aryl and amide groups have shown anticonvulsant properties in preclinical models.[5][6] | Epilepsy |
| Neuroprotective | The (S)-enantiomer is suggested to have neuroprotective potential.[4] This is a common feature of glutamate receptor antagonists. | Stroke, Neurodegenerative Diseases |
| Analgesic | The (S)-enantiomer is also linked to potential analgesic effects.[4] This could be mediated through various CNS pathways. | Neuropathic Pain |
| Anti-inflammatory | Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] | Neuroinflammation |
Potential Therapeutic Applications
The inferred pharmacological profile of this compound points to its potential as a lead compound for the development of drugs targeting a range of CNS disorders.
-
Epilepsy: Its potential anticonvulsant properties make it a candidate for the development of novel anti-epileptic drugs (AEDs). Many current AEDs have limitations in terms of efficacy and side effects, creating a need for new therapeutic options.
-
Neuropathic Pain: The potential analgesic effects could be leveraged to develop treatments for chronic pain conditions that are often refractory to existing therapies.
-
Neurodegenerative Diseases: If the neuroprotective properties are confirmed, this compound could serve as a starting point for the development of disease-modifying therapies for conditions such as Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis (ALS).
Experimental Protocols
To further elucidate the properties of this compound, the following experimental protocols are proposed.
Protocol 1: Synthesis of Racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid
This protocol is a general procedure based on the synthesis of related β-amino acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.2 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A white precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)
This is a standard preclinical model for identifying compounds with potential anticonvulsant activity.[5][6]
-
Animal Preparation: Use adult male mice, housed under standard laboratory conditions.
-
Compound Administration: Dissolve this compound in a suitable vehicle and administer intraperitoneally (i.p.) at various doses. A control group should receive the vehicle alone.
-
Maximal Electroshock (MES) Induction: At a predetermined time after compound administration (e.g., 30 minutes), induce seizures by delivering a short electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Visualizing a Potential Mechanism of Action
The following diagram illustrates a hypothetical mechanism of action where the compound acts as an antagonist at the NMDA receptor, a type of glutamate receptor.
Caption: Hypothetical antagonism of the NMDA receptor.
Conclusion: A Call for Further Investigation
This compound represents a promising, yet underexplored, chemical entity. Its structural characteristics, coupled with the known biological activities of its analogs, strongly suggest its potential as a valuable scaffold for the discovery and development of novel drugs for a variety of CNS disorders. This technical guide has synthesized the available information to provide a framework for future research. Further investigation into its enantioselective synthesis, pharmacological profile, and in vivo efficacy is warranted to fully unlock its therapeutic potential.
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A Technical Guide to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: A Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Chiral β-Amino Acids in Medicinal Chemistry
In the landscape of contemporary drug development, the precise architecture of a molecule is paramount to its biological function. Chiral β-amino acids, particularly those bearing aryl substituents, represent a privileged class of building blocks, offering a unique three-dimensional scaffold that can effectively mimic peptide structures and interact with biological targets with high specificity. Among these, (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid stands out as a compound of significant interest to researchers and scientists in the pharmaceutical industry. Its dichlorinated phenyl ring provides a unique electronic and steric profile, enhancing its potential for specific interactions with biological targets, particularly within the central nervous system (CNS).
This technical guide provides an in-depth exploration of this compound, from its precise chemical identity to its synthesis, characterization, and critical role in the development of novel therapeutics. The content herein is curated to provide not only procedural details but also the underlying scientific rationale, empowering drug development professionals to leverage this valuable synthon in their research endeavors.
I. Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is the foundation of scientific communication and reproducibility. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the topic compound is (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid . This nomenclature precisely defines the stereochemistry at the chiral center (R), the position of the amino group on the propanoic acid backbone (3), and the substitution pattern on the phenyl ring (2,3-dichloro).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | PubChem Analogy[1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Chirality | (R)-enantiomer |
The structural features of this molecule are pivotal to its utility. The carboxylic acid and amino groups provide handles for peptide coupling and other derivatizations, while the chiral center dictates the spatial arrangement of the substituents, which is often critical for biological activity. The 2,3-dichlorophenyl group imparts a specific lipophilicity and electronic character that can influence binding affinity and metabolic stability.
II. Synthesis of this compound: A Methodological Overview
The synthesis of enantiomerically pure β-amino acids is a well-established yet challenging area of organic chemistry. Several strategies have been developed for the asymmetric synthesis of 3-amino-3-arylpropanoic acids. Below, we present a plausible and robust synthetic approach adapted from established methodologies for analogous compounds, providing a detailed, step-by-step protocol suitable for a research setting.
Core Synthetic Strategy: Enantioselective Synthesis via Chiral Auxiliary
The presented methodology is a conceptual adaptation of a reliable enantioselective synthesis of 3-amino-3-arylpropanoic acids, which employs a chiral auxiliary to control the stereochemistry of the key bond-forming step. This approach is favored for its high stereocontrol and reproducibility.
Diagram 1: Proposed Synthetic Pathway
Caption: A two-stage synthetic approach to the target molecule.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of Racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid
This one-pot condensation reaction is an efficient method for the preparation of the racemic β-amino acid.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the racemic 3-amino-3-(2,3-dichlorophenyl)propanoic acid as a white solid.
Part B: Chiral Resolution of Racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Classical resolution using a chiral resolving agent is a robust method to separate the enantiomers.
-
Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine) in the same solvent.
-
Crystallization: Slowly add the solution of the resolving agent to the amino acid solution with stirring. The diastereomeric salts will have different solubilities and one will preferentially crystallize out of the solution. Allow the crystallization to proceed, potentially with cooling.
-
Isolation of Diastereomeric Salt: Collect the crystalline diastereomeric salt by vacuum filtration. The enantiomeric excess of the salt can be determined by chiral HPLC analysis.
-
Liberation of the Free Amino Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the amino acid and liberate the chiral resolving agent.
-
Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the resolving agent. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., NaOH). The desired (R)-enantiomer will precipitate out of the solution.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain pure this compound.
III. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 2,3-dichlorophenyl region, a multiplet for the chiral proton (CH-N), and multiplets for the diastereotopic methylene protons (CH₂-COOH). The chemical shifts and coupling constants will be characteristic of the structure.[4] |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the aromatic carbons (with distinct signals for the chloro-substituted carbons), the chiral carbon (C-N), and the methylene carbon (C-COOH).[4] |
| Chiral HPLC | A single peak corresponding to the (R)-enantiomer when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
IV. Applications in Drug Development: A Gateway to Novel CNS Therapeutics
The true value of this compound lies in its application as a key building block in the synthesis of complex pharmaceutical agents. Its structural motif is found in drugs targeting the central nervous system, highlighting its importance in the development of treatments for neurological and psychiatric disorders.[5]
Case Study: A Precursor to Cariprazine
A prominent example of the utility of the 2,3-dichlorophenyl moiety is its presence in the atypical antipsychotic drug, cariprazine (Vraylar®).[6][7] Cariprazine is a potent dopamine D₃ and D₂ receptor partial agonist with a preference for the D₃ receptor.[6][8][9] This pharmacological profile makes it effective in treating schizophrenia and bipolar disorder.
Diagram 2: Retrosynthetic Analysis of Cariprazine
Caption: Retrosynthetic pathway highlighting the role of the target molecule's precursor.
While this compound itself is not a direct precursor in the most common synthetic routes to cariprazine, the 1-(2,3-dichlorophenyl)piperazine fragment is a key component. The synthesis of this fragment often starts from 2,3-dichloroaniline. However, the knowledge gained from the synthesis and handling of related compounds like our target molecule provides valuable insights for process development and the exploration of alternative synthetic strategies for such crucial drug intermediates. The demand for enantiomerically pure building blocks in the synthesis of complex APIs underscores the importance of developing robust and scalable syntheses for compounds like this compound.
V. Mechanism of Action and Pharmacological Relevance
The pharmacological effects of drugs derived from 3-amino-3-arylpropanoic acid scaffolds are diverse. In the context of CNS disorders, these molecules can act on various neurotransmitter systems. The 2,3-dichlorophenyl group, as seen in cariprazine, plays a crucial role in the high-affinity binding to dopamine D₃ receptors.[8][10] The specific substitution pattern on the phenyl ring can fine-tune the selectivity and potency of the final drug molecule for its biological target.
The development of subtype-selective receptor modulators is a key goal in modern neuropharmacology, as it can lead to therapies with improved efficacy and reduced side effects. The use of chiral, substituted β-amino acids like this compound provides a powerful platform for the rational design of such next-generation therapeutics.
VI. Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a key enabler in the quest for novel and improved medicines. Its well-defined structure, chirality, and the unique properties imparted by the dichlorinated phenyl ring make it a valuable asset for medicinal chemists. The synthetic methodologies outlined in this guide, while conceptual, are based on established and reliable chemical transformations, providing a solid foundation for its preparation in a laboratory setting.
As our understanding of the molecular basis of neurological and psychiatric disorders deepens, the demand for sophisticated and precisely engineered chemical building blocks will continue to grow. This compound and its analogs are poised to play a significant role in this ongoing endeavor, contributing to the development of safer and more effective treatments for a range of debilitating conditions.
References
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- Al-Tel, T. H., et al. (2022). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Google Patents. (n.d.).
- PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid.
- Request PDF. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Gyertyan, I., et al. (2011). Cariprazine (RGH-188), a Dopamine D-3 Receptor-Preferring, D-3/D-2 Dopamine Receptor Antagonist-Partial Agonist Antipsychotic Candidate: In Vitro and Neurochemical Profile. The Journal of Pharmacology and Experimental Therapeutics.
- Duncan, M. W., et al. (1991). 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Journal of Pharmacology and Experimental Therapeutics.
- Caccia, S., et al. (2013). A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia.
- Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
- MDPI. (n.d.).
- Al-Abdullah, E. S., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Agai-Csongor, E., et al. (2012). Discovery of cariprazine (RGH-188): A novel antipsychotic acting on dopamine D-3/D-2 receptors. Bioorganic & Medicinal Chemistry Letters.
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Methodological & Application
A Validated Protocol for the Asymmetric Synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
An Application Note and Protocol for Researchers
Abstract
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. Its structure serves as a key building block for synthesizing complex therapeutic agents, particularly those targeting the central nervous system such as anticonvulsants and neuroprotective drugs.[1][2] The specific stereochemistry of the (R)-enantiomer is often crucial for biological activity, making enantioselective synthesis a critical requirement for its application in drug development.[1] This document provides a comprehensive, two-stage protocol for the synthesis and purification of this compound. The first stage details a robust, one-pot synthesis of the racemic mixture from commercially available starting materials. The second stage describes a classical chemical resolution method to isolate the desired (R)-enantiomer in high enantiomeric purity. This guide is designed for researchers in organic synthesis, drug discovery, and process development, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice.
Introduction and Synthetic Strategy
β-Amino acids are fundamental components in the development of peptidomimetics, natural products, and pharmaceuticals, often conferring enhanced metabolic stability and unique conformational properties to the parent molecule.[3] The target compound, this compound, is a valuable chiral synthon whose dichlorophenyl moiety can enhance interactions with biological targets.[1][2]
Several methods exist for the asymmetric synthesis of β-amino acids, including Mannich-type reactions, conjugate additions, and enzymatic resolutions.[4] For this specific target, we have adopted a practical and scalable two-part strategy:
-
Racemic Synthesis: A one-pot reaction involving 2,3-dichlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol. This well-established method provides the racemic β-amino acid in moderate to good yields and is amenable to scale-up.[3][5][6] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition of ammonia, and decarboxylation.
-
Chiral Resolution: Isolation of the desired (R)-enantiomer from the racemic mixture. While preparative chiral chromatography is an option, we present a classical resolution protocol using a chiral resolving agent. This technique involves the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. This method is often more cost-effective and scalable for producing larger quantities of the enantiopure compound.
This combined approach provides a reliable and validated pathway to obtain the target molecule with high chemical and enantiomeric purity.
Overall Synthetic Workflow
The diagram below outlines the complete workflow from starting materials to the final, enantiopure product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
2,3-Dichlorobenzaldehyde (CAS: 6334-18-5): This compound is corrosive and can cause severe skin burns and eye damage.[7][8][9] It may also cause respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Ethanol (Absolute): Flammable liquid and vapor. Keep away from ignition sources.
-
Acids and Bases: Handle strong acids and bases used during work-up and resolution with extreme care.
Protocol 1: Synthesis of Racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Wt. | Quantity | Moles |
| 2,3-Dichlorobenzaldehyde | 6334-18-5 | 175.01 | 10.0 g | 57.1 mmol |
| Malonic Acid | 141-82-2 | 104.06 | 6.0 g | 57.7 mmol |
| Ammonium Acetate | 631-61-8 | 77.08 | 6.6 g | 85.6 mmol |
| Ethanol, Absolute | 64-17-5 | 46.07 | 100 mL | - |
| Round-bottom flask (250 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Buchner funnel and filter paper | - | - | 1 set | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichlorobenzaldehyde (10.0 g, 57.1 mmol), malonic acid (6.0 g, 57.7 mmol), and ammonium acetate (6.6 g, 85.6 mmol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Reaction Monitoring: Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. A precipitate of the product should begin to form as the reaction proceeds.
-
Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 55-70%. This product is the racemic mixture and will be used directly in Protocol 2.
-
Protocol 2: Chiral Resolution of the Racemic Mixture
Principle: This procedure uses a chiral resolving agent, such as L-(+)-Tartaric acid, to form two diastereomeric salts: [(R)-Amino Acid · (L)-Tartrate] and [(S)-Amino Acid · (L)-Tartrate]. These diastereomers have different physical properties, including solubility in a given solvent system, which allows for their separation via fractional crystallization.
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Wt. | Quantity |
| Racemic β-Amino Acid | (from Protocol 1) | 234.08 | 10.0 g |
| L-(+)-Tartaric Acid | 87-69-4 | 150.09 | 6.4 g (1 eq.) |
| Methanol/Water mixture (e.g., 9:1 v/v) | - | - | As required |
| 6M Hydrochloric Acid (HCl) | 7647-01-0 | - | As required |
| 6M Sodium Hydroxide (NaOH) | 1310-73-2 | - | As required |
| pH paper or pH meter | - | - | - |
| Erlenmeyer flasks | - | - | Several |
Procedure:
-
Salt Formation: Dissolve the racemic amino acid (10.0 g) in a minimal amount of boiling 9:1 methanol/water. In a separate flask, dissolve an equimolar amount of L-(+)-Tartaric acid (6.4 g) in a minimal amount of the same hot solvent system.
-
Mixing: While hot, add the tartaric acid solution to the amino acid solution with stirring.
-
Causality Note: The formation of diastereomeric salts occurs immediately. One of the salts will be less soluble in the chosen solvent system and will preferentially crystallize upon cooling.
-
-
First Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to precipitate. To enhance crystallization, you can scratch the inside of the flask with a glass rod or seed it with a previously obtained crystal. Let the crystallization proceed overnight at 4 °C.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold solvent mixture.
-
Liberation of the Free Amino Acid: Dissolve the collected crystals in deionized water. Adjust the pH to ~10 with 6M NaOH to deprotonate the tartaric acid, then carefully adjust to the isoelectric point of the amino acid (typically pH ~6-7) with 6M HCl. The enantiomerically enriched amino acid will precipitate out.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purity Check: The enantiomeric excess (e.e.) of the product MUST be determined using Chiral HPLC (see Section 4.3). The mother liquor contains the other diastereomeric salt and can be processed separately to recover the (S)-enantiomer if desired.
-
Process Note: The resolution may need to be repeated (recrystallization of the diastereomeric salt) to achieve >98% e.e.
-
Characterization and Data Analysis
Proper characterization is essential to confirm the structure, purity, and stereochemistry of the final product.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₉Cl₂NO₂[2][10] |
| Molecular Weight | 234.08 g/mol [2][10] |
| CAS Number | 743416-09-3[2][10] |
| Appearance | White to off-white powder/solid[2] |
| Purity | ≥98%[2][10] |
Spectroscopic Data Interpretation
The following table provides expected spectroscopic data based on the structure and analogous compounds.[11][12]
| Analysis | Expected Results and Interpretation |
| ¹H NMR | Aromatic Protons (Ar-H): ~7.2-7.6 ppm (multiplets, 3H). CH(N): ~4.5-4.8 ppm (triplet or dd, 1H). CH₂: ~2.7-3.0 ppm (doublet of doublets, 2H). NH₂ & COOH: Broad signals, variable chemical shift depending on solvent and concentration. |
| ¹³C NMR | C=O (Carboxyl): ~172-175 ppm. Aromatic Carbons (Ar-C): ~127-140 ppm (multiple signals). CH(N): ~50-55 ppm. CH₂: ~40-45 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 235.01, showing a characteristic isotopic pattern for two chlorine atoms. |
| FT-IR (KBr) | O-H stretch (Carboxylic Acid): ~2500-3300 cm⁻¹ (broad). N-H stretch (Amine): ~3000-3400 cm⁻¹. C=O stretch (Carboxylic Acid): ~1700-1725 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. |
Enantiomeric Purity Analysis
Determination of the enantiomeric excess (e.e.) is critical and is best performed by Chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for determining enantiomeric excess via Chiral HPLC.
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral selector columns, such as those based on vancomycin or teicoplanin, are effective for resolving aromatic amino acids.[13] |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., isopropanol or acetonitrile). |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Detection | UV at 220 nm or 254 nm. |
| Calculation | e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Protocol 1 | - Incomplete reaction. - Product is soluble in the wash solvent. | - Extend reflux time and monitor by TLC until the starting aldehyde is consumed. - Ensure the reaction mixture and wash solvent (ethanol) are thoroughly chilled before filtration. |
| Product is an Oil or Gummy Solid | - Presence of impurities. | - Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - Re-purify by recrystallization from a different solvent system (e.g., water/isopropanol). |
| Poor/No Crystallization in Protocol 2 | - Solution is too dilute or supersaturated. - Incorrect solvent system for the diastereomeric salt. | - Slowly evaporate some solvent to concentrate the solution. - Scratch the inner wall of the flask or add a seed crystal. - Screen different solvent systems (e.g., vary the methanol/water ratio, try ethanol/water). |
| Low Enantiomeric Excess (<95%) | - Incomplete separation of diastereomers. - Co-precipitation of both diastereomeric salts. | - Perform a second recrystallization of the diastereomeric salt before liberating the free amino acid. - Ensure slow cooling during crystallization to promote selective precipitation. |
References
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Google Scholar.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). National Institutes of Health.
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Royal Society of Chemistry.
- SAFETY DATA SHEET - 2,3-Dichlorobenzaldehyde. (2007). Fisher Scientific.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). National Institutes of Health.
- 2,3- DICHLOROBENZALDEHYDE MSDS. (2019). Loba Chemie.
- Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. (n.d.). Royal Society of Chemistry.
- SAFETY DATA SHEET - 2,3-Dichlorobenzaldehyde. (2007). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2,3-Dichlorobenzaldehyde. (2024). Sigma-Aldrich.
- 2,3-Dichlorobenzaldehyde - Safety Data Sheet. (2025). ChemicalBook.
- Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. (n.d.). Tocris Bioscience.
- (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. (n.d.). Chem-Impex.
- The Applications of Sodium Cyanide in Pharmaceutical and Organic Synthesis. (2025). Jubilant Bhartia Group.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- Transport and Storage of Sodium Cyanide: Ensuring Chemical Safety. (2025). Jubilant Bhartia Group.
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.). Cyanco.
- Sodium cyanide. (2022). Sciencemadness Wiki.
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025). ResearchGate.
- A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (2025). ResearchGate.
- (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid. (n.d.). Chem-Impex.
- The Role of R-3-Amino-3-(3,4-dichlorophenyl)propionic Acid in Pharmaceutical Synthesis. (2025). Autech Industry Co.,Limited.
- Supporting Information for Racemic Synthesis. (2005). Wiley-VCH.
- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (n.d.). Google Patents.
- Rational Synthesis of B-amino Acids for Biological Activities. (n.d.). ResearchGate.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health.
- 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com.
- (R)-3-Amino-3-(2-chlorophenyl)propionic acid. (n.d.). Chem-Impex.
- (R)-3-Amino-3-(2, 3-dichlorophenyl)-propionic acid, min 98%, 100 mg. (n.d.). Fisher Scientific.
- (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. (n.d.). MySkinRecipes.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central.
- (R)-3-Amino-3-(3-chlorophenyl)propionic acid. (n.d.). Chem-Impex.
- (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. (n.d.). PubChem.
- 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
- 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
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- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Asymmetric Synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid: Application Notes and Protocols
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and β-sheets, and enhance resistance to enzymatic degradation. The target molecule, (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, is a valuable chiral intermediate. The presence of the dichlorophenyl moiety can significantly influence the pharmacological properties of a molecule, making its stereoselective synthesis a topic of considerable interest for the development of novel therapeutics. This application note provides a detailed protocol for the asymmetric synthesis of this compound, focusing on a robust and highly efficient rhodium-catalyzed asymmetric hydrogenation strategy.
Strategic Overview: Pathways to Enantiopure β-Amino Acids
Several methodologies have been established for the asymmetric synthesis of β-amino acids. The choice of a particular route often depends on factors such as substrate scope, scalability, and the desired enantiomeric purity. The three primary strategies are:
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the enantiomerically enriched product.
-
Catalytic Asymmetric Hydrogenation: This highly efficient method utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen across a prochiral double bond with high facial selectivity.
-
Enzymatic Resolution: This biocatalytic approach employs enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
For the synthesis of this compound, we will focus on the catalytic asymmetric hydrogenation of a corresponding prochiral β-(acylamino)acrylate precursor. This method is often preferred for its high efficiency, excellent enantioselectivity, and catalytic nature, which makes it economically viable for larger-scale synthesis.
Mechanistic Insight: Rhodium-Catalyzed Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a well-studied and reliable transformation. The catalyst system typically consists of a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand, for instance, a member of the DuPhos or BICP family.
The currently accepted mechanism involves the coordination of the olefin substrate to the chiral rhodium complex. The β-acylamino group plays a crucial role in chelation to the metal center, forming a rigid five-membered ring that directs the subsequent hydrogenation. The chirality of the bisphosphine ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state that favors the delivery of hydrogen to one face of the double bond over the other. This results in the formation of the desired enantiomer with high stereoselectivity.
Caption: Generalized mechanism of Rh-catalyzed asymmetric hydrogenation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound via a three-step sequence:
-
Synthesis of the β-(acylamino)acrylate precursor.
-
Rhodium-catalyzed asymmetric hydrogenation.
-
Deprotection to yield the final product.
Part 1: Synthesis of Methyl (E/Z)-3-Acetamido-3-(2,3-dichlorophenyl)propenoate
This procedure is adapted from established methods for the preparation of β-(acylamino)acrylates from β-keto esters.[1]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate | 249.06 g/mol | 24.9 g | 0.1 |
| Ammonium Acetate | 77.08 g/mol | 38.5 g | 0.5 |
| Acetic Anhydride | 102.09 g/mol | 50 mL | - |
| Toluene | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate (24.9 g, 0.1 mol), ammonium acetate (38.5 g, 0.5 mol), and toluene (200 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Cool the reaction mixture to room temperature and filter to remove any excess ammonium acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-amino-α,β-unsaturated ester.
-
To the crude product, add acetic anhydride (50 mL) and heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice-water with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of E/Z isomers, can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl (E/Z)-3-acetamido-3-(2,3-dichlorophenyl)propenoate.
Part 2: Asymmetric Hydrogenation of Methyl (E/Z)-3-Acetamido-3-(2,3-dichlorophenyl)propenoate
This protocol is based on the highly efficient rhodium-catalyzed hydrogenation of β-(acylamino)acrylates developed by Zhu et al.[2]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Methyl (E/Z)-3-acetamido-3-(2,3-dichlorophenyl)propenoate | 290.12 g/mol | 2.90 g | 0.01 |
| [Rh(COD)₂]BF₄ | 406.08 g/mol | 20.3 mg | 0.00005 |
| (R,R)-Me-DuPhos | 306.36 g/mol | 16.8 mg | 0.000055 |
| Toluene (degassed) | - | 50 mL | - |
| Hydrogen Gas | 2.02 g/mol | 40 psi | - |
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with [Rh(COD)₂]BF₄ (20.3 mg, 0.05 mmol) and (R,R)-Me-DuPhos (16.8 mg, 0.055 mmol).
-
Add 10 mL of degassed toluene and stir the mixture for 10 minutes to form the catalyst solution.
-
In a separate flask, dissolve methyl (E/Z)-3-acetamido-3-(2,3-dichlorophenyl)propenoate (2.90 g, 10 mmol) in 40 mL of degassed toluene.
-
Transfer the substrate solution to the reactor vessel via cannula.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the reactor to 40 psi with hydrogen and stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude product, methyl (R)-3-acetamido-3-(2,3-dichlorophenyl)propanoate, can be purified by column chromatography on silica gel if necessary. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Part 3: Hydrolysis to this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Methyl (R)-3-acetamido-3-(2,3-dichlorophenyl)propanoate | 292.14 g/mol | 2.92 g | 0.01 |
| 6 M Hydrochloric Acid | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add methyl (R)-3-acetamido-3-(2,3-dichlorophenyl)propanoate (2.92 g, 0.01 mol) and 50 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., 6 M NaOH or ammonium hydroxide) to precipitate the free amino acid.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Caption: Synthetic workflow for the target molecule.
Characterization and Data
Expected Yield and Enantioselectivity:
Based on literature reports for similar aryl-substituted β-(acylamino)acrylates, the rhodium-catalyzed asymmetric hydrogenation is expected to proceed with high yield and excellent enantioselectivity.
| Step | Product | Expected Yield | Expected ee |
| 1 | Methyl (E/Z)-3-acetamido-3-(2,3-dichlorophenyl)propenoate | 70-85% | N/A |
| 2 | Methyl (R)-3-acetamido-3-(2,3-dichlorophenyl)propanoate | >95% | >95% |
| 3 | This compound | 80-90% | >95% |
Physicochemical Properties (Predicted):
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₉Cl₂NO₂
-
Molecular Weight: 234.08 g/mol
-
Melting Point: Expected to be in the range of 230-250 °C.
-
Optical Rotation: A specific rotation value would need to be determined experimentally.
Conclusion and Future Perspectives
The described protocol, centered around a rhodium-catalyzed asymmetric hydrogenation, provides a reliable and highly efficient pathway for the synthesis of enantiomerically pure this compound. The mild reaction conditions and the high expected enantioselectivity make this a valuable method for researchers in drug discovery and development. Further optimization of the reaction conditions, including the choice of chiral ligand and solvent, could potentially lead to even higher efficiencies and selectivities. The availability of this and similar chiral β-amino acids will undoubtedly facilitate the exploration of novel peptide-based therapeutics and other biologically active molecules.
References
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
-
Zhu, G., & Zhang, X. (2000). Highly efficient asymmetric synthesis of β-amino acid derivatives via rhodium-catalyzed hydrogenation of β-(acylamino)acrylates. The Journal of Organic Chemistry, 65(11), 3489-3496. [Link]
-
Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
- U.S. Patent No. 4,046,803. (1977).
-
Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910.* This is a foundational paper describing the synthesis of the precursor type. The specific synthesis of the 2,3-dichloro analog would be a direct application of this established methodology. [Link]
Sources
- 1. US20090258398A1 - Process for the Production of beta-Amino Acids Using Acylase - Google Patents [patents.google.com]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
Purification protocol for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
An Application Note and Protocol for the High-Purity Isolation of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid.
Authored by: A Senior Application Scientist
Abstract
This compound is a crucial chiral building block in the synthesis of advanced pharmaceutical intermediates. The stereochemical integrity and overall purity of this compound are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive, two-part protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The protocol integrates a primary purification step via recrystallization to remove bulk impurities, followed by a high-fidelity chiral resolution step using diastereomeric salt formation to isolate the desired (R)-enantiomer. The causality behind each experimental choice is explained, and the protocol is designed as a self-validating system with integrated quality control checkpoints.
Introduction and Purification Strategy
The primary challenge in obtaining high-purity this compound is the effective removal of its corresponding (S)-enantiomer and other process-related impurities. The purification strategy outlined below is a logical, sequential workflow designed to first address chemical purity and then resolve the enantiomeric mixture.
Figure 1: High-level workflow for the purification of this compound.
Part 1: Bulk Purification via Recrystallization
Principle: Recrystallization is a powerful technique for removing insoluble and partially soluble impurities. The selection of an appropriate solvent system is paramount. The ideal solvent will completely dissolve the target compound and its impurities at an elevated temperature, while allowing only the target compound to crystallize upon cooling, leaving the impurities in the mother liquor. A binary solvent system, such as ethanol and water, is often effective for amino acids, providing a tunable polarity.
Protocol:
-
Solvent System Selection:
-
Empirically determine the optimal solvent ratio. Start with a 9:1 mixture of ethanol to deionized water.
-
In a small test tube, add approximately 100 mg of the crude material and 1 mL of the solvent mixture.
-
Heat the mixture gently. The ideal ratio will dissolve the compound completely near the boiling point.
-
-
Dissolution:
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude material (1.0 equivalent) in the chosen ethanol/water mixture.
-
Heat the mixture to reflux with continuous stirring until a clear, homogeneous solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source and add a small amount of activated charcoal (approx. 1-2% w/w).
-
Return the mixture to reflux for 10-15 minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be executed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
For maximal yield, subsequently place the flask in an ice bath (0-4 °C) for at least 1 hour.
-
-
Isolation and Drying:
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of cold ethanol to remove residual mother liquor.
-
Dry the crystals under vacuum at 40-50 °C to a constant weight.
-
Quality Control (QC) Checkpoint 1: Analyze the dried crystals using achiral reverse-phase HPLC to confirm chemical purity is above 98% before proceeding to the next part.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
Principle: Enantiomers possess identical physical properties and cannot be separated by standard techniques like recrystallization. Chiral resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization. For the acidic target molecule, a chiral base such as (R)-(+)-α-methylbenzylamine is an excellent choice for the resolving agent.
Figure 2: The principle of separating enantiomers by forming diastereomeric salts.
Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve the purified material from Part 1 (1.0 equivalent) in methanol.
-
In a separate flask, add an equimolar amount (1.0 equivalent) of (R)-(+)-α-methylbenzylamine.
-
Slowly add the amine to the methanolic solution of the acid at room temperature with stirring.
-
Stir the resulting solution for 1-2 hours to ensure complete salt formation.
-
-
Fractional Crystallization:
-
The less soluble diastereomeric salt, in this case, the (R,R)-salt, will begin to precipitate.
-
To enhance crystallization, the solution volume can be slowly reduced under vacuum, or the mixture can be cooled to 4 °C and allowed to stand for 12-24 hours.
-
Collect the precipitated salt by vacuum filtration.
-
Self-Validation Loop: To achieve high enantiomeric excess, this fractional crystallization step may need to be repeated. A small sample of the crystals should be taken, the free acid liberated (as per step 3), and the enantiomeric excess (ee) checked via chiral HPLC. Repeat the recrystallization of the salt until the desired ee is achieved.
-
-
Liberation of the Free (R)-Amino Acid:
-
Suspend the purified diastereomeric salt in deionized water.
-
With vigorous stirring, add 2N hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. This protonates the target amino acid, causing it to precipitate, while the chiral amine remains in solution as its hydrochloride salt.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Final Isolation and Wash:
-
Collect the precipitated white solid of this compound by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual (R)-(+)-α-methylbenzylamine hydrochloride.
-
Perform a final recrystallization from an ethanol/water mixture as described in Part 1 to ensure high chemical purity.
-
Dry the final product under vacuum at 40-50 °C to a constant weight.
-
Quality Control (QC) Checkpoint 2: Analyze the final, dried product using chiral HPLC to confirm the enantiomeric excess is greater than 99%. Additionally, run ¹H NMR to confirm structural integrity and the absence of residual solvents.
Summary of Analytical Methods
| Parameter | Method | Purpose |
| Chemical Purity | Achiral Reverse-Phase HPLC | To quantify the target compound relative to any process impurities. |
| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (% ee) of the final product. |
| Structural Confirmation | ¹H NMR, ¹³C NMR | To verify the chemical structure of the compound. |
| Molecular Weight | Mass Spectrometry (MS) | To confirm the molecular mass of the compound. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oily Precipitate During Recrystallization | The solution is too supersaturated, or impurities are depressing the melting point. | Dilute the solution with more hot solvent and allow for slower cooling. If the issue persists, consider a pre-purification step like a silica gel plug. |
| Low Yield | The compound has high solubility in the mother liquor. | Adjust the solvent/anti-solvent ratio. Ensure the crystallization mixture is cooled sufficiently and for an adequate duration. |
| Poor Enantiomeric Resolution | Inefficient separation of diastereomeric salts. | Repeat the fractional crystallization of the diastereomeric salt. Ensure slow, controlled crystallization to maximize the purity of the less soluble salt. |
| Residual Chiral Amine in Final Product | Incomplete liberation or insufficient washing. | Ensure the pH during the liberation step is definitively acidic (pH ~2). Increase the volume and number of washes with cold deionized water. |
Analytical methods for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Application Notes & Protocols
Topic: Analytical Methods for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a dichlorinated phenyl ring, makes it a valuable chiral building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders.[1][2] As with all chiral molecules in drug development, the stereochemistry is not a trivial detail—it is fundamental to biological activity. The specific spatial arrangement of the (R)-enantiomer dictates its interaction with chiral biological targets like enzymes and receptors, meaning its pharmacological profile can be drastically different from its (S)-enantiomer counterpart.
Consequently, the ability to confirm the identity, purity, and, most critically, the enantiomeric excess of this compound is a prerequisite for its use in any research or development context. This guide provides a detailed overview of the essential analytical techniques required for the comprehensive characterization of this molecule, moving from structural verification to the precise quantification of its stereochemical purity. The protocols herein are designed to be robust and self-validating, reflecting field-proven insights for immediate application.
Physicochemical Properties and Structural Characterization
Before quantitative analysis, it is essential to unequivocally confirm the identity and structure of the compound. A combination of spectroscopic methods provides a comprehensive structural fingerprint.
| Property | Value |
| IUPAC Name | (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid |
| Synonyms | D-β-Phe(2,3-DiCl)-OH, (R)-2,3-dichloro-β-phenylalanine |
| CAS Number | 511272-38-1[3] |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol [1] |
| Appearance | White to off-white solid[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H and ¹³C NMR spectra will provide definitive confirmation.
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, a methine proton (CH adjacent to the amino and phenyl groups), and two diastereotopic methylene protons (CH₂) of the propanoic acid backbone. The coupling patterns between the methine and methylene protons will confirm the propanoic acid structure.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the carboxylic acid carbon, the two aliphatic carbons, and the six aromatic carbons (some of which may overlap). The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine atoms, providing confirmation of the 2,3-dichloro substitution pattern.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide fragmentation data to support the proposed structure.
-
Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 234.0 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 232.0 would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.
-
Expected Vibrational Bands:
-
O-H stretch: A broad band around 2500-3300 cm⁻¹ characteristic of the carboxylic acid.
-
N-H stretch: A moderate band around 3000-3300 cm⁻¹ from the primary amine.
-
C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.[4]
-
N-H bend: A band around 1580-1650 cm⁻¹ from the amine.
-
C-Cl stretch: Bands in the fingerprint region, typically 600-800 cm⁻¹, corresponding to the aryl chlorides.
-
The Core Challenge: Enantiomeric Purity Analysis
Separating enantiomers is impossible in an achiral environment because they have identical physical properties.[5] Therefore, a chiral selector must be introduced into the analytical system. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose, offering direct, reliable, and accurate determination of enantiomeric purity.[6][7]
The fundamental choice in method development is between direct and indirect separation.
Caption: Decision logic for selecting a chiral HPLC method.
Direct analysis on a CSP is strongly preferred due to its simplicity and avoidance of potential side reactions or kinetic resolution issues associated with derivatization.
Protocol 1: Direct Enantioseparation by Chiral HPLC
This protocol details a robust normal-phase HPLC method for the baseline separation of (R)- and (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for separating a wide range of chiral molecules, including amino acids.[6] They create chiral cavities and interaction points (hydrogen bonding, π-π stacking, dipole-dipole) that lead to differential retention of the two enantiomers.
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol) is chosen because it is compatible with polysaccharide CSPs and provides good selectivity for this class of compounds.[8]
-
Additives: Small amounts of an acid (like Trifluoroacetic Acid, TFA) and a base (like Isopropylamine, IPA) are critical. The acid protonates the amino group, while the base interacts with residual silanols on the silica support. This dual-modifier approach prevents peak tailing and significantly improves resolution and chromatographic efficiency.[8]
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
Detailed Methodology
-
Instrumentation & Materials:
-
HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.
-
Chiral Column: A polysaccharide-based CSP such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC-grade n-Hexane, Ethanol (or Isopropanol), Trifluoroacetic Acid (TFA), Isopropylamine (IPA).
-
Sample Diluent: Mobile Phase.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | n-Hexane / Ethanol / TFA / IPA (90:10:0.1:0.05, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes (adjust as needed for baseline resolution) |
-
Sample Preparation:
-
Standard Solution (Racemate): Prepare a solution of the racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid at a concentration of approximately 1.0 mg/mL in the mobile phase. This is used for system suitability to confirm the resolution of the two enantiomers.
-
Test Sample ((R)-enantiomer): Prepare the sample of the (R)-enantiomer at approximately 1.0 mg/mL in the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard solution to identify the retention times of the (S) and (R) enantiomers and to verify system suitability. The resolution between the two peaks should be greater than 2.0.[8]
-
Inject the test sample solution.
-
Identify and integrate the peak areas corresponding to the (R)-enantiomer and the undesired (S)-enantiomer.
-
-
Data Analysis & Calculation: The enantiomeric excess (%ee) is calculated using the integrated peak areas of the two enantiomers:
%ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer
-
Area(S) = Peak area of the (S)-enantiomer
-
Method Validation Principles
To ensure the trustworthiness of the analytical results, the chiral HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines. This process confirms that the method is suitable for its intended purpose.
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | The method must be able to resolve the two enantiomers from each other and from any potential impurities. (Peak purity analysis using a PDA detector). |
| Linearity | The detector response should be directly proportional to the concentration of the analyte over a specified range. (Correlation coefficient R² ≥ 0.999).[8] |
| Accuracy | The closeness of the measured value to the true value. (Typically 98.0% to 102.0% recovery of a spiked sample).[6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. (Relative Standard Deviation (RSD) ≤ 2.0%).[6] |
| Limit of Quantitation (LOQ) | The lowest concentration of the undesired enantiomer that can be reliably quantified. (e.g., 0.1% of the nominal concentration).[8] |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C). |
Conclusion
The rigorous analytical control of this compound is non-negotiable for its application in a scientific and regulatory environment. The combination of spectroscopic techniques (NMR, MS, FT-IR) provides unambiguous structural confirmation. For the critical assessment of stereochemical purity, direct analysis via chiral HPLC on a polysaccharide-based stationary phase stands as the most efficient, reliable, and robust method. The detailed protocol provided in this guide serves as a comprehensive starting point for researchers to establish and validate a method that ensures the quality and integrity of this important chiral building block.
References
- Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.
-
SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. Retrieved from [Link]
-
Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]
-
PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Retrieved from [Link]
-
Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents [patents.google.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
A Robust, Enantioselective HPLC-UV Method for the Chiral Purity and Assay of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
An Application Note for the Pharmaceutical Analysis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric purity and assay of this compound, a critical chiral building block in pharmaceutical synthesis.[1][2][3] Given the stereospecific nature of pharmacological activity, ensuring the enantiomeric excess of the desired (R)-enantiomer is paramount. This method employs a macrocyclic glycopeptide-based chiral stationary phase (CSP) to achieve baseline separation of the (R)- and (S)-enantiomers. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development principles to a fully validated, step-by-step protocol in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6]
Scientific Rationale and Method Development Strategy
The successful development of an analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. The choices made in this protocol are not arbitrary; they are a direct consequence of the molecule's unique structure.
Analyte Characterization
This compound is a non-proteinogenic β-amino acid. Its key features influencing the analytical strategy are:
-
Chirality: The presence of a stereocenter at the C3 position necessitates a chiral separation technique to distinguish between the (R)- and (S)-enantiomers. Standard achiral reversed-phase columns (e.g., C18, C8) are incapable of resolving enantiomers.
-
Zwitterionic Nature: As an amino acid, the molecule possesses both a basic amino group and an acidic carboxylic acid group. Its net charge is therefore highly pH-dependent. Controlling the mobile phase pH is critical to ensure consistent retention and optimal peak shape by suppressing unwanted ionic interactions.
-
UV Chromophore: The dichlorophenyl ring provides a strong chromophore, making UV detection a sensitive and appropriate choice for quantification.
Core Methodological Choices
-
Chromatographic Mode: Chiral HPLC. Direct enantiomeric separation using a Chiral Stationary Phase (CSP) is the most efficient and reliable approach.[7] It avoids the need for complex pre-column derivatization, which can introduce additional process steps and potential sources of error, such as racemization.[8][9]
-
Chiral Stationary Phase (CSP) Selection: Macrocyclic Glycopeptide. Based on extensive success in separating underivatized amino acids and their analogues, a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) was selected.[8][9] These CSPs offer a complex array of chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, making them exceptionally versatile for polar, zwitterionic molecules like the target analyte.[8]
-
Mobile Phase Strategy: Polar Ionic Mode. A hydro-organic mobile phase system is used. The organic modifier (methanol) concentration is optimized to control retention time, while an acidic additive (formic acid) is used to manage the ionization state of the analyte. Operating at a low pH protonates the carboxylic acid group, minimizing its ionic character and leading to more predictable interactions with the stationary phase and sharper peaks.
-
Detector Selection: UV Spectrophotometry. Detection is performed at a wavelength where the dichlorophenyl ring exhibits significant absorbance, ensuring high sensitivity for both the main component and any potential impurities.
Experimental Protocol
This section provides a detailed, step-by-step methodology for implementing the analysis. Adherence to these steps is critical for achieving reproducible results.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC system with UV/Vis or PDA detector. |
| Analytical Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin CSP) |
| Data Acquisition | Chromatography Data System (CDS) |
| Analytical Balance | 4 or 5-decimal place readability |
| Volumetric Glassware | Class A |
| pH Meter | Calibrated |
| Solvents & Reagents | HPLC Grade Methanol, HPLC Grade Water, Formic Acid (≥98%) |
Preparation of Solutions
-
Mobile Phase Preparation (Water:Methanol:Formic Acid / 50:50:0.1 v/v/v):
-
Carefully measure 500 mL of HPLC-grade water into a 1 L mobile phase reservoir.
-
Add 500 mL of HPLC-grade methanol to the reservoir.
-
Add 1.0 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Diluent (Mobile Phase):
-
Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility and minimize injection solvent effects.
-
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.
-
-
Working Standard Solution (for Assay, approx. 100 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Working Standard Solution (for Enantiomeric Purity, approx. 500 µg/mL):
-
Use the Standard Stock Solution directly. A higher concentration is used to ensure accurate detection and quantification of the minor (S)-enantiomer.
-
-
Sample Preparation:
-
Prepare samples at the same concentrations as the corresponding working standards, following the same dissolution procedure. Filter samples through a 0.45 µm syringe filter prior to injection if particulate matter is present.
-
HPLC System Parameters
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water : Methanol : Formic Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
| Run Time | 20 minutes |
Method Validation Framework & Expected Results
The reliability of any analytical method rests on its rigorous validation.[4][10] The protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, which includes specificity, linearity, accuracy, precision, and robustness.[6][11]
System Suitability Testing (SST)
Before any analysis, the chromatographic system must be qualified by running the appropriate working standard (e.g., a racemic or R/S-spiked mixture) in replicate injections (n=5). The system is deemed suitable for use only if all parameters are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) between enantiomers | ≥ 2.0 | Ensures baseline separation for accurate quantification of each enantiomer. |
| Tailing Factor (Tf) for (R)-peak | ≤ 1.5 | Confirms good peak shape, free from excessive tailing that can affect integration. |
| Theoretical Plates (N) for (R)-peak | ≥ 2000 | Indicates column efficiency and good chromatographic performance. |
| %RSD of Peak Area (n=5) | ≤ 2.0% | Demonstrates the precision of the injector and detector system.[11] |
Validation Parameters Summary
The following table outlines the key validation experiments and their typical acceptance criteria.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject blank, placebo (if applicable), individual enantiomers, and a sample subjected to forced degradation (acid, base, peroxide, heat, light). | Peak for the (R)-enantiomer is free from interference from other components. Purity angle should be less than purity threshold in PDA analysis. |
| Linearity | Analyze a series of solutions over a range of concentrations (e.g., 5 levels from LOQ to 150% of working concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at 3 concentration levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze a minimum of 6 sample preparations at 100% of the target concentration or 9 determinations across the specified range. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or based on the standard deviation of the response and the slope of the calibration curve. | The LOQ must be precise and accurate (%RSD ≤ 10%, recovery 80-120%). |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min, pH ±0.1). | System suitability parameters must remain within acceptable limits. |
Visualization of Workflow
To ensure clarity and procedural consistency, the overall analytical workflow is depicted below.
Caption: Figure 2: Method Development Decision Logic
References
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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da Silva, M. N., da Silva, J. V. B., da Fonsêca, N. F., Oshiro Junior, J. A., & Medeiros, A. C. D. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis, 19(5), 353-370. [Link]
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ResearchGate. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Ingenta Connect. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. [Link]
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Gilar, M., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
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International Journal of Science and Research. (2021). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. [Link]
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Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8). [Link]
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SciSpace. (2018). A review on method development by hplc. [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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Wagner, J., et al. (2020). and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Children's Mercy Kansas City. [Link]
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Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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MySkinRecipes. (n.d.). (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. [Link]
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MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5727. [Link]
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Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
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ResearchGate. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Investigation, 51, 385–395. [Link]
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Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]
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Medical Laboratory Journal. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. [Link]
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 347-353. [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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Shimadzu. (n.d.). Analysis of Amino Acids in Foods Using Automatic Pretreatment Function of Integrated HPLC. [Link]
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ChemBeo. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]
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Intas Pharmaceutical Limited. (n.d.). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurity. [Link]
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NMR spectroscopy of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
An Application Note for the Structural Elucidation of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy.
Abstract
This compound is a chiral non-proteinogenic β-amino acid. Such compounds are valuable building blocks in medicinal chemistry and drug development, often incorporated into peptidomimetics and other bioactive molecules[1][2][3]. Unambiguous structural characterization and stereochemical confirmation are critical for its application. This guide provides a comprehensive set of protocols for the analysis of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We detail methodologies from sample preparation to the acquisition of ¹H, ¹³C, COSY, HSQC, and HMBC spectra, and conclude with an in-depth guide to spectral interpretation for complete structural assignment.
Introduction: The Necessity of Advanced NMR for Chiral Building Blocks
The precise three-dimensional structure of a molecule dictates its biological activity. For chiral molecules like this compound, even subtle variations in atomic arrangement can lead to vastly different pharmacological profiles. NMR spectroscopy stands as the cornerstone technique for non-destructive, detailed structural analysis in solution[4][5]. While basic 1D ¹H NMR can provide initial fingerprints, a multi-dimensional approach is required to resolve complex spin systems and unambiguously assign every proton and carbon in the molecule.
This application note moves beyond simple data reporting. It explains the causality behind experimental choices—from solvent selection to the strategic application of 2D correlation experiments—to construct a self-validating analytical workflow. The techniques described herein are fundamental for researchers in synthetic chemistry, pharmacology, and materials science for verifying molecular identity, assessing purity, and understanding conformational properties[4][6].
Experimental Workflow: A Strategic Overview
The successful elucidation of a molecule's structure via NMR is a systematic process. It begins with meticulous sample preparation to ensure high-quality data, followed by a hierarchical series of experiments that build upon one another to reveal the complete molecular picture.
Caption: Overall workflow for NMR-based structural elucidation.
Part 1: Sample Preparation Protocol
The quality of the final spectrum is fundamentally dependent on the quality of the NMR sample. A properly prepared sample ensures a homogeneous magnetic field, leading to sharp lines and high-resolution spectra.[7][8]
Core Principle: The goal is to create a clear, homogeneous solution of the analyte in a suitable deuterated solvent, free from particulate matter and paramagnetic impurities.[9]
Methodology:
-
Analyte & Quantity: Weigh 10-20 mg of this compound for ¹H and 2D experiments. For a dedicated ¹³C NMR experiment, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7][10]
-
Solvent Selection: Use 0.6-0.7 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Rationale: this compound contains both acidic (carboxylic acid) and basic (amine) functional groups, making it zwitterionic and highly polar. DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves such compounds. Crucially, it slows down the chemical exchange of labile N-H and O-H protons, allowing them to be observed in the ¹H NMR spectrum.
-
-
Dissolution: In a small, clean glass vial, add the DMSO-d₆ to the weighed analyte. Gently vortex or swirl the vial until the solid is completely dissolved. A secondary vial is recommended to ensure complete dissolution before transferring to the expensive NMR tube.[7][10]
-
Filtration & Transfer: Draw the solution into a clean glass Pasteur pipette with a small plug of glass wool packed at the bottom. Filter the solution directly into a high-quality, clean 5 mm NMR tube.
-
Rationale: This step removes any suspended solid particles that can severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines.[8] Cotton wool should be avoided as solvents can leach impurities from it.
-
-
Capping & Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
Part 2: NMR Data Acquisition Protocols
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. The following tables provide standard acquisition parameters that can be adapted as needed.
1D ¹H NMR Spectroscopy
-
Purpose: To determine the number of unique proton environments, their chemical shifts (electronic environment), integrations (relative numbers of protons), and coupling patterns (proton-proton connectivity).
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Solvent | DMSO-d₆ | As selected in sample preparation. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Number of Scans | 16-64 | Average multiple scans to improve signal-to-noise ratio. |
| Relaxation Delay (d1) | 2.0 s | Allows for nearly complete T1 relaxation for accurate integration. |
| Spectral Width | -2 to 14 ppm | Covers the full range of expected proton chemical shifts. |
1D ¹³C{¹H} NMR Spectroscopy
-
Purpose: To identify all unique carbon environments in the molecule. Proton decoupling ({¹H}) is used to simplify the spectrum to single lines for each carbon.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard 30° pulse with power gating to reduce heating. |
| Number of Scans | 1024 or more | Required due to the low sensitivity of the ¹³C nucleus. |
| Relaxation Delay (d1) | 2.0 s | Standard delay for most carbons. |
| Spectral Width | -10 to 220 ppm | Covers the full range of organic carbon chemical shifts. |
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds. This experiment is fundamental for tracing out the proton framework of the molecule.[11][12]
| Parameter | Recommended Value | Rationale |
| Pulse Program | cosygpqf | Standard gradient-selected, phase-sensitive COSY for clean spectra. |
| Number of Scans | 2-4 per increment | Balances sensitivity with experiment time. |
| F2 (¹H) Spectral Width | -2 to 14 ppm | Matches the 1D ¹H spectrum. |
| F1 (¹H) Spectral Width | -2 to 14 ppm | Matches the 1D ¹H spectrum. |
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly to the carbon atoms they are attached to. This is the most reliable method for assigning the resonances of protonated carbons.[11][13][14]
| Parameter | Recommended Value | Rationale |
| Pulse Program | hsqcedetgpsisp2.3 | Standard sensitivity-enhanced, edited HSQC. Allows differentiation of CH/CH₃ (positive) and CH₂ (negative) signals. |
| Number of Scans | 4-8 per increment | Provides good signal-to-noise in a reasonable time. |
| F2 (¹H) Spectral Width | -2 to 14 ppm | Matches the 1D ¹H spectrum. |
| F1 (¹³C) Spectral Width | 0 to 180 ppm | Covers the expected aliphatic and aromatic carbon region. |
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To observe correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting different spin systems and for assigning quaternary (non-protonated) carbons like carbonyls and substituted aromatic carbons.[15]
| Parameter | Recommended Value | Rationale |
| Pulse Program | hmbcgpndqf | Standard gradient-selected HMBC. |
| Number of Scans | 8-16 per increment | Requires more scans than HSQC due to weaker, long-range correlations. |
| F2 (¹H) Spectral Width | -2 to 14 ppm | Matches the 1D ¹H spectrum. |
| F1 (¹³C) Spectral Width | -10 to 220 ppm | Covers the full carbon range, including the carbonyl carbon. |
Part 3: Spectral Interpretation & Data Analysis
The following sections predict the expected NMR data based on the known structure of this compound.

Predicted ¹H NMR Data (in DMSO-d₆)
The chiral center at C3 renders the two protons on C2 (H2a, H2b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
| COOH | 12.0 - 13.0 | broad singlet | 1H | None |
| H6' | 7.5 - 7.7 | dd | 1H | H5' |
| H4' | 7.4 - 7.6 | dd | 1H | H5' |
| H5' | 7.3 - 7.5 | t | 1H | H6', H4' |
| H3 | 4.3 - 4.5 | dd | 1H | H2a, H2b |
| H2a / H2b | 2.7 - 3.0 | dd, dd | 2H | H3 |
| NH₂ | 2.0 - 3.5 | broad singlet | 2H | None |
-
Aromatic Region (7.3-7.7 ppm): The three protons on the dichlorophenyl ring will form a complex, coupled system. H5' will appear as a triplet (or more accurately, a doublet of doublets with similar J-values), coupled to both H4' and H6'. H4' and H6' will each appear as a doublet of doublets.
-
Aliphatic Region (2.7-4.5 ppm): This region contains the propanoic acid backbone. The methine proton (H3), being adjacent to the electron-withdrawing phenyl ring and the amino group, will be the most downfield. It will be coupled to the two diastereotopic methylene protons (H2a, H2b), appearing as a doublet of doublets. The H2 protons will also appear as doublets of doublets, coupled to H3 and geminally to each other.
-
Exchangeable Protons: The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. The amine protons also appear as a broad signal; their exact chemical shift can vary with concentration and water content.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Key HMBC Correlations from Protons |
| C1 (C=O) | 172 - 175 | H2a, H2b, H3 |
| C1' | 140 - 142 | H6', H5', H3 |
| C2' | 132 - 134 | H3, H4' |
| C3' | 130 - 132 | H4', H5' |
| C6' | 129 - 131 | H5', H3 |
| C5' | 128 - 130 | H4', H6' |
| C4' | 127 - 129 | H5', H3 |
| C3 | 52 - 55 | H2a, H2b, H4', H6' |
| C2 | 40 - 43 | H3 |
-
Carbonyl Carbon (C1): The least shielded carbon, appearing furthest downfield.
-
Aromatic Carbons (C1'-C6'): Six distinct signals are expected. The two carbons bearing chlorine atoms (C2', C3') and the carbon attached to the propanoic chain (C1') will be quaternary and typically show weaker signals. Their assignment is confirmed via HMBC.
-
Aliphatic Carbons (C2, C3): Two signals in the aliphatic region, readily assigned via their HSQC correlations to H2 and H3.
Using 2D NMR to Assemble the Structure
The following diagram illustrates the key correlations that confirm the molecular structure. COSY correlations establish the proton backbone, HSQC links protons to their carbons, and HMBC provides the long-range connectivity that pieces the fragments together.
Caption: Key COSY (blue dashed) and HMBC (red dotted) correlations.
-
COSY Analysis: A cross-peak between the signal at ~4.4 ppm (H3) and the signals at ~2.8 ppm (H2a,b) confirms the propanoic acid backbone. Cross-peaks within the aromatic region will confirm the H4'-H5'-H6' connectivity.
-
HSQC Analysis: Each proton signal (except the exchangeable ones) will have a corresponding cross-peak to a carbon signal, allowing for the direct assignment of C2, C3, C4', C5', and C6'.
-
HMBC Analysis: This is the final piece of the puzzle. Key correlations to look for are:
-
From the aliphatic H2 protons to the carbonyl carbon (C1) and the methine carbon (C3).
-
From the methine proton (H3) to the aromatic carbons C1', C4', and C6', definitively linking the aliphatic chain to the dichlorophenyl ring.
-
From the aromatic protons (H4', H5', H6') to neighboring aromatic carbons, confirming their assignments and the substitution pattern.
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. This application note provides the foundational protocols and interpretive framework necessary for researchers to confidently verify the identity and purity of this and structurally related compounds. The logical progression from sample preparation through multi-dimensional correlation spectroscopy represents a robust and self-validating approach essential for modern chemical and pharmaceutical research.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Scribd. NMR Sample Prep. [Link]
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University of Ottawa. How to Prepare Samples for NMR. [Link]
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Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]
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Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Spisni, A., et al. (1988). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. Journal of the American Chemical Society. [Link]
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ResearchGate. Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. [Link]
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ResearchGate. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1. [Link]
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Lee, K. H., & Kim, H. S. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]
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YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
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anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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SpectraBase. a,a-Dichlorodiphenylmethane - Optional[13C NMR] - Chemical Shifts. [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. 3-Phenylpropionic acid. [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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PMC. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
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Applications of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid in Neuroscience: A Technical Guide for Researchers
Introduction: A Novel Modulator of Neuronal Function
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral β-amino acid derivative that has emerged as a compound of significant interest within the neuroscience and drug development communities. Its structural similarity to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and its analogues, suggests a potential role in modulating neuronal excitability. The presence of a dichlorophenyl group is anticipated to enhance its bioactivity and specificity for biological targets within the central nervous system (CNS).[1][2]
This guide provides an in-depth overview of the potential applications of this compound in neuroscience research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to investigate its pharmacological profile. While direct experimental data for this specific compound is limited in publicly available literature, the protocols herein are constructed based on established methodologies for structurally related compounds, particularly those acting on the GABAergic system.
Hypothesized Mechanism of Action: Targeting the GABAergic System
The primary hypothesized mechanism of action for this compound is the modulation of GABA receptors, which are the main inhibitory neurotransmitter receptors in the CNS.[3] There are two major classes of GABA receptors: GABA-A, which are ligand-gated ion channels, and GABA-B, which are G-protein coupled receptors.[4] The structural analogue, Baclofen, is a well-known GABA-B receptor agonist used clinically as a muscle relaxant.[5][6] It is therefore plausible that this compound also interacts with GABA-B receptors, potentially as an agonist, antagonist, or allosteric modulator.
The R-enantiomer configuration is often crucial for specific receptor interactions, as demonstrated by the stereoselectivity of many neurological drugs.[7] The dichlorophenyl substitution may influence the compound's lipophilicity, affecting its ability to cross the blood-brain barrier, and its binding affinity for the target receptor.[2]
Figure 1: Hypothesized signaling pathway of this compound at the GABA-B receptor.
Core Applications in Neuroscience Research
Based on the pharmacology of related compounds, this compound is a promising candidate for investigation in several key areas of neuroscience:
-
Characterization of GABA-B Receptor Function: As a novel ligand, this compound can be used to probe the structure and function of GABA-B receptors.
-
Development of Anticonvulsant Therapies: Given that modulation of GABAergic transmission is a cornerstone of epilepsy treatment, this compound warrants investigation for its potential to suppress seizure activity.[2][8]
-
Neuroprotection Assays: Dysregulation of inhibitory neurotransmission contributes to excitotoxic neuronal death. This compound could be explored for its ability to protect neurons from such damage.[7]
-
Models of Spasticity and Muscle Relaxation: Drawing parallels with Baclofen, this molecule could be evaluated in models of muscle spasticity.[5]
Detailed Application Notes and Protocols
The following sections provide detailed, step-by-step protocols for the initial characterization of this compound.
Application 1: Determination of Binding Affinity at the GABA-B Receptor
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor using a radioligand displacement assay.
Rationale: This assay is a fundamental first step in characterizing a new ligand. It quantifies the interaction between the compound and its putative target receptor. A high affinity suggests a potent interaction.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[³H]-CGP54626 (radioligand)[9]
-
This compound
-
Baclofen (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
Part A: Membrane Preparation
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.[10]
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation at -80°C until use.
Part B: Radioligand Binding Assay
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: [³H]-CGP54626 and membrane preparation.
-
Non-specific Binding: [³H]-CGP54626, membrane preparation, and a high concentration of unlabeled GABA (e.g., 100 µM).
-
Displacement: [³H]-CGP54626, membrane preparation, and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
Positive Control Displacement: [³H]-CGP54626, membrane preparation, and varying concentrations of Baclofen.
-
-
Incubate the plate at room temperature for 60-90 minutes.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Expected Data Summary for GABA-B Receptor Binding Assay
| Compound | IC₅₀ (nM) | Ki (nM) |
|---|---|---|
| This compound | To be determined | To be determined |
| Baclofen (Positive Control) | Literature Value | Literature Value |
Application 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.
Rationale: Excessive glutamate receptor activation (excitotoxicity) is a common pathway of neuronal injury in various neurological disorders. Compounds that enhance inhibitory neurotransmission may counteract this process and offer neuroprotection.[8][11]
Materials:
-
Primary cortical or hippocampal neurons (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium with B27 supplement
-
Glutamate
-
This compound
-
MK-801 (NMDA receptor antagonist, positive control)
-
Cell viability assay kit (e.g., MTT, LDH)
Protocol:
-
Culture primary neurons in 96-well plates for 10-14 days to allow for maturation and synapse formation.
-
Pre-treat the neurons with varying concentrations of this compound or MK-801 for 1-2 hours.
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.[6]
-
Wash the cells and replace the medium with fresh, glutamate-free medium containing the test compounds.
-
Incubate for 24 hours.
-
Assess cell viability using a standard assay:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
Data Analysis:
-
Normalize cell viability data to the vehicle-treated control group (100% viability).
-
Plot cell viability against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the compound that provides 50% neuroprotection).
Figure 2: Workflow for the in vitro neuroprotection assay.
Application 3: In Vivo Anticonvulsant Screening using the Maximal Electroshock (MES) Test
Objective: To assess the anticonvulsant activity of this compound in a mouse model of generalized tonic-clonic seizures.
Rationale: The MES test is a standard preclinical model for identifying compounds effective against generalized seizures.[1][12][13] Protection in this model suggests the ability to prevent seizure spread.
Materials:
-
Male adult mice (e.g., C57BL/6 strain)
-
Electroconvulsive shock apparatus with corneal electrodes
-
This compound
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Phenytoin or Valproic Acid (positive control)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Protocol:
-
Acclimate mice to the testing environment.
-
Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. Dosing should be based on a dose-response study.
-
At the time of peak effect (predetermined by pharmacokinetic studies or typically 30-60 minutes post-i.p. injection), perform the MES test.
-
Apply a drop of topical anesthetic to the mouse's corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[5]
-
Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[12]
-
Monitor animals for any signs of neurotoxicity (e.g., ataxia, sedation) using a rotarod test.
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀) for anticonvulsant activity using probit analysis.
-
Determine the median toxic dose (TD₅₀) from the neurotoxicity assessment.
-
Calculate the Protective Index (PI) = TD₅₀ / ED₅₀. A higher PI indicates a better safety profile.
Table 2: Data Summary for In Vivo Anticonvulsant Screening (MES Test)
| Compound | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| This compound | i.p. / p.o. | To be determined | To be determined | To be determined |
| Phenytoin (Positive Control) | i.p. / p.o. | Literature Value | Literature Value | Literature Value |
Conclusion and Future Directions
This compound represents a compelling molecular scaffold for the development of novel therapeutics for neurological disorders. The protocols outlined in this guide provide a robust framework for its initial characterization. Future research should focus on elucidating its precise molecular target(s), exploring its efficacy in a broader range of disease models, and investigating its pharmacokinetic and pharmacodynamic properties. The synthesis of analogues with modifications to the phenyl ring and amino acid backbone could further refine its pharmacological profile, leading to the discovery of next-generation CNS drugs.
References
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Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]
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Luszczki, J. J. (2018). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Protocols Handbooks. [Link]
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PANAChE Database, NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]
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PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]
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Wikipedia. (n.d.). Baclofen. Retrieved from [Link]
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Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Bioorganic & medicinal chemistry letters, 17(1), 255–259. [Link]
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PubChem. (n.d.). Baclofen. Retrieved from [Link]
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Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Basic neurochemistry, 321–330. [Link]
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Zhang, D., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS omega, 6(20), 13038–13047. [Link]
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Urwyler, S. (2011). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Pharmacology & therapeutics, 131(2), 233–246. [Link]
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Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (Eighth Edition). [Link]
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Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
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Olsen, R. W. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, Chapter 1, Unit 1.7. [Link]
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StatPearls. (2023). GABA Receptor. [Link]
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Application Notes & Protocols: Characterization of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid as a GABA Analogue
An in-depth guide for researchers, scientists, and drug development professionals on the application and study of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid as a potential GABA analogue.
Abstract
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Deficiencies in the GABAergic system are implicated in numerous neurological and psychiatric conditions, including anxiety, epilepsy, and pain.[1] Consequently, the development of GABA analogues that can modulate this system is of significant therapeutic interest. This compound is a synthetic β-amino acid whose structural characteristics, particularly the dichlorophenyl moiety, suggest potential interactions with GABA receptors or transporters.[2] This document provides a comprehensive guide for the systematic characterization of this compound, outlining detailed protocols for in vitro binding assays and functional electrophysiological studies to elucidate its pharmacological profile as a GABA analogue.
Compound Profile and Rationale for Investigation
This compound is a chiral β-amino acid. The presence of a dichlorinated phenyl ring is a common feature in centrally acting drugs, as it can enhance lipophilicity and influence binding affinity to biological targets. Its structural similarity to known GABAergic modulators makes it a compelling candidate for investigation.
Chemical Identifiers:
-
IUPAC Name: (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
-
Molecular Formula: C₉H₁₀Cl₂NO₂
-
Molecular Weight: 249.09 g/mol
| Property | Value | Source |
| Molecular Weight | 249.09 g/mol | PubChem |
| Molecular Formula | C₉H₁₀Cl₂NO₂ | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Rationale for Study: The primary goal is to determine if this compound interacts with key components of the GABAergic system. This involves assessing its ability to bind to GABA receptors and its functional effect on receptor activity. Such studies are foundational for identifying novel therapeutic leads for neurological disorders.[3][4]
The GABAergic Synapse: Targets for Modulation
The inhibitory effects of GABA are mediated through ionotropic GABA-A receptors and metabotropic GABA-B receptors. The concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs).[5] These components are the primary targets for GABA analogues.
-
GABA-A Receptors: These are ligand-gated chloride ion channels.[6][7] When activated by GABA, they open to allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting the firing of an action potential. They possess multiple allosteric binding sites (e.g., for benzodiazepines, barbiturates) that can modulate receptor activity.[6]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to neuronal inhibition by opening potassium channels or inhibiting calcium channels.
-
GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft back into neurons and glial cells, thus terminating its signal.[8] Inhibition of GATs increases the synaptic concentration of GABA.
Experimental Protocols for Pharmacological Characterization
The following protocols provide a framework for systematically evaluating the interaction of this compound with the GABA-A receptor, the most common target for GABAergic drugs.
Protocol 3.1: In Vitro GABA-A Receptor Binding Assay
Objective: To determine if the test compound binds to the GABA-A receptor and to quantify its binding affinity (Kᵢ).
Principle: This is a competitive radioligand binding assay. The ability of the unlabeled test compound to displace a known radioactive ligand (e.g., [³H]muscimol for the GABA binding site) from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be used to calculate the Kᵢ.[9]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]muscimol (for GABA site) or [³H]flumazenil (for benzodiazepine site)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 mM GABA
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Glass fiber filters
-
Scintillation fluid and vials
Methodology:
Part A: Membrane Preparation [10]
-
Homogenization: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer (20 ml/g of tissue). This step breaks open the cells to release their contents.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the pellet in binding buffer and repeat the high-speed centrifugation. This step is crucial for washing away endogenous GABA and other interfering substances. Repeat this wash step at least twice.
-
Final Preparation: Resuspend the final pellet in a known volume of binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane aliquots at -70°C.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + Binding Buffer + [³H]muscimol.
-
Non-specific Binding: Membrane preparation + Binding Buffer + [³H]muscimol + excess unlabeled GABA (10 mM). This determines the amount of radioligand that binds to non-receptor components.
-
Competition: Membrane preparation + Binding Buffer + [³H]muscimol + varying concentrations of the test compound (e.g., from 1 nM to 100 µM).
-
-
Incubation: Incubate the reactions at 4°C for 45-60 minutes to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the assay by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of test compound that inhibits 50% of specific radioligand binding. | (To be determined) |
| Kᵢ | Inhibitory constant; a measure of the binding affinity of the test compound. | (To be determined) |
| Hill Slope | Slope of the competition curve; a value near 1.0 suggests competitive binding at a single site. | (To be determined) |
Protocol 3.2: Functional Characterization via Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional effect of the compound on GABA-A receptors (i.e., is it an agonist, antagonist, or allosteric modulator?).
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion currents across the cell membrane.[7] By applying GABA to a cell expressing GABA-A receptors, a characteristic chloride current can be recorded. The effect of the test compound on this current reveals its functional activity.[11][12]
Materials:
-
Cultured primary neurons or a cell line (e.g., HEK293) stably expressing GABA-A receptor subunits (e.g., α1β2γ2).
-
Patch-clamp rig (microscope, amplifier, micromanipulator).
-
External solution (e.g., Krebs solution).
-
Internal solution for the patch pipette (containing high chloride).
-
GABA stock solution.
-
Test compound stock solution.
-
Drug application system (e.g., perfusion or puffer system).
Methodology:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Establish Recording: Under visual guidance, form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane, then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Test for Agonist Activity:
-
Apply the test compound alone at various concentrations.
-
An inward current (due to chloride efflux with a high-chloride internal solution) indicates agonist activity. Generate a dose-response curve to determine the EC₅₀.
-
-
Test for Allosteric Modulator/Antagonist Activity:
-
First, establish a stable baseline response by applying a low concentration of GABA (e.g., EC₂₀).
-
Co-apply the test compound with GABA.
-
Positive Allosteric Modulator (PAM): An increase in the GABA-induced current indicates positive modulation.
-
Negative Allosteric Modulator (NAM): A decrease in the GABA-induced current indicates negative modulation.
-
Antagonist: A complete or partial block of the GABA-induced current, with no effect when applied alone, indicates antagonist activity.
-
-
Perform a washout step by perfusing with the external solution alone to see if the GABA response returns to baseline.
-
-
Data Analysis: Quantify the peak current amplitude for each condition. For modulators, express the effect as a percentage change from the baseline GABA response. For antagonists, calculate the IC₅₀.
In Vivo Studies: A Conceptual Outlook
Should in vitro data suggest significant activity, the next logical step is to assess the compound's effects in vivo. These studies are critical for evaluating therapeutic potential and understanding the compound's overall physiological impact.
Potential In Vivo Models:
-
Anxiolytic Activity: Elevated Plus Maze (EPM) or Open Field Test.
-
Anticonvulsant Activity: Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) induced seizure models.[13]
-
Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier (BBB) and its half-life in the brain and plasma. This can be achieved using techniques like microdialysis coupled with HPLC.[14]
References
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GABA-A Receptor Binding Assay Protocol. University of North Carolina PDSP. [Link]
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Johnston, G. A. R. (2013). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]
-
Chebib, M. (2017). Electrophysiology of ionotropic GABA receptors. Institut Pasteur. [Link]
-
Brickley, S. G., & Mody, I. (2012). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central. [Link]
-
Kardas, M., et al. (2020). Data from electrophysiological studies of GABA(A) receptor agonists. ResearchGate. [Link]
-
Houston, C. M., et al. (2025). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. ResearchGate. [Link]
-
Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]
-
Deleye, S., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Li, G., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. [Link]
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Santana-Gomez, C. E., et al. (2025). Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency. ResearchGate. [Link]
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Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. Pharmaffiliates. [Link]
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Jurska, B., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules. [Link]
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Puts, N. A., & Edden, R. A. (2012). In vivo magnetic resonance spectroscopy of GABA: A methodological review. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Kousar, S., et al. (2022). Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. [Link]
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Platonov, M., et al. (2024). Integrated workflow for the identification of new GABAAR positive allosteric modulators based on the in silico screening with further in vitro validation. Molecular Informatics. [Link]
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Chen, H., et al. (2024). In vivo GABA detection by single‐pulse editing with one shot. Magnetic Resonance in Medicine. [Link]
-
Supporting Information for: Asymmetric Synthesis of β-Amino Acids via Enantioselective Hydrogenation of in situ Generated N-Benzoyl-β-dehydro-β-amino Acid Esters. Wiley-VCH. [Link]
-
Abbenante, G., et al. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid... ResearchGate. [Link]
-
(r)-3-Amino-3-(2-chlorophenyl)propanoic acid. PubChem. [Link]
-
Barreto, M. C., et al. (2023). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester... MDPI. [Link]
-
Sarasa, S. B., et al. (2020). A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]
-
Nanavati, S. M., & Silverman, R. B. (1991). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. PubMed. [Link]
-
Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [Link]
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Application Notes and Protocols for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid in Drug Development
Introduction: Unveiling the Potential of a Novel GABA Analogue
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid that has emerged as a compelling structural motif in medicinal chemistry. Its significance lies in its structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS). As a GABA analogue, this compound is hypothesized to interact with GABA receptors, offering a promising avenue for the development of novel therapeutics targeting a spectrum of neurological and psychiatric disorders.
The strategic incorporation of a 2,3-dichlorophenyl group onto the β-amino acid scaffold is a key design element. This substitution pattern is anticipated to modulate the compound's lipophilicity, metabolic stability, and affinity for its biological targets, distinguishing it from existing therapeutic agents like baclofen (a para-chlorophenyl GABA analogue). These modulations may lead to an improved therapeutic window, with enhanced efficacy and a more favorable side-effect profile. Dysregulation of the GABAergic system is implicated in conditions such as epilepsy, anxiety disorders, spasticity, and neuropathic pain, making selective GABA receptor modulators like this compound highly sought-after candidates for drug development.
This guide provides a comprehensive overview of the key methodologies for the synthesis, purification, characterization, and pharmacological evaluation of this compound, offering researchers a robust framework for exploring its therapeutic potential.
Part 1: Synthesis and Characterization
The stereospecific synthesis of this compound is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. While numerous strategies for the asymmetric synthesis of β-amino acids exist, this section outlines a generalized, yet robust, approach adaptable for this specific target molecule, followed by detailed analytical protocols for its characterization.
Asymmetric Synthesis: A Generalized Protocol
The synthesis of chiral β-amino acids can be approached through various established methodologies, including the Arndt-Eistert homologation of α-amino acids, Mannich-type reactions, and conjugate additions. An alternative and often highly effective strategy involves the enzymatic resolution of a racemic mixture. The causality behind choosing enzymatic resolution lies in its high enantioselectivity and mild reaction conditions, which often lead to a high yield of the desired enantiomerically pure product.
Below is a representative workflow for the synthesis and resolution of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid.
Protocol 1: Synthesis and Enzymatic Resolution
Materials:
-
2,3-Dichlorobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol
-
Acetic Anhydride
-
Lipase (e.g., Amano Lipase PS from Burkholderia cepacia)
-
Phosphate Buffer (pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Racemic Synthesis:
-
In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude racemic 3-amino-3-(2,3-dichlorophenyl)propanoic acid.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
N-Acetylation:
-
Suspend the racemic β-amino acid in water and cool in an ice bath.
-
Slowly add acetic anhydride while maintaining the pH between 8-9 with the addition of aqueous NaOH.
-
Stir the reaction for 2-4 hours at room temperature.
-
Acidify the solution with HCl to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry.
-
-
Enzymatic Resolution:
-
Prepare a suspension of the racemic N-acetyl-β-amino acid in a mixture of phosphate buffer and MTBE.
-
Add the lipase to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C). The lipase will selectively hydrolyze one of the enantiomers (typically the R-enantiomer of the N-acetylated amino acid to the free amino acid).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate.
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
-
Separation and Purification:
-
Separate the aqueous and organic layers.
-
The aqueous layer contains the salt of the desired this compound. Acidify the aqueous layer with HCl to its isoelectric point to precipitate the free amino acid.
-
Filter the precipitate, wash with cold water, and dry.
-
The organic layer contains the unreacted (S)-N-acetyl-3-amino-3-(2,3-dichlorophenyl)propanoic acid, which can be recovered.
-
Recrystallize the crude (R)-enantiomer from a suitable solvent system (e.g., water/ethanol) to achieve high purity.
-
Analytical Characterization
1.2.1 Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of the final product. A direct method using a chiral stationary phase (CSP) is often preferred for its simplicity.
Protocol 2: Chiral HPLC Analysis
-
Column: A macrocyclic glycopeptide-based CSP, such as Astec CHIROBIOTIC T, is often effective for the separation of underivatized amino acid enantiomers.
-
Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid). A typical starting mobile phase could be Water:Methanol:Formic Acid (80:20:0.1, v/v/v). The organic modifier concentration can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Rationale: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification.
1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
Protocol 3: NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable pH adjustment.
-
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a methine proton (α to the amino and phenyl groups) around 4.0-4.5 ppm, and methylene protons adjacent to the carboxylic acid group around 2.5-3.0 ppm. The exact chemical shifts will be influenced by the dichlorophenyl substitution.
-
¹³C NMR: Expect signals for the aromatic carbons (some of which will be directly attached to chlorine, affecting their chemical shifts), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the benzylic carbon, and the methylene carbon.
1.2.3 Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Protocol 4: Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Expected Mass: The analysis should confirm the presence of the protonated molecule [M+H]⁺.
Part 2: Pharmacological Evaluation
As a GABA analogue, this compound is expected to exert its effects through interaction with GABA receptors. The following protocols are designed to assess its affinity for GABA receptors and its functional activity in vitro and in vivo.
In Vitro Pharmacology: Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.
Protocol 5: GABA-B Receptor Binding Assay
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[³H]-CGP54626 (a high-affinity GABA-B receptor antagonist radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Unlabeled GABA or baclofen (for determining non-specific binding)
-
This compound (test compound)
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [³H]-CGP54626, and varying concentrations of the test compound.
-
For total binding, add only the membrane and radioligand.
-
For non-specific binding, add membrane, radioligand, and a high concentration of unlabeled GABA or baclofen.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Rationale: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from the GABA-B receptor, thereby providing a quantitative measure of its binding affinity.
In Vivo Pharmacology: Anticonvulsant Activity
Animal models of epilepsy are used to assess the potential anticonvulsant effects of the test compound.
Protocol 6: Pentylenetetrazole (PTZ)-Induced Seizure Test
Materials:
-
Male mice (e.g., CD-1 or Swiss Webster)
-
Pentylenetetrazole (PTZ) solution
-
This compound (test compound)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
Procedure:
-
Dosing:
-
Administer different doses of the test compound (or vehicle) to groups of mice, typically via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
-
Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which reliably induces clonic-tonic seizures.
-
-
Observation:
-
Immediately after PTZ administration, place each mouse in an individual observation cage.
-
Observe the animals for a period of 30 minutes for the onset of seizures (e.g., generalized clonus) and the presence or absence of tonic hindlimb extension.
-
Record the latency to the first seizure and the percentage of animals in each group protected from tonic extension.
-
-
Data Analysis:
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic extensor component of the seizure) using probit analysis.
-
Rationale: The PTZ test is a widely used model for screening compounds with potential efficacy against absence and myoclonic seizures. The ability of a compound to prevent or delay PTZ-induced seizures suggests an increase in the seizure threshold, likely through enhancement of GABAergic inhibition.
Part 3: Data Interpretation and Expected Outcomes
Table 1: Hypothetical Pharmacological Profile of this compound and Reference Compounds
| Compound | GABA-B Receptor Binding Affinity (Ki, nM) | In Vivo Anticonvulsant Activity (ED₅₀, mg/kg, PTZ test) |
| (R)-Baclofen | 50 - 150 | 5 - 10 |
| Phenibut | 1000 - 5000 | 50 - 100[1] |
| This compound | To be determined | To be determined |
Interpretation:
-
Binding Affinity: A low Ki value indicates high affinity for the GABA-B receptor. It is hypothesized that the 2,3-dichloro substitution may alter the binding affinity compared to baclofen.
-
Anticonvulsant Activity: A low ED₅₀ value indicates high potency in the in vivo model. The anticonvulsant activity of aryl-substituted GABA analogues has been demonstrated, with baclofen showing a notable effect.[1] The activity of the title compound is expected to correlate with its ability to modulate GABAergic neurotransmission.
Part 4: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area. Wash thoroughly after handling.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
First Aid:
Conclusion
This compound represents a promising scaffold for the development of novel CNS-active agents. Its rational design as a GABA analogue suggests a mechanism of action centered on the modulation of inhibitory neurotransmission. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of this compound. Through systematic investigation using these methodologies, researchers can elucidate its precise mechanism of action, determine its therapeutic potential, and pave the way for its further development as a clinical candidate for the treatment of neurological disorders.
References
-
Tyurenkov, I. N., & Samotrueva, M. A. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of experimental biology and medicine, 160(4), 473–476. [Link]
-
Al-Salem, H. S., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
-
Wiley-VCH. (2005). Supporting Information. Angewandte Chemie International Edition, 44(9), 1371-1375. [Link]
-
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 54(5), 1027–1041. [Link]
-
Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of neurochemistry, 47(3), 898–903. [Link]
-
Tunnicliff, G., et al. (1988). Inhibition of neuronal membrane GABAB receptor binding by GABA structural analogues. The International journal of biochemistry, 20(2), 179–182. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. [Link]
-
Al-Obaidi, M. F., et al. (2020). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. BioMed research international, 2020, 9345260. [Link]
-
Jacobson, L. H., et al. (2012). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Neuropharmacology, 62(1), 334–343. [Link]
-
Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(5), 399–412. [Link]
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. [Link]
- Google Patents. (n.d.).
-
Rogawski, M. A., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of medicinal chemistry, 31(6), 1171–1177. [Link]
-
Sato, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 20(18), 4443. [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... [Link]
-
ResearchGate. (n.d.). Scheme 3 Enzymatic resolution of racemic amines 4a–i. [Link]
-
Semantic Scholar. (n.d.). GABAB-Agonistic Activity of Certain Baclofen Homologues. [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
PubChem. (n.d.). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (n.d.). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
-
Royal Society of Chemistry. (n.d.). Levonantradol: asymmetric synthesis and structural analysis. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
-
MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
National Institutes of Health. (n.d.). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. [Link]
Sources
Application Notes and Protocols: (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid in Neurological Drug Discovery
Introduction: A Novel Scaffold for CNS Drug Development
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a non-canonical β-amino acid that has garnered significant interest within the neuroscience and medicinal chemistry communities. Its rigid structure, conferred by the dichlorophenyl ring, and its chiral nature make it a compelling building block for the synthesis of peptidomimetics and small molecules targeting the central nervous system (CNS). The presence of the dichloro-substituents on the phenyl ring is thought to enhance binding affinity and selectivity to biological targets through specific halogen bonding and hydrophobic interactions.[1][2] This document provides detailed experimental protocols for the application of this compound in two key areas of neurological drug discovery: as a unique building block in solid-phase peptide synthesis and as a potential modulator of neurotransmitter transport systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂NO₂ | [3] |
| Molecular Weight | 234.08 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Chirality | (R)-enantiomer | |
| Storage Conditions | 0-8°C | [3] |
Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The unique conformational constraints imposed by β-amino acids like this compound can lead to peptides with enhanced proteolytic stability and novel secondary structures.[4] This protocol details the manual Fmoc-based solid-phase synthesis of a model tripeptide containing this non-canonical amino acid.
Workflow for SPPS
Caption: Workflow for a radiolabeled neurotransmitter uptake assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing a human GABA transporter (e.g., GAT1, GAT2, GAT3, or GAT4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Known GAT inhibitor (e.g., Tiagabine for GAT1) as a positive control
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the target GAT subtype in appropriate cell culture medium.
-
Plate the cells in a 24-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted test compound, positive control, or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [³H]GABA to each well at a final concentration near its Km for the specific transporter.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Calculate the percent inhibition of [³H]GABA uptake for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.
-
Future Directions and Authoritative Grounding
The protocols provided herein serve as a foundational framework for researchers to explore the potential of this compound. Further investigations could include its evaluation as a modulator of other neurotransmitter systems, such as glutamate or dopamine transporters, given the broad utility of dichlorophenyl-containing compounds in CNS drug discovery. [1][5]Moreover, its incorporation into more complex peptide sequences could lead to the development of novel therapeutics with enhanced specificity and efficacy for neurological disorders.
References
-
Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTEC URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
-
Title: Methods and protocols of modern solid phase peptide synthesis Source: SpringerLink URL: [Link]
-
Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL: [Link]
-
Title: (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid Source: MySkinRecipes URL: [Link]
-
Title: (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 Source: PubChem URL: [Link]
-
Title: Inhibition of synaptosomal uptake of amino acid transmitters by diamines Source: PubMed URL: [Link]
-
Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Publications URL: [Link]
-
Title: Potential GABAB Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid Source: ResearchGate URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established methodologies for the asymmetric synthesis of β-amino acids, including the Mannich reaction and catalytic asymmetric hydrogenation.
Issue 1: Low Overall Yield in the One-Pot Mannich-Type Synthesis
Question: I am attempting a one-pot synthesis using 2,3-dichlorobenzaldehyde, malonic acid, and an ammonia source, but my overall yield of the final product is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this three-component Mannich-type reaction are a common challenge, often stemming from several factors related to the specific substrates and reaction conditions.[1][2][3] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can deactivate the aldehyde, making it less susceptible to nucleophilic attack. Additionally, side reactions can compete with the desired product formation.
Here is a step-by-step troubleshooting approach:
1. Re-evaluate Your Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. While ethanol is commonly used, consider exploring other solvents like methanol or solvent mixtures to improve the solubility of intermediates.
-
Temperature and Reaction Time: Ensure the reaction is heated to a sufficient reflux temperature for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation of the product.
-
pH Control: The pH of the reaction mixture can be critical. The use of ammonium acetate serves as both the ammonia source and a buffer. Ensure the correct stoichiometry is used.
2. Mitigate Side Reactions:
A likely side product is the corresponding cinnamic acid derivative, formed through a competing Knoevenagel condensation. To favor the formation of the β-amino acid, ensure a sufficient excess of the ammonia source is present to promote the formation of the imine intermediate.
3. Consider a Stepwise Approach:
If the one-pot method remains problematic, a stepwise approach may offer better control and higher yields. This involves the pre-formation of an intermediate, such as the corresponding β-(acylamino)acrylate, which is then hydrogenated in a subsequent step.[4][5][6]
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
Question: I am using a chiral rhodium catalyst for the asymmetric hydrogenation of a β-(acylamino)acrylate precursor, but the enantiomeric excess (ee) of my (R)-product is low. How can I improve the enantioselectivity?
Answer:
Achieving high enantioselectivity in asymmetric hydrogenation is highly dependent on the careful selection of the chiral ligand, catalyst precursor, and reaction parameters.[4][5][6][7]
Troubleshooting Steps for Low Enantiomeric Excess (ee):
1. Catalyst and Ligand Selection:
-
Chiral Ligand: The choice of the chiral phosphine ligand is paramount. For β-amino acid synthesis, ligands like DuPhos and BICP have shown excellent results.[4][5] If you are using one, consider screening others. The electronic and steric properties of the ligand must be well-matched with the substrate.
-
Catalyst Precursor: Cationic rhodium precursors, such as [Rh(COD)2]BF4 or [Rh(NBD)2]BF4, often exhibit higher catalytic activity and enantioselectivity compared to neutral precursors.
2. Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Hydrogen Pressure | Optimize between 40-300 psi. | Higher pressure can sometimes decrease enantioselectivity. Start with lower pressures and incrementally increase.[4] |
| Solvent | Screen solvents like methanol, ethanol, and toluene. | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Toluene is often a good starting point.[5] |
| Temperature | Conduct the reaction at or below room temperature. | Lower temperatures generally favor higher enantioselectivity by reducing the energy available for non-selective reaction pathways. |
| Substrate Purity | Ensure the β-(acylamino)acrylate precursor is of high purity. | Impurities can poison the catalyst or compete for coordination sites, leading to reduced enantioselectivity. |
3. Substrate Geometry (E/Z Isomers):
The geometry of the double bond in your β-(acylamino)acrylate precursor can significantly impact the outcome. The (E) and (Z) isomers may exhibit different reactivity and lead to different enantioselectivities with the same catalyst.[4] It is advisable to separate the isomers before hydrogenation or use a catalyst system that is effective for the specific isomeric mixture you have.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and scalable methods for the asymmetric synthesis of this and similar β-amino acids involve two main strategies:
-
Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral transition metal catalyst, typically rhodium-based.[4][5][6][7] This method is often preferred for its high efficiency and enantioselectivity.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic mixture of the β-amino acid or its ester derivative, allowing for the separation of the desired (R)-enantiomer.[8][9]
Q2: How can I purify the final product effectively?
Purification of the final amino acid can be challenging due to its zwitterionic nature.
-
Recrystallization: This is a common and effective method. The choice of solvent is critical. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often a good starting point. Adjusting the pH to the isoelectric point of the amino acid will minimize its solubility and promote crystallization.
-
Ion-Exchange Chromatography: For highly pure samples, especially at a smaller scale, ion-exchange chromatography can be employed.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should be strictly followed. Additionally, consider the following:
-
2,3-Dichlorobenzaldehyde: This is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chiral Rhodium Catalysts: These are often air-sensitive and pyrophoric. Handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogen Gas: Hydrogenation reactions should be carried out in a properly vented area using appropriate high-pressure equipment and with strict exclusion of ignition sources.
Experimental Workflow & Diagrams
Workflow for Asymmetric Hydrogenation
The following diagram illustrates a typical workflow for the synthesis of this compound via asymmetric hydrogenation.
Caption: Asymmetric Hydrogenation Workflow
Logical Relationship in Troubleshooting Low Enantioselectivity
The following diagram outlines the logical steps to troubleshoot low enantiomeric excess in the asymmetric hydrogenation step.
Caption: Troubleshooting Low Enantioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters [beilstein-journals.org]
Technical Support Center: Crystallization of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Welcome to the technical support center for the crystallization of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By providing in-depth, evidence-based solutions in a readily accessible question-and-answer format, we aim to empower you to achieve high-purity, crystalline material with desirable physical properties.
Introduction to this compound Crystallization
This compound is a chiral amino acid derivative of significant interest in pharmaceutical development.[1][2] Its zwitterionic nature, arising from the presence of both an acidic carboxylic acid group and a basic amino group, governs its solubility and crystallization behavior.[3][4] Understanding these properties is paramount for developing a robust and reproducible crystallization process, which is a critical step for purification and obtaining a stable solid form with consistent physicochemical attributes.
This guide will address frequently encountered issues such as oiling out, amorphous precipitation, and poor crystal morphology, providing both remedial actions and preventative strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am not observing any crystal formation, and my compound remains fully dissolved. What should I do?
A1: Insufficient supersaturation is the most likely cause. Supersaturation is the driving force for crystallization. If the solution is not supersaturated, nucleation and crystal growth will not occur.
Troubleshooting Steps:
-
Increase Solute Concentration: The most direct way to achieve supersaturation is to increase the concentration of this compound in the solvent. This can be done by dissolving more of the compound at an elevated temperature.
-
Solvent Evaporation: Slowly evaporating the solvent will increase the concentration of the solute. This can be achieved by leaving the crystallization vessel partially open in a fume hood or by using a gentle stream of an inert gas like nitrogen.
-
Anti-Solvent Addition: Introduce a solvent in which the compound is poorly soluble (an anti-solvent) to the solution. The anti-solvent should be miscible with the primary solvent. For zwitterionic compounds like this, a less polar solvent like heptane or toluene could be a suitable anti-solvent when a more polar solvent like methanol or ethanol is used for dissolution.[5][6]
-
Cooling: If the compound's solubility is significantly temperature-dependent, slowly cooling the saturated solution can induce crystallization.
Experimental Protocol: Screening for a Suitable Crystallization Solvent System
A systematic approach to finding the right solvent system is crucial. The ideal solvent should dissolve the compound at a higher temperature and have low solubility at a lower temperature.
| Solvent Category | Examples | Suitability for this compound |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol | Likely to be good primary solvents due to the polar amino and carboxylic acid groups.[7] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | May have moderate solubility; can be effective as co-solvents. |
| Nonpolar | Heptane, Toluene, Dichloromethane | Likely to be poor solvents (anti-solvents). |
Protocol:
-
Place a small amount (e.g., 10 mg) of your compound in several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each tube.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture to boiling and observe if it dissolves.
-
If it dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
If the compound is very soluble at room temperature, consider this solvent for an anti-solvent crystallization method.
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to very high supersaturation, the presence of impurities, or a large difference in polarity between the solute and the solvent.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the addition of a large volume of anti-solvent can create a level of supersaturation that favors the formation of an oil over an ordered crystal lattice.
-
Solution: Reduce the rate of cooling or add the anti-solvent more slowly and with vigorous stirring.
-
-
Impurities: Impurities can disrupt the crystal lattice formation, leading to an oily precipitate.
-
Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography.
-
-
Solvent Choice: A solvent that is too "good" at dissolving the compound, even at lower temperatures, can contribute to oiling out.
-
Solution: Try a solvent system where the compound has lower solubility at the crystallization temperature. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.
-
Troubleshooting Workflow for Oiling Out
Caption: Troubleshooting flowchart for oiling out.
Q3: The result of my crystallization is an amorphous solid or a very fine powder. How can I obtain larger crystals?
A3: The formation of amorphous material or fine powder indicates that the nucleation rate is much higher than the crystal growth rate. To obtain larger crystals, the process needs to be controlled to favor growth over nucleation.
Strategies to Promote Crystal Growth:
-
Reduce Supersaturation: A lower degree of supersaturation will lead to fewer nucleation sites, allowing the existing nuclei to grow larger. This can be achieved by slower cooling, slower addition of anti-solvent, or slower solvent evaporation.
-
Optimize Temperature: Higher crystallization temperatures can sometimes lead to better-quality crystals by reducing the supersaturation level and allowing more time for molecules to orient themselves correctly in the crystal lattice.[8]
-
Seeding: Introducing a small amount of pre-existing crystals (seed crystals) into a slightly supersaturated solution can promote controlled crystal growth on the seed surfaces rather than spontaneous nucleation.
-
Solvent System Modification: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.[9]
Q4: How does pH affect the crystallization of this compound?
A4: As a zwitterionic compound, the pH of the solution will significantly impact the solubility of this compound and, consequently, its crystallization.
-
Isoelectric Point (pI): At its isoelectric point, the net charge of the molecule is zero, and its solubility in polar solvents like water is typically at a minimum.[10][11][12] This is often the optimal pH for crystallization from aqueous solutions.
-
Acidic or Basic pH: At pH values below the pI, the amino group is protonated (-NH3+), and at pH values above the pI, the carboxylic acid group is deprotonated (-COO-). In both cases, the net charge of the molecule increases, leading to higher solubility in polar solvents.[13][14]
Practical Implications:
-
For crystallization from aqueous or protic solvents, adjusting the pH towards the predicted pI can be an effective method to induce crystallization.
-
Conversely, if your compound is precipitating too quickly, slightly adjusting the pH away from the pI can increase solubility and allow for more controlled crystal growth.
Diagram of pH Effect on Solubility
Caption: The effect of pH on the solubility of an amino acid.
Summary of Key Crystallization Parameters
| Parameter | Troubleshooting Action | Rationale |
| Solvent | Screen a range of solvents and solvent mixtures. | To find a system with optimal solubility characteristics (high solubility at high temperature, low at low temperature). |
| Temperature | Control the cooling rate; try isothermal crystallization. | Slower cooling reduces supersaturation, favoring crystal growth over nucleation. |
| Supersaturation | Adjust solute concentration, cooling rate, or anti-solvent addition rate. | The primary driving force for crystallization; needs to be carefully controlled.[8] |
| pH (for aqueous systems) | Adjust towards the isoelectric point to induce crystallization. | Minimizes solubility of the zwitterionic compound.[11][13] |
| Agitation | Optimize stirring speed. | Affects mass transfer and can influence nucleation and crystal size. |
| Impurities | Purify the compound before crystallization. | Impurities can inhibit crystal growth or lead to oiling out. |
References
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]
-
Manipulating crystallization with molecular additives. PubMed. [Link]
-
Crystal growth and morphology control of needle-shaped organic crystals. RSC Publishing. [Link]
-
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. [Link]
-
Crystal growth and morphology control of needle-shaped organic crystals. University of Galway Research Repository. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]
- Methods of modifying crystal habit.
-
Crystal Morphology Prediction Models and Regulating Methods. MDPI. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm (RSC Publishing). [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
(R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. MySkinRecipes. [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
- Method for crystallization of amino acids.
-
Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]
-
How to desalt zwitterions? ResearchGate. [Link]
-
Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry. [Link]
Sources
- 1. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [researchrepository.universityofgalway.ie]
- 10. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid stability and degradation issues
Technical Support Center: (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
A Guide to Stability, Degradation, and Experimental Best Practices
Welcome to the technical support guide for this compound (CAS 743416-09-3). This document is designed for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1][2] As a chiral building block for active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, understanding its stability profile is paramount for ensuring experimental reproducibility, process control, and the ultimate safety and efficacy of the final drug product.[2][3]
This guide moves beyond simple protocols to provide a framework for anticipating, identifying, and resolving common stability and degradation challenges. We will explore the "why" behind these phenomena and equip you with robust methodologies for their investigation.
Section 1: Core Stability Profile & Potential Degradation Pathways
This section addresses the fundamental chemical vulnerabilities of the molecule. Understanding these will help you design more stable formulations and storage conditions from the outset.
Q1: What are the primary environmental factors that can degrade this compound?
The structure of this molecule, featuring a β-amino acid backbone and a dichlorinated aromatic ring, presents several potential points of instability. The primary factors of concern are:
-
pH: The presence of both an amino group and a carboxylic acid group makes the molecule highly susceptible to pH-dependent degradation. In solution, extreme pH values can catalyze hydrolysis.[4] The stability of amino acids is often optimal within a specific, narrow pH range.[5][6]
-
Oxidation: The molecule can be susceptible to oxidative degradation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents like peroxides.[7] This can lead to modifications of the amino group or the aromatic ring.[8][9]
-
Light (Photodegradation): Aromatic systems, especially those containing halogens like chlorine, can absorb UV or visible light, leading to photolytic cleavage or other reactions. Photostability testing is a crucial part of regulatory stress testing for this reason.[10][11][12][13]
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of all potential degradation reactions. Thermal stress testing is essential to understand the molecule's intrinsic stability and to predict its shelf-life.[10][14]
Q2: What are the most probable chemical degradation pathways for this molecule?
While specific degradation products must be empirically identified, we can predict the most likely pathways based on the molecule's functional groups and established chemical principles.
-
Deamination: The loss of the amino group is a common degradation pathway for amino acids, which can be triggered by oxidative or hydrolytic conditions.[8]
-
Decarboxylation: The loss of the carboxyl group as CO2 can occur, particularly under thermal stress.
-
Oxidation: This can manifest in several ways, including oxidation of the amino group or hydroxylation of the dichlorophenyl ring.
-
Photodegradation: Exposure to light could potentially lead to dechlorination or the formation of radical-mediated degradation products. The ICH Q1B guidelines provide a framework for assessing this vulnerability.[11][15][16]
-
Side-Chain Cleavage: More aggressive conditions could potentially cleave the bond between the phenyl ring and the propanoic acid chain. The degradation of similar structures like 3-phenylpropionic acid often involves modifications to the side chain.[17][18]
The following diagram illustrates these potential degradation hotspots.
Caption: Relationship between stress factors and potential degradation pathways.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides actionable advice for problems you may encounter during your research.
Q: I am observing new, unidentified peaks in my HPLC chromatogram after storing a solution of the compound for 24 hours. What is happening?
A: The appearance of new peaks is a classic sign of degradation. The most common culprit for instability in solution is the pH of your solvent or buffer.
-
Causality: The amino and carboxylic acid groups can ionize depending on the pH. At non-optimal pH values, the molecule may be more susceptible to hydrolysis or other reactions. For many amino acids, stability is lowest at highly acidic or alkaline pH.[4][5]
-
Troubleshooting Steps:
-
Verify Solvent pH: Measure the pH of the solvent or buffer you are using to dissolve the compound.
-
Run a pH Profile: Perform a short-term stability study by dissolving fresh compound in a series of buffers (e.g., pH 3, 5, 7.4, 9). Analyze the samples by HPLC at T=0 and T=24 hours to identify the pH range of maximum stability.
-
Consider Solvent Choice: If using organic solvents, be aware of residual water or acidic/basic impurities that could initiate degradation.
-
Storage Conditions: Ensure the solution was stored protected from light and at a controlled temperature (refrigerated if possible) to minimize other contributing factors.
-
Q: My solid, powdered this compound has developed a slight yellow tint after being stored on the lab bench. Is this a concern?
A: Yes, any change in the physical appearance of a high-purity solid is a red flag for degradation. A color change often indicates the formation of chromophoric degradation products.
-
Causality: The most likely causes are photolytic and/or oxidative degradation. The dichlorophenyl ring is an electron-rich system that can be susceptible to oxidation, and the presence of chlorine atoms can make it sensitive to light.[9][10] Exposure to ambient light and air (oxygen) over time can generate these impurities, even in the solid state.
-
Preventative Measures:
-
Proper Storage: Always store the solid compound in an amber glass vial to protect it from light.
-
Inert Environment: For long-term storage, store the vial inside a desiccator to protect from moisture and consider flushing the vial with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen.
-
Temperature Control: Store the compound in a cool, dark place. Avoid storing it in direct sunlight or near heat sources.
-
Section 3: Essential Protocols for Stability Assessment
To formally characterize the stability of this compound, a forced degradation study is the industry-standard approach.[10][19][20] This involves intentionally stressing the molecule to generate potential degradation products, which is essential for developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to subject the compound to hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[10]
Objective: To identify potential degradation products and determine the primary degradation pathways for this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated oven, photostability chamber (ICH Q1B compliant)[11]
-
HPLC system with UV or DAD detector
Experimental Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution or solid compound. Always include a control sample stored at ambient temperature in the dark.
-
Acid Hydrolysis: Add an equal volume of 1.0 M HCl to the stock solution to achieve a final HCl concentration of 0.5 M. Place in an oven at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final NaOH concentration of 0.1 M. Keep at room temperature.
-
Oxidative Degradation: Add an equal volume of 6% H2O2 to the stock solution to achieve a final H2O2 concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a known quantity of the solid compound in a vial in an oven at 80°C. To analyze, dissolve the solid in the stock solution solvent at each time point.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette or suitable transparent container to a light source conforming to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12][13] A dark control sample wrapped in aluminum foil should be stored under the same temperature conditions.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before injection. This is crucial to prevent damage to the HPLC column.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and acetonitrile, with UV detection at a wavelength where the parent compound has maximum absorbance.
-
-
Data Interpretation:
-
Calculate the percentage of degradation in each sample. Aim for 5-20% degradation to ensure that the degradation products are representative and not artifacts of over-stressing.[20]
-
Assess the mass balance to ensure all major degradants are accounted for.
-
Use a Diode Array Detector (DAD) to assess peak purity of the parent compound peak under each stress condition.
-
Summary of Expected Forced Degradation Outcomes
The table below summarizes the conditions and potential observations from the forced degradation study.
| Stress Condition | Reagent/Parameters | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.5 M HCl @ 60°C | 2-24 hours | Moderate to significant degradation. Potential for deamination. |
| Base Hydrolysis | 0.1 M NaOH @ RT | 2-24 hours | Likely to show some degradation. The rate and pathway may differ from acid conditions.[21] |
| Oxidation | 3% H₂O₂ @ RT | 2-8 hours | High potential for degradation, forming various oxidized species.[9] |
| Thermal | 80°C (Solid State) | 24-72 hours | May show slow degradation. Useful for assessing solid-state stability. |
| Photolysis | ICH Q1B exposure | Per guideline | Degradation is possible if the dichlorophenyl moiety is photosensitive. |
Section 4: Frequently Asked Questions (FAQs)
Q: How should I store the solid compound for long-term (months to years) stability?
A: For optimal long-term stability, store the solid compound at -20°C in an amber, tightly sealed vial that has been flushed with an inert gas like argon or nitrogen.
Q: What are the best practices for preparing and storing solutions for daily experimental use?
A: Prepare fresh solutions daily if possible. If you must store solutions, use a buffer system where the compound shows maximum stability (determined via a pH profile study). Store the solution refrigerated (2-8°C) in an amber vial or a clear vial wrapped in aluminum foil. Avoid leaving solutions at room temperature on the benchtop for extended periods.
Q: Are there any known incompatibilities with common pharmaceutical excipients?
A: While specific excipient compatibility studies for this molecule are not publicly available, general principles apply. As an amino acid derivative, it could potentially react with reducing sugars (e.g., lactose) via the Maillard reaction, especially under heat and humidity, leading to discoloration. It is crucial to perform compatibility studies with your specific formulation excipients as part of the drug development process.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery.
- Bhat, K., & Kumar, A. (n.d.). Forced degradation and impurity profiling.
- Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
- Waterman, K. C. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13.
- Hawe, A., & Frie, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Huang, A. S., & von Elbe, J. H. (1987). Effect of pH on the Degradation and Regeneration of Betanine. Journal of Food Science, 52(6), 1689-1693.
- Kruse, K. (2019). Hydrothermal Degradation of Amino Acids. Molecules, 24(8), 1515.
- Fisher Scientific. (n.d.). (R)-3-Amino-3-(2, 3-dichlorophenyl)-propionic acid, min 98%, 100 mg.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(3-chlorophenyl)propionic acid.
- Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics, 78(12), 2699-2706.
- Trakarnpaiboon, S., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1833.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(2-chlorophenyl)propionic acid.
- Moof University. (2016, May 14). Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA [Video]. YouTube.
- Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(8), 2847-2852.
- Trakarnpaiboon, S., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI.
- MySkinRecipes. (n.d.). (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid.
- BLDpharm. (n.d.). 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride.
- Witzig, R., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3465.
- ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).
- Wikipedia. (n.d.). Phenylpropanoic acid.
- PubChem. (n.d.). (R)-3-Amino-3-(2-chlorophenyl)propanoic acid.
- Zamora, R., & Hidalgo, F. J. (2016). Amino Acid Degradations Produced by Lipid Oxidation Products. Journal of Agricultural and Food Chemistry, 64(23), 4713-4720.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Chem-Impex. (n.d.). (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid.
- Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
- Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- Osu, C. I., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Thermal Analysis and Calorimetry, 149, 1-17.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1084(1), 59-65.
- PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid.
- Wiley-VCH. (2005). Supporting Information.
- Moof University. (2016, May 14). Amino Acid Oxidation Pathways (Part 3 of 10) - Amino Acids Degraded to Pyruvate [Video]. YouTube.
Sources
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- 4. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 5. researchgate.net [researchgate.net]
- 6. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Degradations Produced by Lipid Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikev.org [ikev.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlas-mts.com [atlas-mts.com]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimization of HPLC Conditions for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. As a β-amino acid with a dichlorinated phenyl ring, this compound presents unique challenges in achieving optimal enantiomeric separation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common analytical hurdles, ensuring robust and reproducible results.
Introduction to the Analyte and Chiral HPLC Challenges
This compound is a chiral molecule of interest in pharmaceutical development due to its structural similarity to neurologically active compounds. The primary analytical challenge lies in resolving the (R)-enantiomer from its (S)-counterpart with sufficient resolution and symmetrical peak shape. Key molecular features influencing its chromatographic behavior include:
-
Zwitterionic Nature: The presence of both an acidic carboxylic acid group and a basic amino group means the analyte's charge state is highly dependent on the mobile phase pH.
-
Aromatic and Halogenated Ring: The dichlorophenyl group allows for π-π interactions and halogen bonding with specific chiral stationary phases (CSPs), but can also contribute to secondary interactions leading to peak tailing.
-
Polarity: The combination of polar functional groups and a nonpolar aromatic ring gives the molecule an intermediate polarity, making the choice between normal-phase, reversed-phase, or polar organic modes critical.
This guide will address these challenges in a practical, question-and-answer format, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) to start with for separating this compound?
A1: For β-amino acids like your compound, two classes of CSPs have demonstrated broad success: polysaccharide-based and macrocyclic glycopeptide-based columns.[1][2]
-
Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, etc.): These are often the first choice due to their versatility.[3] They consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The dichlorophenyl group on your analyte makes it a good candidate for CSPs with phenylcarbamate selectors, especially those with electron-withdrawing groups (e.g., Chiralpak® IE, which has a 3,5-dichlorophenylcarbamate selector).[3]
-
Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic® T, V): These columns, containing selectors like Teicoplanin or Vancomycin, are excellent for separating underivatized amino acids due to their ionic and polar functional groups.[4] They can operate in reversed-phase, polar organic, and normal-phase modes, offering great flexibility. The zwitterionic nature of your analyte can form strong interactions with these phases.[2]
A logical starting point is to screen a small set of complementary polysaccharide columns (e.g., one amylose-based and one cellulose-based) and a macrocyclic glycopeptide column like the Chirobiotic® T.[1]
Q2: Do I need to derivatize my analyte for HPLC analysis?
A2: Not necessarily. Direct separation of underivatized amino acids is often preferred to avoid extra sample preparation steps and potential side reactions.[4] CSPs like the Chirobiotic® series are specifically designed for this purpose.[4]
However, if you are struggling with detection sensitivity (due to a weak chromophore) or poor peak shape on direct-injection compatible columns, derivatization can be a powerful alternative.[5] A chiral derivatizing agent (CDA) like Marfey's reagent (FDAA) reacts with the primary amine to form diastereomers, which can then be separated on a standard achiral C18 column.[1][5] This is considered an "indirect" method.
Q3: How does mobile phase pH affect the separation of this zwitterionic compound?
A3: Mobile phase pH is one of the most critical parameters. It controls the ionization state of both the analyte's amino and carboxylic acid groups, which in turn dictates its retention and interaction with the CSP. For reversed-phase or polar ionic modes, you must operate at a pH at least 1-2 units away from the isoelectric point (pI) of your analyte to ensure it carries a net charge and to avoid poor solubility and peak shape. For acidic compounds, a low pH (e.g., using 0.1% Trifluoroacetic Acid - TFA) protonates the carboxylic acid, reducing its ionic character and often improving peak shape.[6]
Q4: How does temperature impact chiral separations?
A4: Temperature has a complex and often non-linear effect on chiral separations.[6]
-
Generally, lower temperatures (e.g., 10-25°C) increase enantioselectivity. This is because the weaker, temperature-sensitive interactions (like hydrogen bonds and dipole-dipole forces) that are crucial for chiral recognition are stronger at lower temperatures.
-
Higher temperatures (e.g., 30-40°C) can improve peak efficiency (narrower peaks) and reduce analysis time by lowering mobile phase viscosity. In some rare cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers. Therefore, temperature should be treated as a key parameter to be optimized for each specific method.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during method development and routine analysis.
Problem 1: Poor or No Resolution Between Enantiomers
Symptom: The enantiomers co-elute as a single peak or are only partially resolved (Resolution, Rs < 1.5).
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Solutions:
-
Re-evaluate the Chiral Stationary Phase: If initial screening yields no separation, the chosen CSP may not be suitable. The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte and the CSP. If the steric and electronic complementarity is poor, no separation will occur.
-
Action: Screen a column from a different class. If you started with a polysaccharide column, try a macrocyclic glycopeptide column, or vice-versa.[1]
-
-
Systematically Optimize the Mobile Phase:
-
Normal Phase (NP): The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) is paramount.
-
Causality: The alcohol competes with the analyte for polar interaction sites on the CSP. Lowering the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.
-
Protocol: Start with a mobile phase like Hexane/Isopropanol (90:10 v/v). Vary the isopropanol percentage in 5% increments (e.g., 85:15, 95:5). Also, test a different alcohol like ethanol, which can offer different selectivity.
-
-
Reversed Phase (RP) / Polar Ionic Mode (PIM):
-
Causality: For zwitterionic compounds, additives are crucial. An acidic additive (like TFA or formic acid) will protonate the amino group, while a basic additive (like diethylamine - DEA) will deprotonate the carboxylic acid. This changes the nature of the ionic interactions with the CSP.
-
Protocol: For a Chirobiotic® T column, a typical PIM mobile phase is Methanol with 0.1% Acetic Acid and 0.1% Triethylamine. Adjusting the concentration of these additives can fine-tune the separation.
-
-
-
Optimize Column Temperature:
-
Causality: As mentioned in the FAQ, lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to better chiral recognition.[6]
-
Protocol: Set your column oven to 15°C and re-run the analysis. If resolution improves, you can further optimize by testing 10°C and 20°C to find the sweet spot between resolution and peak efficiency.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks are asymmetrical. Tailing peaks have a drawn-out end, while fronting peaks have a sloping front.
Caption: Workflow for troubleshooting peak tailing issues.
Detailed Solutions:
-
Check for Column Overload:
-
Causality: Injecting too much sample mass can saturate the active sites on the CSP, leading to peak distortion (often fronting, but can cause tailing).
-
Protocol: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If the peak shape improves significantly, you need to reduce your sample concentration or injection volume.[6]
-
-
Mitigate Secondary Interactions:
-
Causality: Peak tailing is often caused by unwanted interactions between the analyte and the silica support of the column, particularly with residual silanol groups. For a zwitterionic compound like yours, this is a common issue.
-
Protocol: Add a competing agent to the mobile phase.[6]
-
For the basic amino group: Add a small amount of a competing base, such as 0.1% Diethylamine (DEA) or Isopropylamine, to the mobile phase. This will occupy the active silanol sites, preventing the analyte from interacting with them.
-
For the acidic carboxyl group: Ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% Trifluoroacetic Acid (TFA) is a common strategy.
-
-
-
Assess Column Health:
-
Causality: Over time, columns can become contaminated with strongly retained sample components, or the packed bed can degrade, leading to poor peak shape for all analytes.[7]
-
Protocol: Disconnect the column from the detector and flush it with a strong solvent as recommended by the manufacturer. For polysaccharide columns used in normal phase, this might be 100% ethanol or isopropanol. If this does not resolve the issue, the column inlet frit may be blocked, or the column itself may be at the end of its life and require replacement.[6][7]
-
Experimental Protocols & Data
Protocol 1: Chiral HPLC Method Development Screening
Objective: To identify a suitable chiral stationary phase and mobile phase system for the enantiomeric separation.
1. Materials:
- Columns to Screen:
- Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate))
- Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
- Chirobiotic® T (Teicoplanin)
- Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
- Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
- Sample: 1 mg/mL solution of racemic 3-Amino-3-(2,3-dichlorophenyl)propanoic acid in a suitable solvent (e.g., Methanol or mobile phase).
2. Screening Procedure:
- Step 1: Normal Phase Screening (on Polysaccharide Columns)
- Install the Chiralpak® IE column.
- Equilibrate with Mobile Phase A (see table below) for at least 30 minutes.
- Inject 5 µL of the sample.
- Repeat with Mobile Phase B.
- Replace with the Chiralcel® OD-H column and repeat the process.
- Step 2: Polar Ionic Mode Screening (on Macrocyclic Glycopeptide Column)
- Install the Chirobiotic® T column.
- Equilibrate with Mobile Phase C for at least 30 minutes.
- Inject 5 µL of the sample.
3. Data Interpretation:
- Evaluate the chromatograms for any sign of separation (e.g., peak broadening, shoulder, or partial separation).
- The condition that provides the best "hit" (highest selectivity) will be the starting point for further optimization.
Data Presentation: Screening Conditions Table
| Phase ID | Column Type | Mobile Phase Composition | Mode | Expected Interaction |
| A | Chiralpak® IE | n-Hexane / IPA / TFA (90:10:0.1 v/v/v) | Normal Phase | π-π, H-bonding, Dipole |
| B | Chiralpak® IE | n-Hexane / EtOH / DEA (80:20:0.1 v/v/v) | Normal Phase | π-π, H-bonding, Dipole |
| C | Chirobiotic® T | MeOH / Acetic Acid / TEA (100:0.1:0.1 v/v/v) | Polar Ionic | Ionic, H-bonding, Inclusion |
References
-
SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]
-
Reddit. (2023). Chiral Separation of Amino Acids. Reddit. Available from: [Link]
-
Waters. HPLC Troubleshooting Guide. Waters. Available from: [Link]
- Chiral Technologies Europe. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
-
MySkinRecipes. (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. MySkinRecipes. Available from: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 185-195. Available from: [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link]
- Agilent Technologies. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies.
-
PubMed. (1994). Analysis of amino acid enantiomers derived from antitumor antibiotics using chiral capillary electrophoresis. PubMed. Available from: [Link]
- AVESİS. (2022).
- Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 4153-4168.
- National Institutes of Health. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
- DOI. (2023). Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. DOI.
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
Sources
- 1. High-performance liquid chromatographic enantioseparation of beta-amino acids. | Sigma-Aldrich [merckmillipore.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Overcoming solubility problems with (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome the common solubility challenges associated with this compound. We provide in-depth, evidence-based solutions and protocols to ensure the successful integration of this molecule into your experimental workflows.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
This compound is a β-amino acid derivative. Its structure presents a dualistic challenge for solubility.
-
Zwitterionic Nature: Like other amino acids, this molecule possesses both a basic amino group and an acidic carboxylic acid group.[1][2] In aqueous solutions near neutral pH, it can exist as a zwitterion, a molecule with both a positive and a negative charge. This zwitterionic state often leads to strong intermolecular electrostatic interactions, promoting crystal lattice formation and reducing solubility in water.[2][3] The point of minimum solubility occurs at the isoelectric point (pI), where the net charge is zero.
-
Hydrophobic Phenyl Ring: The presence of the 2,3-dichlorophenyl group imparts significant hydrophobicity (lipophilicity) to the molecule. This large, non-polar moiety disrupts the hydrogen-bonding network of water, making dissolution in purely aqueous media energetically unfavorable.
A structural analog, (R)-Baclofen, which has a similar backbone, is known to have low solubility in water and most common organic solvents.[4] Therefore, overcoming these intrinsic properties requires a systematic and informed approach.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water. Is this expected?
A1: Yes, this is expected. Due to its zwitterionic character and the hydrophobic dichlorophenyl group, the compound has very limited solubility in neutral water.[2][4] Direct dissolution in water or standard buffers like PBS at neutral pH will likely result in a suspension rather than a true solution.
Q2: What is the general solubility profile of this compound?
A2: Based on its structure and data from similar molecules like Baclofen, a general solubility profile can be predicted.[4][5][6] This should be used as a starting point for your own experimental validation.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Poor / Insoluble | Zwitterionic form leads to strong crystal lattice energy and minimal interaction with water.[2] |
| Aqueous (Acidic) | 0.1 M HCl, pH < 2 Buffers | Soluble | The amino group is protonated (-NH3+), forming a cationic salt which is generally more water-soluble.[1][7] |
| Aqueous (Basic) | 0.1 M NaOH, pH > 10 Buffers | Soluble | The carboxylic acid group is deprotonated (-COO-), forming an anionic salt which is generally more water-soluble.[1][7] |
| Polar Protic | Methanol, Ethanol | Very Slightly Soluble | Can interact with both polar groups but may not effectively solvate the entire molecule. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at disrupting intermolecular forces and solvating a wide range of compounds. (R)-Baclofen is soluble in DMSO and DMF at reflux temperatures.[4] |
| Non-Polar | Chloroform, Diethyl Ether | Insoluble | The overall polarity of the zwitterion is too high for these solvents.[5] |
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and may slightly increase the equilibrium solubility.[8][9] However, be cautious. Prolonged heating at high temperatures, especially at non-neutral pH, can risk chemical degradation. For compounds like (R)-Baclofen, solubility in solvents like DMSO is noted at reflux temperature, indicating significant thermal stability for short durations.[4] Always perform a stability check on a small scale first.
Q4: How does pH critically affect the solubility of this compound?
A4: The pH of the aqueous medium is the most critical factor for controlling the solubility of this compound. By shifting the pH away from the isoelectric point, you convert the zwitterion into a more soluble cationic or anionic salt.[1][10] Solubility dramatically increases at pH values below the pKa of the amine group and above the pKa of the carboxylic acid group.
Caption: pH-dependent ionization and its effect on solubility.
Section 3: Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter.
Problem 1: I need to prepare an aqueous stock solution for my cell culture experiment (e.g., at pH 7.4), but the compound is insoluble.
Solution: The "pH-shift" method is the standard protocol for this scenario. You will temporarily move to an acidic or basic pH to dissolve the compound and then carefully neutralize it back to your target pH.
Causality: By first dissolving the compound in an acidic or basic solution, you create a highly soluble salt. When you neutralize this solution, the compound is already solvated, which can allow for the preparation of a metastable supersaturated solution at the target pH. The key is to add the dissolved compound to the final buffer volume, not the other way around.
See Protocol 1 for a detailed, step-by-step methodology.
Problem 2: My compound precipitates out of my final aqueous solution over time.
Solution: This indicates that your final concentration is above the equilibrium solubility at that pH and temperature, even if it dissolved initially.
Troubleshooting Steps:
-
Confirm pH: Ensure the final pH of your solution is accurate. A slight drift towards the isoelectric point can cause precipitation.
-
Reduce Final Concentration: The most straightforward solution is to lower the working concentration of the compound.
-
Incorporate a Co-solvent: If the experimental system permits, adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your final buffer can help maintain solubility.[11][12] Always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Use Freshly Prepared Solutions: Due to the risk of precipitation from supersaturated solutions, it is best practice to prepare the final dilutions immediately before use.
Problem 3: I need to prepare a high-concentration stock solution (e.g., >10 mM) for storage.
Solution: For high-concentration stocks, a polar aprotic solvent is typically the best choice.
Recommended Solvents:
-
DMSO (Dimethyl sulfoxide): Generally the first choice for creating high-concentration stocks of poorly water-soluble compounds for in-vitro use.
-
DMF (Dimethylformamide): Another strong option, though its use may be more restricted in certain biological assays compared to DMSO.
See Protocol 2 for a detailed, step-by-step methodology.
Caption: Troubleshooting workflow for solubilizing the compound.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
Objective: To prepare a 1 mM stock solution of this compound (MW: 234.08 g/mol ) in a neutral buffer (e.g., PBS pH 7.4).
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
Sterile, high-purity water
-
Target buffer (e.g., 10X PBS)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and volumetric flasks
-
0.22 µm sterile syringe filter
Methodology:
-
Weigh Compound: Accurately weigh 2.34 mg of the compound to prepare 10 mL of a 1 mM solution.
-
Initial Dissolution (Acidic Path - Recommended):
-
Add the weighed compound to a microcentrifuge tube.
-
Add a small volume of water (e.g., 200 µL). The compound will remain suspended.
-
Add 1 M HCl dropwise (typically 1-2 drops) while vortexing until the solid completely dissolves. The solution should be clear. This creates the soluble hydrochloride salt.
-
-
Buffering and Neutralization:
-
In a separate 10 mL volumetric flask, prepare the final buffer. For example, add 1 mL of 10X PBS to ~8 mL of sterile water.
-
Crucial Step: While stirring the buffer solution, slowly add the dissolved acidic stock from step 2.
-
The solution will become cloudy/acidic.
-
-
Final pH Adjustment:
-
Place the probe of a calibrated pH meter into the solution.
-
Slowly add 1 M NaOH dropwise while stirring until the pH reaches your target (e.g., 7.4). Be patient and add the base very slowly near the target pH to avoid overshooting.
-
Once the target pH is stable, bring the total volume to exactly 10 mL with sterile water.
-
-
Validation and Sterilization:
-
Visually inspect the solution for any signs of precipitation. If it remains clear, the concentration is likely stable.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also removes any minor undissolved particulates.
-
Pro-Tip: Use this solution fresh, ideally within the same day, as it may be a supersaturated solution prone to precipitation upon storage.
-
Protocol 2: Preparation of a High-Concentration Stock in an Organic Solvent
Objective: To prepare a 50 mM stock solution in DMSO.
Materials:
-
This compound (MW: 234.08 g/mol )
-
Anhydrous, molecular biology grade DMSO
-
Vortex mixer
-
Sonicator (water bath)
-
Appropriate storage vials (e.g., cryovials)
Methodology:
-
Weigh Compound: Accurately weigh 11.70 mg of the compound to prepare 1 mL of a 50 mM solution. Place it in a clean, dry vial.
-
Add Solvent: Add 1 mL of high-quality DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in a water bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to break apart agglomerates and accelerate dissolution.[12]
-
Gentle warming (to 37°C) can be combined with these steps if necessary.
-
-
Final Check: Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. DMSO-based stocks are typically stable for months when stored properly.
References
-
Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
Lipecka, J., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]
-
Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Queen's University Belfast. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. [Link]
-
U.S. Food and Drug Administration. (2003). Clinical Pharmacology Biopharmaceutics Review(s) for Baclofen. FDA AccessData. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Wikipedia. (n.d.). Baclofen. Wikipedia. [Link]
-
Solubility of Things. (n.d.). Alanine. Solubility of Things. [Link]
-
The Royal Society of Chemistry. (2018). Zwitterionic Poly(sulfobetaine methacrylate)s in Water. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s. ResearchGate. [Link]
-
MDPI. (2024). Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. MDPI. [Link]
-
Grunenthal USA. (2019). Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation. Pain and Therapy. [Link]
- Google Patents. (2019). Cocrystals of (r)-baclofen.
-
Solubility of Things. (n.d.). Beta-alanine. Solubility of Things. [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Baclofen Tablets. Japanese Pharmacopoeia. [Link]
-
ResearchGate. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. [Link]
-
Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
Chem-Impex International. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Chem-Impex. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Chem-Impex International. (n.d.). (R)-3-Amino-3-(2-chlorophenyl)propionic acid. Chem-Impex. [Link]
-
Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]
-
Apelblat, A., & Manzurola, E. (2002). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data. [Link]
-
Chem-Impex International. (n.d.). (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid. Chem-Impex. [Link]
-
ResearchGate. (2016). Thermodynamic Study of Some Amino Acids... in Aqueous Saccharide Solutions. ResearchGate. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP3674287A1 - Cocrystals of (r)-baclofen - Google Patents [patents.google.com]
- 5. Baclofen - Wikipedia [en.wikipedia.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. longdom.org [longdom.org]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Chiral Separation of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Welcome to the technical support resource for the chiral separation of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges presented by this molecule. As a GABA analogue with a β-amino acid structure and a dichlorophenyl moiety, its separation requires a nuanced approach to method development and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid?
The chiral separation of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a structural analogue of Baclofen, presents a multi-faceted challenge due to its molecular properties. The key difficulties arise from:
-
Zwitterionic Nature : As an amino acid, the molecule exists as a zwitterion, possessing both a positive (amino) and a negative (carboxylic acid) charge. This can lead to strong interactions with the silica support of the stationary phase, causing peak tailing and poor chromatographic performance.[1][2] Suppressing the ionization of one or both functional groups with mobile phase additives is often necessary.[3][4]
-
Structural Rigidity and Conformation : The presence of the dichlorophenyl group introduces steric bulk and can restrict the molecule's rotation. Achieving a stable, discriminating interaction with a chiral stationary phase (CSP) depends heavily on matching the analyte's conformation to the chiral selector's binding sites.
-
Multiple Interaction Sites : The molecule offers several points for potential interaction with a CSP, including the amino group, the carboxylic acid group, and the aromatic ring. This allows for multiple separation mechanisms, such as hydrogen bonding, ionic interactions, and π-π interactions, which must be carefully balanced to achieve enantioselectivity.[5]
Q2: Which chiral stationary phases (CSPs) are most effective for separating this class of compound?
There is no universal CSP for all chiral separations; however, based on separations of structurally similar β-amino acids and GABA analogues like Baclofen, several classes of CSPs are highly recommended for initial screening.[1][6] The choice of CSP is the most critical parameter in achieving chiral resolution.[6]
| CSP Class | Chiral Selector Type | Primary Interaction Mechanism | Best For | Considerations |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Ion-exchange, hydrogen bonding, inclusion | Underivatized, polar, and ionic compounds like amino acids.[1][2] | Highly versatile and can be used in reversed-phase, polar ionic, and polar organic modes. |
| Zwitterionic Ion-Exchangers | Quinine/Quinidine derivatives | Double ion-pairing, hydrogen bonding | Broad applicability for free natural and synthetic α, β, and γ-amino acids.[1][7] | Offers the ability to reverse elution order by switching between quinine and quinidine-based columns.[1] |
| Polysaccharide Derivatives | Immobilized or coated amylose/cellulose | Hydrogen bonding, dipole-dipole, π-π interactions | Broad range of compounds, particularly effective in normal phase and SFC.[8][9] | Immobilized phases offer greater solvent compatibility for column flushing and method development.[10] |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Host-guest complexation | Primary amino acids.[11][12] | Mobile phase must contain an acid (e.g., perchloric or trifluoroacetic acid) to protonate the primary amine. |
Q3: What are the recommended starting points for HPLC method development?
A systematic screening approach is the most efficient path to a successful separation. We recommend screening a selection of complementary CSPs with different mobile phase systems.
-
Column Selection : Choose a set of 3-4 columns from the table above. A good starting set would include a polysaccharide-based column (e.g., CHIRALPAK® IA), a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® T), and a zwitterionic column (e.g., CHIRALPAK® ZWIX(+)).
-
Mobile Phase Preparation :
-
Normal Phase (NP) : Hexane/Ethanol or Hexane/Isopropanol mixtures (e.g., 90:10, 80:20 v/v). For this acidic/basic molecule, add 0.1% Trifluoroacetic Acid (TFA) for the acidic mobile phase and 0.1% Diethylamine (DEA) for the basic mobile phase to improve peak shape.[4]
-
Reversed Phase (RP) : Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Acetic Acid. Buffers may also be used.[3]
-
Polar Ionic Mode (PIM) : For macrocyclic and zwitterionic phases, a common mobile phase is Methanol with small amounts of acid and base (e.g., 0.1% Acetic Acid and 0.1% Triethylamine).[13]
-
-
Initial Screening Conditions :
-
Evaluation : Run the screen on all selected columns. Look for any sign of peak separation or peak broadening that might indicate partial resolution. The best combination of column and mobile phase can then be further optimized.
Diagram: Chiral Method Development Workflow
Caption: A systematic workflow for chiral method development.
Q4: When should I consider Supercritical Fluid Chromatography (SFC) as an alternative to HPLC?
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred technique for chiral separations in the pharmaceutical industry.[15][16] You should strongly consider SFC when:
-
High Throughput is Required : SFC typically allows for 3 to 5 times higher flow rates than HPLC without a loss of efficiency, significantly reducing analysis times.[6][16] Column equilibration is also much faster.[15]
-
"Green" Chemistry is a Priority : The primary mobile phase in SFC is supercritical CO2, a non-toxic and renewable solvent.[15] This dramatically reduces the consumption of toxic organic solvents like hexane, lowering both costs and environmental impact.[17]
-
Normal Phase Conditions are Favorable : SFC behaves similarly to normal phase HPLC and is highly effective for compounds that are soluble in alcohols. The same CSPs used in normal phase LC are readily available and effective for SFC.[17]
-
Preparative Scale-Up is the Goal : The advantages of speed and reduced solvent use make SFC particularly well-suited for purifying larger quantities of enantiomers for further studies.[17]
Troubleshooting Guide
Problem: I see poor or no resolution between the enantiomers.
This is the most common challenge in chiral method development. A systematic approach is key to identifying the cause.
-
Potential Cause 1: Incorrect Chiral Stationary Phase (CSP)
-
Explanation : The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP. If the chosen CSP does not offer the right combination of interaction sites (e.g., hydrogen bonding, π-π, ionic) for your specific molecule, no separation will occur.[18]
-
Solution : Re-evaluate your CSP choice. If you started with a polysaccharide column under normal phase conditions, try a macrocyclic glycopeptide or zwitterionic column under polar ionic or reversed-phase conditions. Consulting a column selection guide is highly recommended.[19]
-
-
Potential Cause 2: Suboptimal Mobile Phase Composition
-
Explanation : The mobile phase modulates the interaction between the analyte and the CSP. The type and concentration of the organic modifier (co-solvent in SFC) directly impact retention and selectivity.[3] For zwitterionic molecules like yours, mobile phase additives are crucial for controlling ionization and improving interactions.[5]
-
Solution :
-
Vary Organic Modifier Percentage : Systematically change the ratio of your strong solvent (e.g., alcohol) to your weak solvent (e.g., hexane or water). Create a gradient or run several isocratic methods (e.g., 10%, 15%, 20%, 25% alcohol).
-
Change the Organic Modifier : Sometimes, switching from ethanol to isopropanol in normal phase, or from methanol to acetonitrile in reversed-phase, can dramatically alter selectivity.
-
Adjust Additive Concentration : For this amino acid, the concentration of the acidic or basic additive is critical. Vary the concentration of TFA or DEA from 0.05% to 0.2% to find the optimal peak shape and resolution.[4]
-
-
-
Potential Cause 3: Temperature Effects
-
Explanation : Temperature affects the thermodynamics of the chiral recognition process. In some cases, operating at sub-ambient temperatures can enhance the stability of the transient diastereomeric complexes formed on the column, thereby improving resolution.
-
Solution : Try running the separation at a lower temperature (e.g., 10°C or 15°C). Conversely, if peaks are very broad, a higher temperature might improve kinetics, though it often reduces selectivity.
-
Diagram: Troubleshooting Decision Tree for Poor Resolution
Caption: A step-by-step decision tree for resolving enantiomers.
Problem: My peaks are tailing or fronting.
Poor peak shape is often caused by undesirable secondary interactions or system issues.[20]
-
Potential Cause 1: Secondary Interactions (Peak Tailing)
-
Explanation : For 3-Amino-3-(2,3-dichlorophenyl)propanoic acid, the zwitterionic nature is the most likely cause of tailing. The charged amino and carboxyl groups can interact strongly with active sites (silanols) on the column's silica support.
-
Solution :
-
Use Mobile Phase Additives : This is the most effective solution. An acidic additive (like formic or acetic acid) will protonate the carboxyl group, and a basic additive (like DEA or ammonia) will deprotonate the amino group.[4] Using both in a polar ionic mode can be very effective. The goal is to present the analyte to the CSP in a single ionic form.
-
Increase Buffer Concentration : If using a buffer in reversed-phase, ensure its concentration is sufficient (at least 10-20 mM) to control the on-column pH effectively.[20]
-
-
-
Potential Cause 2: Column Overload (Peak Fronting or Tailing)
-
Explanation : Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3] Chiral stationary phases often have a lower loading capacity than achiral phases.
-
Solution : Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Potential Cause 3: Extra-Column Effects (Symmetrical Broadening or Tailing)
Problem: My retention times are drifting or unstable.
-
Potential Cause 1: Insufficient Column Equilibration
-
Explanation : Chiral separations, especially those involving ionic or polar mobile phases, can require long equilibration times. The stationary phase surface needs to fully equilibrate with the mobile phase and its additives.
-
Solution : Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection. When changing mobile phases, ensure a thorough flush and re-equilibration.
-
-
Potential Cause 2: Mobile Phase Instability or "Memory Effects"
-
Explanation : Some additives, particularly bases like DEA, can be strongly adsorbed onto the stationary phase and are difficult to remove completely. This "memory effect" can cause subsequent analyses with different mobile phases to be irreproducible.[18] Also, ensure your mobile phase is well-mixed and degassed, and that its composition does not change over time due to evaporation of a volatile component.
-
Solution : Dedicate columns to specific mobile phase types (e.g., one column for normal phase with basic additives, another for reversed-phase). If you must switch, use a rigorous flushing procedure with a strong, miscible solvent like isopropanol.[10]
-
-
Potential Cause 3: Temperature Fluctuations
-
Explanation : Retention in liquid chromatography is sensitive to temperature. If the column compartment is not thermostatted or the ambient temperature is unstable, retention times will drift.
-
Solution : Always use a thermostatted column compartment and allow the system to reach thermal stability before starting your analysis.
-
References
- Selvita. (2024, September 19).
- Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. (2003).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chrom
- Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. (n.d.).
- Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. (2025, October 22).
- Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. (n.d.). Benchchem.
- Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. (2022).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).
- Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. (2025, August 10).
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (n.d.). PubMed Central.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe.
- Amino Acid and Peptide Chiral Separ
- Trouble with chiral separations. (2020, May 20).
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. ChemPartner [chempartner.com]
- 17. pharmtech.com [pharmtech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential by-products during the synthesis of this critical chiral building block. Our aim is to provide in-depth, field-proven insights to ensure the success and efficiency of your experiments.
Troubleshooting Guide: By-product Identification and Mitigation
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common by-products.
Q1: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to the decarboxylated product. What is it and how can I prevent it?
Probable Cause:
You are likely observing the formation of 3-(2,3-dichlorophenyl)propenoic acid or 1-(2,3-dichlorophenyl)ethan-1-amine. These by-products can arise from side reactions, particularly if the synthesis involves a Rodionov or Mannich-type reaction with malonic acid.[1][2] The reaction conditions, especially elevated temperatures, can promote the decarboxylation of malonic acid or the intermediate before the desired amination occurs.[3][4]
Identification:
-
LC-MS Analysis: Look for a peak with a mass corresponding to the loss of a carboxyl group (–COOH, 45.02 Da) from your starting materials or intermediates.
-
NMR Spectroscopy: ¹H NMR may show vinylic protons (for the propenoic acid) or a methyl group (for the ethanamine) that are absent in the target molecule.
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. Lowering the temperature may disfavor the decarboxylation side reaction.
-
Order of Addition: The order of adding reagents can be critical. In some cases, pre-forming an intermediate at a lower temperature before heating can minimize by-product formation.
-
Catalyst Choice: The choice of base or acid catalyst can influence the reaction pathway. Experiment with milder catalysts to see if by-product formation is reduced.
Q2: My final product shows the presence of a diastereomer. What is the likely cause and how can I improve the stereoselectivity?
Probable Cause:
The presence of the (S)-enantiomer or other diastereomers indicates incomplete stereocontrol during the synthesis or resolution step. In asymmetric synthesis, factors such as the chiral auxiliary, catalyst, solvent, and temperature play a crucial role in determining the stereochemical outcome.[5] If an enzymatic resolution is used, the enzyme's selectivity and reaction conditions are key.
Identification:
-
Chiral HPLC: This is the most effective method for separating and quantifying enantiomers and diastereomers.[6]
-
Polarimetry: A lower than expected optical rotation can indicate the presence of the undesired enantiomer.
Mitigation Strategies:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen different solvents to find the optimal one.
-
Catalyst/Reagent: The choice of chiral catalyst or auxiliary is paramount. Ensure its purity and consider screening alternatives.
-
-
Enzymatic Resolution:
-
Enzyme Selection: Choose an enzyme with high enantioselectivity for your specific substrate.
-
pH and Temperature: Optimize the pH and temperature for the enzymatic reaction to ensure maximum activity and selectivity.
-
Reaction Time: Monitor the reaction progress to stop it at the optimal point for achieving high enantiomeric excess (ee).
-
Q3: I have identified impurities with the same mass as my starting materials. What could be the issue?
Probable Cause:
Observing peaks corresponding to starting materials like 2,3-dichlorobenzaldehyde in your final product indicates an incomplete reaction. This could be due to several factors:
-
Insufficient reaction time or temperature.
-
Poor quality or insufficient amount of reagents.
-
Deactivation of the catalyst.
Additionally, impurities present in the starting 2,3-dichlorobenzaldehyde can carry through the synthesis. Common impurities in commercially available dichlorobenzaldehydes can include other isomers (e.g., 2,4- or 3,4-dichlorobenzaldehyde) or related compounds from its synthesis, such as 2,3-dichlorophenol.[7][8]
Identification:
-
LC-MS and GC-MS: Compare the retention times and mass spectra of the impurity peaks with those of your starting materials and known potential impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to identify the specific isomers of dichlorobenzaldehyde or other related impurities, as the substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns.[9][10][11]
Mitigation Strategies:
-
Purify Starting Materials: Ensure the purity of your 2,3-dichlorobenzaldehyde before use. Recrystallization or chromatography may be necessary.
-
Optimize Reaction Conditions: Increase reaction time, temperature, or the stoichiometry of reagents to drive the reaction to completion.
-
Catalyst Management: Ensure your catalyst is active and used in the correct amount.
Frequently Asked Questions (FAQs)
Q: What is the most likely synthetic route for this compound?
A common and effective method for the synthesis of β-amino acids is the Rodionov reaction , which is a variation of the Mannich reaction.[1][2] This one-pot synthesis typically involves the condensation of an aromatic aldehyde (2,3-dichlorobenzaldehyde), malonic acid, and a source of ammonia (like ammonium acetate) in an alcoholic solvent.[12][13] The initial racemic product is then resolved to obtain the desired (R)-enantiomer, often through enzymatic methods or classical resolution with a chiral resolving agent.[14][15]
Q: What are the key analytical techniques for monitoring the reaction and identifying by-products?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress, assessing product purity, and with a chiral stationary phase, for determining enantiomeric excess.[][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown impurities and by-products.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated by-products, including the confirmation of regioisomerism.[9][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatile starting materials and some potential by-products.[21]
Q: How can forced degradation studies help in by-product identification?
Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, acid, base, and oxidation, can help to identify potential degradation products that might also form as by-products during synthesis or upon storage.[22][23][24][25] This information is valuable for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
Visualizations
Diagrams
Caption: Overview of the synthesis and potential by-product formation pathways.
Caption: A logical workflow for troubleshooting by-product formation.
Data Summary
| Potential By-product / Impurity | Probable Origin | Recommended Analytical Technique(s) | Key Identification Feature |
| (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | Incomplete chiral resolution | Chiral HPLC | Separate peak from the (R)-enantiomer |
| 3-(2,3-dichlorophenyl)propenoic acid | Decarboxylation of intermediate | LC-MS, ¹H NMR | Mass loss of NH₃; presence of vinylic protons |
| 2,3-Dichlorobenzaldehyde | Incomplete reaction | HPLC, GC-MS | Matching retention time and mass with standard |
| Other dichlorobenzaldehyde isomers (e.g., 2,4-, 3,4-) | Impurity in starting material | GC-MS, ¹H/¹³C NMR | Different fragmentation pattern or chemical shifts |
| Malonic acid | Incomplete reaction | HPLC | Matching retention time with standard |
References
Sources
- 1. pleiades.online [pleiades.online]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 8. 2,3-Dichlorobenzaldehyde | 6334-18-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 18. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. news-medical.net [news-medical.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. biopharmaspec.com [biopharmaspec.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning to scale up the synthesis of this chiral β-amino acid. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two primary strategies are:
-
Asymmetric Synthesis: This is often the preferred route for achieving high enantiomeric purity directly. A common method involves the asymmetric addition of a nucleophile to a C=N bond, such as the addition of a silyl ketene acetal to a chiral N-sulfinyl imine derived from 2,3-dichlorobenzaldehyde. This approach leverages a chiral auxiliary to control the stereochemistry of the newly formed stereocenter.
-
Racemic Synthesis followed by Chiral Resolution: This involves synthesizing the racemic mixture of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid and then separating the enantiomers. Classical resolution using a chiral resolving agent, such as (R)- or (S)-mandelic acid or tartaric acid derivatives, is a common technique. Enzymatic resolution can also be an effective, greener alternative.
Q2: Why is the choice of solvent critical in the asymmetric synthesis of this compound?
A2: The solvent plays a crucial role in influencing the reactivity and stereoselectivity of the reaction. For instance, in the asymmetric addition to N-sulfinyl imines, the solvent can affect the conformation of the transition state, thereby impacting the diastereoselectivity of the reaction. Non-polar solvents like toluene or dichloromethane are often favored as they can enhance the degree of stereochemical control exerted by the chiral auxiliary.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my final product?
A3: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The ratio of the peak areas can then be used to calculate the e.e. It is essential to first analyze the racemic mixture to confirm the separation of the two enantiomer peaks before analyzing your chiral sample.
Q4: What are the typical challenges encountered during the scale-up of this synthesis?
A4: Scaling up presents several challenges, including:
-
Reagent Stoichiometry: Maintaining precise stoichiometric control of all reagents, especially in asymmetric synthesis, can be more challenging on a larger scale.
-
Temperature Control: Exothermic reactions require efficient heat dissipation to prevent side reactions and maintain stereoselectivity.
-
Purification: The purification of large quantities of the product can be difficult. Crystallization is often the preferred method for purification on a large scale as it can also lead to enantiomeric enrichment.
Part 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.
Issue 1: Low Enantioselectivity in Asymmetric Synthesis
Symptoms:
-
The enantiomeric excess (e.e.) of the product is significantly lower than expected.
-
Chiral HPLC analysis shows nearly equal integration of the two enantiomer peaks.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Trace amounts of water can react with organometallic reagents or Lewis acids, leading to a non-stereoselective background reaction. | Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | The transition states leading to the two enantiomers may have a small energy difference. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of stereoselectivity. | Maintain the recommended low temperature for the reaction (e.g., -78 °C for many asymmetric additions). Use a cryostat for precise temperature control. |
| Impure Starting Materials | Impurities in the starting aldehyde or chiral auxiliary can interfere with the reaction. | Purify all starting materials before use. For example, distill the 2,3-dichlorobenzaldehyde if necessary. |
| Suboptimal Lewis Acid | The choice and stoichiometry of the Lewis acid catalyst are critical for achieving high stereoselectivity. | Screen different Lewis acids (e.g., Ti(OEt)4, BF3·OEt2) and optimize their stoichiometry. |
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Yield of the Final Product
Symptoms:
-
The isolated yield of this compound is consistently low.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature if stereoselectivity is not compromised. |
| Side Reactions | The starting materials or intermediates may be undergoing undesired side reactions. For example, the enolate could react with the aldehyde in a non-desired pathway. | Optimize the rate of addition of reagents. Adding the nucleophile slowly to the electrophile can minimize side reactions. |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase during extraction, or it may be lost during purification. | Adjust the pH of the aqueous layer during workup to ensure the amino acid is in its least soluble form (isoelectric point). Optimize the solvent system for chromatography or crystallization. |
| Decomposition of Reagents | Some reagents, especially organometallics, can decompose if not handled or stored properly. | Use freshly titrated or newly purchased reagents. Ensure proper storage conditions (e.g., temperature, inert atmosphere). |
Issue 3: Difficulty in Product Purification and Isolation
Symptoms:
-
The crude product is an oil and difficult to crystallize.
-
Column chromatography results in a low recovery of the product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Impurities | The presence of impurities can inhibit crystallization. | Perform an initial purification step, such as a simple filtration through a plug of silica gel, to remove major impurities before attempting crystallization. |
| Incorrect Crystallization Solvent | The choice of solvent is crucial for successful crystallization. | Screen a variety of solvents and solvent mixtures. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Product is Hygroscopic | The product may be absorbing moisture from the air, preventing it from solidifying. | Handle the product in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Dry the purified product under high vacuum. |
| Product Adsorption on Silica Gel | The amino and carboxylic acid groups can strongly adsorb to silica gel, leading to poor recovery during column chromatography. | Deactivate the silica gel with a small amount of a polar solvent like triethylamine or methanol in the eluent. Alternatively, consider using a different stationary phase, such as alumina. |
General Experimental Protocol: Asymmetric Synthesis
The following is a generalized protocol for the asymmetric synthesis of this compound via an N-sulfinyl imine intermediate.
Caption: A simplified workflow for the asymmetric synthesis of the target molecule.
Detailed Steps:
-
Imine Formation:
-
To a solution of 2,3-dichlorobenzaldehyde in a suitable solvent (e.g., CH2Cl2), add (R)-tert-butanesulfinamide.
-
Add a dehydrating agent, such as CuSO4 or Ti(OEt)4, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude chiral N-sulfinyl imine.
-
-
Asymmetric Addition:
-
Dissolve the chiral N-sulfinyl imine in an anhydrous, non-polar solvent (e.g., toluene) and cool the solution to -78 °C under an inert atmosphere.
-
In a separate flask, prepare the silyl ketene acetal from a suitable ester (e.g., methyl acetate) using a strong base (e.g., LDA) and a silylating agent (e.g., TMSCl).
-
Slowly add the solution of the silyl ketene acetal to the cooled solution of the imine.
-
Stir the reaction at -78 °C for the recommended time, then quench the reaction with a saturated aqueous solution of NH4Cl.
-
-
Deprotection and Isolation:
-
Allow the reaction mixture to warm to room temperature and perform an aqueous workup.
-
Extract the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Dissolve the crude adduct in a suitable solvent (e.g., methanol) and add an acid (e.g., HCl) to cleave the sulfinyl group and hydrolyze the ester.
-
Purify the final product by crystallization or column chromatography.
-
References
-
Title: Recent advances in the catalytic asymmetric synthesis of β-amino acids Source: Tetrahedron: Asymmetry, 2011 URL: [Link]
Preventing racemization of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
A Guide to Preventing and Troubleshooting Racemization
Welcome to the technical support center for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stereochemical integrity of this chiral molecule. As Senior Application Scientists, we understand that preventing racemization is not just about following steps but understanding the underlying chemical principles. This document provides troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of racemization and its specific relevance to this compound.
Q1: What is racemization and why is it a critical issue for this specific compound?
Racemization is a chemical process in which an enantiomerically pure compound, such as the (R)-enantiomer you are working with, converts into a mixture containing equal amounts of both its (R) and (S) enantiomers.[1][2] This 50:50 mixture is called a racemate or racemic mixture and is optically inactive.
For pharmaceutical applications, this is a critical issue. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity (the eutomer), while the other may be less active, completely inactive, or even cause harmful side effects (the distomer).[3][4] Therefore, maintaining the enantiopurity of this compound is paramount for ensuring its efficacy, safety, and regulatory compliance.
Q2: What is the primary chemical mechanism that drives the racemization of this amino acid derivative?
The key to racemization lies in the stereogenic center, which for this molecule is the carbon atom bonded to the amino group, the carboxyl group, the dichlorophenyl ring, and a hydrogen atom (the α-carbon). The primary mechanism involves the abstraction of the proton from this α-carbon.[5]
This process typically occurs under either acidic or basic conditions and proceeds as follows:
-
Proton Abstraction: A base removes the acidic α-hydrogen, or an acid facilitates its removal.
-
Formation of a Planar Intermediate: This deprotonation results in the formation of a planar, achiral carbanion or enolate intermediate.[2][5] In this planar state, the original stereochemical information is lost.
-
Non-specific Reprotonation: The intermediate is then reprotonated. Since the proton can be added back to either face of the planar molecule with roughly equal probability, both the original (R)-enantiomer and its mirror image (S)-enantiomer are formed.[6]
This mechanism is visually summarized in the diagram below.
Caption: The mechanism of racemization via a planar intermediate.
Q3: What are the key experimental factors that accelerate racemization?
Several environmental and chemical factors can significantly increase the rate of racemization.[1] Understanding and controlling these variables is the most effective strategy for preserving the enantiomeric purity of your compound.
| Factor | Risk Condition | Rationale for Racemization | Recommended Mitigation |
| pH | Strong Acidic (pH < 3) or Strong Basic (pH > 9) | Catalyzes the abstraction of the α-proton, stabilizing the planar carbanion intermediate.[5] | Work near the compound's isoelectric point (pI). Use buffered solutions to maintain a stable, neutral to mildly acidic pH. |
| Temperature | Elevated Temperatures (> 25°C) | Provides the necessary kinetic energy to overcome the activation barrier for proton abstraction. The rate of racemization increases with temperature.[1][7] | Perform all procedures at or below room temperature. For storage or sensitive reactions, use cooling (e.g., 0°C or 2-8°C).[4] |
| Solvent | Polar, protic solvents | Solvents capable of hydrogen bonding can facilitate proton transfer, aiding in both the removal and re-addition of the α-proton. | Use aprotic solvents (e.g., THF, Dichloromethane) when possible, especially during reactions. Minimize exposure to aqueous solutions. |
| Catalysts | Presence of Metal Cations (e.g., Cu²⁺) or Aldehydes | These can act as catalysts by forming complexes or imines that increase the acidity of the α-proton, thereby accelerating its removal.[5][8] | Use high-purity reagents and solvents. If metal catalysis is unavoidable, use chelating agents or perform rigorous purification. |
Troubleshooting Guide: Scenarios & Solutions
This section provides practical, step-by-step guidance for specific experimental challenges where racemization is a common risk.
Issue 1: My sample shows signs of racemization after being dissolved in an aqueous buffer for storage or analysis.
-
Underlying Cause: The most likely culprit is an inappropriate pH of the buffer. Amino acids are zwitterionic and are least reactive near their isoelectric point (pI).[9] At pH values far from the pI, the molecule carries a net positive or negative charge, which can make the α-proton more susceptible to abstraction.
-
Preventative Protocol: pH-Controlled Sample Handling
-
Determine Isoelectric Point (pI): If the exact pI of this compound is not known, estimate it based on similar amino acid structures or determine it experimentally. For most neutral amino acids, it lies in the range of pH 5-6.5.
-
Buffer Selection: Choose a buffer system that is effective in this pH range (e.g., acetate or phosphate buffer).
-
Solution Preparation:
-
Dissolve the compound in the chosen buffer, ensuring the final pH is stable and close to the pI.
-
Use minimal heat to dissolve the compound. If necessary, gentle warming should be followed by immediate cooling.
-
-
Storage: Store the solution in a refrigerator at 2-8°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Issue 2: I am observing significant racemization during a peptide coupling reaction.
-
Underlying Cause: When the carboxyl group of an N-protected amino acid is activated for amide bond formation, it can form a highly reactive intermediate, such as an oxazolone (azlactone).[4] The α-proton of the oxazolone is extremely acidic and is rapidly abstracted by any base present, leading to fast racemization.[10]
-
Preventative Protocol: Racemization-Suppressing Coupling
-
Choose the Right Coupling Reagents:
-
High-Risk: Avoid using carbodiimides (like DCC, EDC) alone, as they are known to promote oxazolone formation.
-
Recommended: Use coupling reagents in combination with additives that suppress racemization. The most common and effective are HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole) .[11] Urinium-based reagents like HBTU or HATU inherently contain such a moiety but should still be used with caution and at low temperatures.
-
-
Control the Base:
-
Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine instead of stronger bases like triethylamine (TEA).
-
Use the minimum necessary amount of base (typically 1.1 to 2.0 equivalents).
-
-
Maintain Low Temperatures:
-
Pre-cool all reagent solutions before mixing.
-
Run the activation and coupling steps at 0°C or below (e.g., in an ice-salt bath at -15°C). Do not let the reaction warm to room temperature until the coupling is complete.
-
-
Caption: Recommended workflow for minimizing racemization.
Issue 3: How can I reliably detect and quantify the level of racemization in my sample?
-
Underlying Cause: Visual inspection or standard analytical techniques like regular HPLC or NMR will not distinguish between enantiomers. A specialized method is required to separate and quantify the (R) and (S) forms.
-
Analytical Protocol: Chiral HPLC Analysis The gold standard for quantifying enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[3][12]
-
Principle of Separation: A CSP is a column packing material that is itself chiral. It forms transient, diastereomeric complexes with the enantiomers in your sample.[13] Because these diastereomeric complexes have different energies and shapes, one enantiomer interacts more strongly with the CSP and is retained longer, allowing for their separation.
-
Method Development Steps:
-
Column Selection: Choose a CSP likely to resolve your compound. Polysaccharide-based (e.g., cellulose, amylose) or Pirkle-type columns are common starting points for amino acid derivatives.[3]
-
Mobile Phase: Start with a simple mobile phase, such as a mixture of hexane/isopropanol or acetonitrile/water with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Detection: Use a UV detector set to a wavelength where the dichlorophenyl group absorbs strongly (likely in the 254-280 nm range).
-
Quantification: Once baseline separation of the two enantiomer peaks is achieved, the enantiomeric excess (% ee) can be calculated from the peak areas: % ee = [(Area R - Area S) / (Area R + Area S)] x 100
-
-
Alternative - Derivatization: If direct separation on a CSP is challenging, you can react your sample with a pure chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers.[4] These diastereomers can then be easily separated on a standard, non-chiral C18 HPLC column.[14]
-
References
-
Kochhar, S., & Christen, P. (1992). Mechanism of racemization of amino acids by aspartate aminotransferase. PubMed. Available at: [Link]
-
Yoshimura, T., & Esaki, N. (2003). Amino Acid Racemases: Functions and Mechanisms. ResearchGate. Available at: [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link]
-
Wikipedia. (n.d.). Chiral analysis. Wikipedia. Available at: [Link]
-
Bada, J. L. (1982). Racemization of Amino Acids in Nature. Taylor & Francis Online. Available at: [Link]
-
BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. Available at: [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Racemization In Organic Chemistry? YouTube. Available at: [Link]
-
Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
-
Ben-Lulu, S., & Tzirakis, M. D. (2008). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available at: [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Creation.com. Available at: [Link]
-
Rossi, S., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]
-
Clayden, J., & Morris, G. A. (2018). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]
-
Delépée, R., & Enjalbal, C. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Sfetcu, O., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]
-
Ruggiero, M. T., et al. (2023). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Available at: [Link]
-
Shtukenberg, A. G., et al. (2021). Proteogenic Amino Acids: Chiral and Racemic Crystal Packings and Stabilities. Crystal Growth & Design. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
-
Truman, R. (2023). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Creation Ministries International. Available at: [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. PubChem. Available at: [Link]
- Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids. Google Patents.
-
ResearchGate. (n.d.). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. Available at: [Link]
-
Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Available at: [Link]
-
Wiley-VCH. (2005). Supporting Information. Wiley Online Library. Available at: [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link]
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- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
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- 9. Amino acid - Wikipedia [en.wikipedia.org]
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- 11. peptide.com [peptide.com]
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- 13. books.rsc.org [books.rsc.org]
- 14. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Document ID: T-A-DCPPA-SH-001
Version: 1.0
Introduction
Welcome to the technical support guide for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid (CAS No: 743416-09-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of common experimental issues. As a substituted β-amino acid, this compound is a valuable building block in pharmaceutical research, particularly for synthesizing novel therapeutic agents targeting neurological disorders and for incorporation into peptides.[1] Its unique structure, featuring a bulky and electron-withdrawing dichlorophenyl group, necessitates specific handling and experimental considerations to ensure reproducibility and success.
This guide is structured as a dynamic resource, combining frequently asked questions (FAQs) for quick reference with detailed troubleshooting guides for more complex experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
Answer: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended long-term storage is at 2-8°C, protected from light and moisture. As a solid powder, it is generally stable under these conditions.[2] Improper storage, such as exposure to high humidity or ambient laboratory temperatures for extended periods, can lead to degradation.
Q2: I am having trouble dissolving the compound. What solvents are recommended?
Answer: Due to the hydrophobic dichlorophenyl group, this compound has limited solubility in water. For creating stock solutions, organic solvents are recommended. The choice of solvent depends on the downstream application.
-
For General Use & Stock Solutions: High-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent primary choices.
-
For Applications Sensitive to DMSO/DMF: Acetonitrile (ACN) or ethanol can be used, although solubility may be lower.
If you still encounter issues, gentle warming (to 30-40°C) and sonication can aid dissolution. Always start with a small amount of the compound to test solubility in a new solvent system before committing the bulk of your material. A detailed protocol for solubility testing is provided in Part 3.
Q3: What is the expected stability of the compound in solution?
Answer: In solution, the stability of this compound is influenced by pH and temperature.
-
pH: Like many amino acids, it is generally more stable in neutral to slightly acidic conditions (pH 5-7). In highly basic solutions, the risk of side reactions or degradation increases.
-
Temperature: Stock solutions, particularly in DMSO, should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. For aqueous solutions used in assays, it is recommended to prepare them fresh or store them at 2-8°C for no more than 24-48 hours. Studies on similar amino acid derivatives show increased degradation at room temperature over extended periods.[3]
Q4: What personal protective equipment (PPE) is required when handling this compound?
Answer: Standard laboratory PPE is mandatory. This includes:
-
Safety goggles or glasses with side shields.
-
A laboratory coat.
-
Nitrile gloves.
The compound is classified as an irritant to the skin and eyes and may cause respiratory irritation if inhaled as a dust.[4] All weighing and handling of the solid powder should be performed in a chemical fume hood or a ventilated enclosure to avoid dust inhalation.[5][6]
Q5: How should I dispose of waste containing this compound?
Answer: As a halogenated organic compound, it must be disposed of according to institutional and local regulations. Do not pour it down the drain.[6] Waste should be collected in a designated "Halogenated Organic Waste" container for proper disposal by your institution's environmental health and safety department.[5]
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Troubleshooting Guide 1: Poor Solubility & Solution Preparation
Issue: The compound fails to dissolve completely, or a precipitate forms in the stock solution over time.
Causality: The planar, hydrophobic dichlorophenyl ring promotes intermolecular interactions, leading to low solubility in polar solvents. Precipitation upon storage, especially after freezing, is often due to the compound crashing out as the solvent's solvating power decreases at lower temperatures.
Caption: Decision tree for troubleshooting solubility problems.
Troubleshooting Guide 2: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Issue: You are using the Fmoc-protected version of this compound in SPPS and observe incomplete coupling, leading to deletion sequences in the final peptide.
Causality: The steric bulk of the 2,3-dichlorophenyl group can significantly hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This is a common issue with unnatural or bulky amino acids.[7][8]
| Strategy | Rationale & Explanation |
| Use a More Potent Coupling Reagent | Standard carbodiimide reagents like DIC may not be sufficiently reactive. Switch to a more potent uronium/aminium or phosphonium salt-based reagent such as HATU , HBTU , or PyBOP . These reagents form highly reactive activated esters that can overcome steric barriers more effectively.[7] |
| Increase Reaction Time & Temperature | Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings. Alternatively, performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can increase reaction kinetics. Microwave-assisted SPPS is highly effective for such challenging couplings.[7] |
| Perform a "Double Coupling" | After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents. Allow this second coupling to proceed for 1-2 hours. This ensures that any unreacted N-terminal amines from the first step are acylated, significantly improving the yield of the desired full-length peptide.[8] |
| Check for Peptide Aggregation | Long peptide chains, especially hydrophobic ones, can aggregate on the resin, blocking reaction sites. Consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture (e.g., DMF/DCM) which can help disrupt secondary structures and improve solvation. |
-
Racemization: The activation of the carboxylic acid can lead to epimerization at the alpha-carbon. While less of a concern for this β-amino acid at the chiral center, it's a known issue in peptide synthesis. Using additives like HOBt or 6-Cl-HOBt can suppress this side reaction.[9]
-
Aspartimide Formation: If your sequence contains an aspartic acid residue near the site of the difficult coupling, the extended reaction times or higher temperatures can promote the formation of a cyclic aspartimide intermediate, which can lead to byproducts.[4][9]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100 mM stock solution in DMSO.
-
Pre-analysis: Calculate the required mass of this compound (MW: 234.08 g/mol ) for your desired volume. For 1 mL of a 100 mM solution, you will need 23.41 mg.
-
Weighing: In a chemical fume hood, accurately weigh the calculated amount of the solid powder into a suitable vial (e.g., a 2 mL amber glass vial).
-
Solvent Addition: Add approximately 80% of the final desired volume of high-purity, anhydrous DMSO.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes and store at -20°C, protected from light.[10]
Protocol 2: Quality Control Analysis by HPLC
This protocol provides a general method for assessing the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dilute a small amount of the stock solution in a 50:50 mixture of Mobile Phase A and B.
Expected Result: A pure sample should show a single major peak. The presence of multiple peaks may indicate impurities or degradation.
Caption: Workflow for troubleshooting HPLC analysis.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution? Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid. Retrieved from [Link]
-
ResearchGate. (2022, April 10). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Retrieved from [Link]
Sources
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- 2. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stereoselective Activity of (R)- and (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Introduction: The Critical Role of Chirality in Neuropharmacology
In the landscape of neuropharmacology, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on the enantiomers of 3-amino-3-(2,3-dichlorophenyl)propanoic acid, a β-amino acid derivative. While specific experimental data for this precise compound is not extensively published, its structural similarity to well-characterized γ-aminobutyric acid (GABA) analogues allows for a robust, data-driven comparison based on established principles of stereoselectivity in neuroactive compounds.
This document will delve into the anticipated differences in activity between the (R) and (S) enantiomers, drawing parallels with the extensively studied compound Baclofen, a close structural analogue. We will explore the likely molecular target, the GABA-B receptor, and provide detailed experimental protocols for researchers to validate these principles in their own work. The biological activity of β-substituted GABA derivatives is known to be highly dependent on their absolute configuration, making stereochemical considerations paramount in drug design and development.[1][2]
The Principle of Stereoselectivity at the GABA-B Receptor
Biological systems, particularly receptors and enzymes, are inherently chiral. They are constructed from L-amino acids and D-sugars, creating specific three-dimensional binding pockets. Consequently, when an enantiomeric pair of molecules interacts with a chiral receptor, the "fit" is often dramatically different. One enantiomer, the eutomer, will bind with high affinity and elicit a strong biological response. Its counterpart, the distomer, may bind with significantly lower affinity or not at all. In some cases, the distomer may even interact with different receptors, leading to off-target effects or a completely distinct pharmacological profile.
For β-phenyl substituted GABA analogues, the primary target is the GABA-B receptor.[3] The activity of these compounds is critically dependent on their stereochemistry. For instance, the (R)-enantiomers of Baclofen and Phenibut are considerably more active than their corresponding (S)-enantiomers.[1] This established precedent forms the basis for our comparative analysis of (R)- and (S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid.
The GABA-B Receptor: A Heterodimeric GPCR
The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[3] A unique feature of the GABA-B receptor is that it functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[4][5]
-
GABA-B1 Subunit: This subunit contains the orthosteric binding site for GABA and its agonists within its extracellular "Venus Flytrap" (VFT) domain.[4]
-
GABA-B2 Subunit: This subunit is essential for trafficking the receptor to the cell surface and for coupling to the intracellular G-protein signaling machinery. It does not bind GABA but is crucial for transmitting the signal.[4][6]
Upon agonist binding to the GABA-B1 subunit, a conformational change is induced throughout the heterodimer, leading to the activation of associated Gαi/o proteins.[6] This activation triggers downstream signaling cascades, primarily the inhibition of adenylyl cyclase and the modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), which collectively result in a reduction of neuronal excitability.[3][6]
Caption: GABA-B Receptor Signaling Pathway.
Comparative Activity Profile: (R)- vs. (S)-Enantiomers
Based on extensive data from the structural analogue Baclofen (β-(4-chlorophenyl)-GABA), we can confidently predict the activity profile for the enantiomers of 3-amino-3-(2,3-dichlorophenyl)propanoic acid.
Binding Affinity and Potency
The (R)-enantiomer is expected to be the eutomer, exhibiting significantly higher binding affinity and potency at the GABA-B receptor compared to the (S)-enantiomer. For Baclofen, the difference in potency is stark, with the R-enantiomer being approximately 100-fold more potent than the S-enantiomer in receptor binding assays.[7][8]
| Compound | Target | Assay Type | IC50 Value |
| (R)-(+)-Baclofen | GABA-B Receptor | [³H]-Baclofen Binding | 15 nM[7][8] |
| (S)-(-)-Baclofen | GABA-B Receptor | [³H]-Baclofen Binding | 1.77 µM (1770 nM)[7][8] |
| (±)-Baclofen (Racemic) | GABA-B Receptor | [³H]-Baclofen Binding | 35 nM[7][8] |
| Table 1: Comparative binding affinities of Baclofen enantiomers at the GABA-B receptor. The IC50 value represents the concentration required to inhibit 50% of specific radioligand binding. |
This dramatic difference underscores that the biological action of the racemic mixture resides almost entirely in the (R)-enantiomer.[7][8] A similar disparity is anticipated for (R)- and (S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid.
Pharmacological Effects
The difference between enantiomers is not merely one of potency. Preclinical studies have revealed that they can have qualitatively different, and sometimes opposing, pharmacological effects. In studies on alcohol consumption, R(+)-Baclofen consistently reduces alcohol intake, whereas S(-)-Baclofen has been shown, in some models, to increase alcohol intake.[9][10] This suggests that the distomer (S-enantiomer) is not simply an inert passenger but may have its own distinct biological activity, potentially through weak interaction at the GABA-B receptor or via other, as-yet-unidentified targets.
This highlights a critical principle in drug development: evaluating the pure enantiomers is essential to fully characterize the pharmacology and safety of a chiral drug candidate.
Experimental Protocols for Stereoselective Activity Characterization
To empirically determine the activity of the (R)- and (S)-enantiomers of 3-amino-3-(2,3-dichlorophenyl)propanoic acid, the following standard assays are recommended.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of each enantiomer for the GABA-B receptor by measuring how effectively it competes with a radiolabeled ligand.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing a high density of GABA-B receptors (e.g., rat cerebellum or HEK293 cells transfected with GABA-B1 and GABA-B2 subunits) in a cold buffer and prepare a crude membrane fraction via centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable GABA-B radioligand (e.g., [³H]-CGP54626), and varying concentrations of the test compound ((R)-enantiomer, (S)-enantiomer, or racemic mixture).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an agonist to activate the G-protein coupled to the GABA-B receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit.
Caption: Workflow for a [³⁵S]GTPγS Functional Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes prepared as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation to an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.
-
Compound Addition: Add varying concentrations of the test compound ((R)-enantiomer, (S)-enantiomer, or a known standard agonist like GABA).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Filtration and Quantification: Terminate the assay and quantify bound radioactivity as described in the binding assay protocol (steps 4-6).
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound (as a percentage of the maximal response to a standard agonist) against the logarithm of the test compound concentration. Fit the data to determine the potency (EC50) and efficacy (Emax) of each enantiomer.
Conclusion and Outlook
This guide underscores the non-negotiable importance of stereochemistry in drug discovery and development. The assumption that a distomer is merely an inactive diluent is often incorrect and can mask complex pharmacology. For researchers working with 3-amino-3-(2,3-dichlorophenyl)propanoic acid or similar chiral molecules, the separation of enantiomers and their individual characterization using robust binding and functional assays, as detailed herein, is an essential step toward understanding their true therapeutic potential and safety profile.
References
-
Frontiers in Behavioral Neuroscience. (2023). Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens. [Link]
-
National Institutes of Health (NIH). (2018). Bidirectional enantioselective effects of the GABAB receptor agonist baclofen in two mouse models of excessive ethanol consumption. [Link]
-
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A Researcher's Guide to Characterizing Novel CNS-Active Compounds: A Comparative In Vitro & In Vivo Workflow for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid
This guide provides a comprehensive framework for the preclinical evaluation of novel compounds, using the uncharacterized molecule, (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, as a case study. The structural similarity of this molecule to known GABA analogues suggests a potential interaction with the central nervous system, particularly GABAergic pathways. As such, we will proceed with the hypothesis that it may function as a modulator of the GABA-B receptor, a key target in the regulation of neuronal excitability.
This document outlines a logical, multi-stage experimental plan, moving from initial in vitro target validation to in vivo behavioral assessment. The objective is to provide researchers and drug development professionals with a self-validating system to not only characterize a compound's mechanism of action but also to bridge the critical gap between cellular activity and potential therapeutic efficacy.
Part 1: In Vitro Characterization: Target Engagement & Functional Profiling
The foundational step in characterizing any novel compound is to confirm its interaction with the hypothesized biological target. For this compound, the primary target of interest is the GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR). The following assays are designed to determine if the compound binds to the receptor and to elucidate the nature of that interaction—whether it is an agonist, antagonist, or an allosteric modulator.
Causality Behind Experimental Choices
-
Radioligand Binding Assays: This is the gold standard for confirming direct physical interaction between a compound and a receptor. It allows for the quantification of binding affinity (Ki). We will perform both direct and competition binding assays to understand how our test compound interacts with known ligands.
-
[³⁵S]GTPγS Functional Assay: Binding is not equivalent to function. A compound can bind without eliciting a cellular response (antagonist) or it can modulate the response of the endogenous ligand (allosteric modulator). The [³⁵S]GTPγS binding assay directly measures the activation of G-proteins, the first step in the signaling cascade following GABA-B receptor activation.[1][2] This provides a robust, proximal readout of functional activity and allows for the differentiation between agonists, antagonists, and positive allosteric modulators (PAMs).[2][3]
Experimental Workflow: In Vitro Analysis
Caption: In Vivo Workflow for Behavioral Phenotyping.
Detailed Experimental Protocols
1. Elevated Plus Maze (EPM)
-
Objective: To assess the anxiolytic potential of the test compound.
-
Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.
-
Method:
-
Administer the test compound, vehicle, or a positive control (e.g., diazepam) to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with an overhead camera for later analysis.
-
Key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
-
2. Forced Swim Test (FST)
-
Objective: To screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water.
-
Method:
-
Administer the test compound, vehicle, or a positive control (e.g., imipramine) to different groups of mice.
-
After the pre-treatment time, place the mouse into the cylinder of water for a 6-minute session.
-
The session is recorded, and the duration of immobility (defined as floating passively with only minor movements to maintain balance) is scored, typically during the last 4 minutes of the test.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Hypothetical In Vivo Data Summary
| Treatment Group (10 mg/kg, I.P.) | EPM: % Time in Open Arms (Mean ± SEM) | FST: Immobility Time (s) (Mean ± SEM) |
| Vehicle | 18 ± 2.1% | 155 ± 10.2 s |
| This compound | 35 ± 3.5% | 95 ± 8.5 s |
| Positive Control (Diazepam/Imipramine) | 40 ± 4.0% | 80 ± 7.9 s |
*p < 0.05 compared to Vehicle group.
Interpretation: The hypothetical results demonstrate that the test compound significantly increases the time spent in the open arms of the EPM and reduces immobility time in the FST. This suggests the compound possesses both anxiolytic and antidepressant-like properties in vivo , consistent with its proposed mechanism as a GABA-B PAM.
Part 3: The In Vitro-In Vivo Bridge: A Synthesis of Findings
The true value of a preclinical assessment lies in its ability to connect cellular mechanisms to systemic effects. A successful drug discovery program relies on a continuous feedback loop between in vitro and in vivo studies.
Translational Analysis
In our hypothetical case, the potentiation of GABA-B receptor signaling in the [³⁵S]GTPγS assay (EC50 of 150 nM) translates into a clear behavioral phenotype at a reasonable in vivo dose (10 mg/kg). This strong correlation between in vitro potency and in vivo efficacy is a highly encouraging sign, suggesting that the observed behavioral effects are indeed mediated by the on-target mechanism.
However, discrepancies are common in drug development. For instance, a highly potent compound in vitro might show weak or no efficacy in vivo. This could be due to:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or poorly absorbed.
-
Blood-Brain Barrier (BBB) Penetration: The compound may not efficiently cross the BBB to reach its target in the central nervous system.
-
Off-Target Effects: The compound could interact with other receptors in vivo, causing unforeseen side effects or counteracting its primary mechanism.
This highlights the necessity of conducting pharmacokinetic and biodistribution studies in parallel with behavioral assays to build a complete profile of the compound.
The Drug Discovery Feedback Loop
Caption: The iterative cycle of in vitro and in vivo studies.
Conclusion
This guide presents a systematic and scientifically rigorous approach to the initial characterization of a novel CNS compound, this compound. By progressing logically from in vitro target validation to in vivo behavioral assessment, researchers can build a comprehensive data package that elucidates the compound's mechanism of action and evaluates its therapeutic potential. The integration of these distinct but complementary methodologies is paramount for making informed decisions in the complex process of drug discovery and development.
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A Comparative Guide to the Pharmacokinetic Profiling of Novel GABA-B Receptor Agonists: (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid vs. Baclofen
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for characterizing the pharmacokinetic profile of a novel GABA-B receptor agonist, (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. In the absence of direct pharmacokinetic data for this specific compound, this guide will leverage the well-established pharmacokinetic properties of Baclofen, a structurally related and clinically significant GABA-B receptor agonist, as a benchmark. This comparative approach will outline the essential experimental workflows and provide a predictive analysis of the target compound's behavior in vivo.
Introduction: The Significance of Pharmacokinetic Profiling in GABA-B Agonist Development
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] GABA-B receptors, a class of G protein-coupled receptors, are crucial in modulating neuronal excitability and are implicated in various neurological and psychiatric disorders.[1][3] Baclofen, the (R)-enantiomer of 4-amino-3-(4-chlorophenyl)butanoic acid, is the only FDA-approved drug that selectively targets GABA-B receptors and is widely used to treat spasticity.[1][4][5]
The therapeutic efficacy and safety of any new GABA-B agonist, such as this compound, are intrinsically linked to its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount for determining its dosing regimen, predicting its therapeutic window, and identifying potential drug-drug interactions. The structural similarity of this compound to baclofen, particularly the presence of a chlorophenyl group, suggests a comparable mechanism of action but also potential differences in their pharmacokinetic behavior due to the distinct substitution pattern on the phenyl ring.
Comparative Pharmacokinetic Profile: this compound (Predicted) vs. Baclofen (Established)
This section will compare the known pharmacokinetic parameters of baclofen with the predicted profile of this compound, highlighting the scientific rationale for these predictions.
| Pharmacokinetic Parameter | Baclofen (Known) | This compound (Predicted) | Rationale for Prediction |
| Absorption | Rapidly and completely absorbed from the GI tract.[6] Bioavailability: ~70-85%.[7][8] Tmax: 0.5-1.5 hours.[6] | Potentially similar or slightly reduced absorption. | The core amino acid structure suggests good solubility. However, the increased lipophilicity from the dichlorophenyl group might slightly decrease aqueous solubility and impact the rate and extent of absorption. |
| Distribution | Volume of distribution (Vd): 0.7 L/kg.[6][8] Low protein binding (~30%).[6] Does not readily cross the blood-brain barrier.[8] | Potentially higher volume of distribution and increased protein binding. | The dichlorophenyl moiety increases lipophilicity, which may lead to greater distribution into tissues and higher binding to plasma proteins. This could also potentially enhance penetration across the blood-brain barrier. |
| Metabolism | Minimally metabolized in the liver (~15%).[7] | Likely to undergo more extensive metabolism. | The additional chlorine atom on the phenyl ring provides a potential site for oxidative metabolism by cytochrome P450 enzymes. |
| Excretion | Primarily excreted unchanged in the urine (~75% within 72 hours).[6] | Increased proportion of metabolites in urine and potentially feces. | If metabolism is more extensive, a greater percentage of the dose will be eliminated as metabolites. The route of excretion for these metabolites (renal or biliary) will need to be determined. |
| Half-life (t½) | 2-6 hours.[7][8] | Potentially longer half-life. | Increased protein binding and a larger volume of distribution would likely lead to a slower clearance and a prolonged elimination half-life. |
Experimental Workflows for Pharmacokinetic Characterization
To validate the predicted pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are essential. The following section details the recommended experimental protocols.
In Vitro ADME Assays
Objective: To provide an early assessment of the compound's metabolic stability, potential for drug-drug interactions, and plasma protein binding.
Methodologies:
-
Metabolic Stability in Liver Microsomes:
-
Incubate the test compound with liver microsomes (human, rat, mouse) and NADPH.
-
Analyze the depletion of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
Cytochrome P450 (CYP) Inhibition Assay:
-
Co-incubate the test compound with specific CYP isoenzyme substrates and human liver microsomes.
-
Measure the formation of the substrate's metabolite to determine the IC50 value for each CYP enzyme.
-
-
Plasma Protein Binding:
-
Utilize rapid equilibrium dialysis or ultracentrifugation to determine the fraction of the compound bound to plasma proteins from different species.
-
Diagram: In Vitro ADME Workflow
Caption: Workflow for in vitro ADME profiling.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of the compound in a living organism, typically starting with rodent models.
Methodology: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) administration (e.g., 1-2 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) administration (e.g., 5-10 mg/kg) via gavage to determine oral bioavailability.
-
-
Sample Collection:
-
Serial blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, t½, F%).
-
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Discussion and Future Directions
The proposed experimental plan will provide a comprehensive pharmacokinetic profile for this compound. The comparison with baclofen's known parameters offers a valuable context for interpreting the results.
Key questions to be addressed by these studies include:
-
Does the dichlorophenyl substitution improve blood-brain barrier penetration? This can be initially assessed in rodent models by measuring brain tissue concentrations at various time points post-dose.
-
What are the major metabolic pathways? Metabolite identification studies using high-resolution mass spectrometry will be crucial to understand the metabolic fate of the compound.
-
Is the pharmacokinetic profile linear with increasing doses? A dose-escalation study will be necessary to determine if the ADME processes are saturable.
The data generated from these studies will be critical for making informed decisions about the progression of this compound as a potential therapeutic agent. A favorable pharmacokinetic profile, characterized by good oral bioavailability, adequate CNS exposure, and a half-life suitable for a convenient dosing regimen, will be a significant step towards preclinical and clinical development.
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A Comparative Toxicological Assessment of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid for Preclinical Drug Development
Introduction
(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a synthetic amino acid derivative of significant interest in pharmaceutical research and development. Its structural similarity to endogenous molecules and the presence of a dichlorophenyl moiety suggest its potential as a modulator of various biological targets, particularly within the central nervous system.[1][2] As with any promising therapeutic candidate, a thorough evaluation of its toxicological profile is paramount to ensure safety and guide further development. This guide provides a comparative analysis of the potential toxicity of this compound, outlines key experimental protocols for its assessment, and offers insights into the interpretation of toxicological data for drug development professionals.
While direct and comprehensive toxicity data for this compound is not extensively published in the public domain, this guide will draw upon established toxicological principles and data from structurally related compounds to provide a robust framework for its evaluation. The focus will be on a battery of standard preclinical toxicity assays designed to identify potential liabilities such as cytotoxicity, acute systemic toxicity, genotoxicity, and cardiotoxicity.
Comparative Analysis: Structural Analogs and Potential Toxicological Endpoints
The toxicological profile of a small molecule is intrinsically linked to its chemical structure. The presence of a dichlorophenyl ring in this compound warrants careful consideration, as halogenated aromatic structures can sometimes be associated with metabolic activation to reactive intermediates or off-target effects. For a comprehensive assessment, its toxicity profile should be compared against other relevant compounds, such as isomers and analogs with different substitution patterns on the phenyl ring.
Table 1: Comparative Overview of Related Amino Acid Derivatives
| Compound | Key Structural Feature | Known or Potential Applications | Potential Toxicological Considerations |
| This compound | 2,3-dichloro substitution | Pharmaceutical intermediate, potential neurological applications | Data not readily available; potential for metabolic activation and off-target effects related to the dichlorophenyl group. |
| (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid[1] | 2,3-dichloro substitution (S-enantiomer) | Pharmaceutical building block, neurological disorders | Similar to the (R)-enantiomer, potential for stereoselective toxicity. |
| (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid[2] | 2,4-dichloro substitution | Pharmaceutical intermediate, biochemical studies | Isomeric differences may influence metabolic pathways and target interactions, leading to a different toxicity profile. |
| (S)-3-Amino-3-(2,6-dichlorophenyl)propanoic acid[3] | 2,6-dichloro substitution | Research chemical | May cause skin, eye, and respiratory irritation.[3] |
| 3-Amino-3-(3-chlorophenyl)propanoic acid[4] | Monochloro substitution | Pharmaceutical intermediate | Reduced halogenation may alter the toxicity profile compared to dichloro-substituted analogs. |
| 3-Amino-3-(3,4-dichlorophenyl)propanoic acid[5] | 3,4-dichloro substitution | Pharmaceutical intermediate | Positional isomerism of chlorine atoms can significantly impact biological activity and toxicity. |
The primary goal of early toxicological screening is to identify any major liabilities that would preclude further development. A standard battery of in vitro and in vivo tests is typically employed for this purpose.
Key Toxicity Assays: Methodologies and Interpretations
A comprehensive toxicological evaluation of this compound should include assessments of cytotoxicity, acute systemic toxicity, genotoxicity, and cardiotoxicity.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental for the initial screening of a compound's effect on cell viability and are crucial for guiding dose selection in subsequent in vivo studies.[6][7] These assays measure various cellular parameters to determine the concentration at which a compound induces cell death.[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening, or a cell line relevant to the compound's therapeutic target) in a 96-well plate at an appropriate density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The acute toxic class method is an in vivo test that provides information on the potential hazard of a substance after a single oral dose.[10][11][12] It is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[13]
-
Animal Selection and Acclimatization: Use a single sex of rodents (typically female rats), as there is often little difference in acute toxicity between sexes.[12] Acclimatize the animals for at least five days before the study.
-
Dose Selection and Administration: Based on available data, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[13] Administer the test substance as a single oral dose by gavage.
-
Stepwise Dosing Procedure:
-
Start with a group of three animals at the selected dose.
-
If mortality is observed, the test is stopped, and the substance is classified in a higher toxicity category.
-
If no mortality occurs, proceed to the next higher or lower dose level with another group of three animals, depending on the outcome.
-
-
Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.[10][13]
-
Data and Reporting: Record all clinical signs, body weight changes, and any macroscopic findings at necropsy. The results are used to classify the substance according to the Globally Harmonized System (GHS).
Caption: Decision tree for the OECD 423 acute toxic class method.
In Vivo Micronucleus Assay (OECD 474)
The in vivo micronucleus assay is a key test for detecting genotoxic damage.[14][15] It assesses the ability of a compound to cause chromosomal damage or damage to the mitotic apparatus, leading to the formation of micronuclei in erythrocytes.[16][17]
-
Animal Dosing: Administer this compound to a suitable rodent species (typically mice or rats) at three dose levels, along with a vehicle control and a positive control.[16] Dosing is usually done on two consecutive days.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose.
-
Slide Preparation and Staining: Prepare smears of the collected cells and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control. A significant increase in micronucleated PCEs indicates a genotoxic effect.[15]
Caption: Workflow of the in vivo micronucleus assay.
hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[19] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical component of cardiovascular safety assessment.
Automated patch-clamp systems provide a high-throughput method for assessing hERG channel inhibition.[19]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells. Include a vehicle control and a known hERG inhibitor as a positive control.[19]
-
Electrophysiological Recording: Use a specific voltage protocol to elicit hERG currents and measure the effect of the compound on the channel's activity.[20]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Caption: Automated patch-clamp workflow for hERG assay.
Conclusion and Future Directions
The toxicological assessment of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a framework for a comprehensive evaluation, drawing on established protocols and comparative analysis with structurally related compounds. The data generated from these studies will be instrumental in making informed decisions about the continued development of this promising molecule. A thorough understanding of its safety profile will ultimately pave the way for its potential translation into the clinic.
References
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Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from [Link]
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Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from [Link]
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Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Retrieved from [Link]
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Wikipedia. (n.d.). Micronucleus test. Retrieved from [Link]
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YouTube. (2023, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]
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OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
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ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
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Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Scientific Research Publishing. (2024, May 31). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]
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National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubMed. (2010, May 1). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]
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OECD Existing Chemicals Database. (n.d.). SIDS INITIAL ASSESSMENT PROFILE. Retrieved from [Link]
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PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]
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A Comparative Guide to the Receptor Cross-Reactivity of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Introduction to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Structurally, it belongs to a class of aryl-substituted β-amino acids. Based on its structural similarity to known pharmacologically active compounds, it is postulated to primarily target GABA receptors. Specifically, its resemblance to compounds like baclofen suggests a likely interaction with the GABA-B receptor subtype.
GABA receptors are broadly classified into two main types: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors (GPCRs).[1] The pharmacological effects of ligands acting on these receptors are distinct, making receptor selectivity a critical aspect of drug design and development.
Primary Target and Signaling Pathway: The GABA-B Receptor
This compound is predicted to act as a ligand at the GABA-B receptor. GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory signals in the nervous system.[1] They function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[2]
Upon activation by an agonist, GABA-B receptors couple to Gαi/o-type G-proteins.[1] This initiates a signaling cascade with several downstream effects:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the postsynaptic neuron and a slow inhibitory postsynaptic potential (IPSP).[2][3]
-
Inhibition of voltage-gated calcium channels (VGCCs): Primarily of the N-type (CaV2.2) and P/Q-type (CaV2.1), this action occurs at presynaptic terminals and reduces the influx of calcium, thereby inhibiting neurotransmitter release.[1][2]
The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: GABA-B receptor signaling pathway.
Comparative Cross-Reactivity Analysis
A comprehensive understanding of a compound's selectivity is paramount for predicting its therapeutic potential and off-target effects. In the absence of a publicly available broad receptor screening panel for this compound, we can infer its likely cross-reactivity profile by examining structurally similar, well-characterized GABA-B receptor antagonists.
Key structural features influencing selectivity in this class of compounds include the nature and position of substituents on the phenyl ring and the chemical group bioisosteric to the carboxylic acid of GABA.
Table 1: Comparative Receptor Affinity of Selected GABA-B Receptor Antagonists
| Compound | Primary Target | IC50 (µM) at GABA-B | Known Cross-Reactivity | Reference |
| Saclofen | GABA-B Receptor Antagonist | 7.8 | Weak antagonist at GABA-B1b/GABA-B2 heterodimers. | [4][5] |
| CGP 35348 | GABA-B Receptor Antagonist | 34 | Selective for GABA-B receptors in a variety of binding assays. | [6] |
| (R)-3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor Antagonist | Weak antagonist (pA2 = 3.5) | Weak antagonist activity. | [7] |
Analysis of Structural Analogs:
-
Saclofen , a sulfonic acid analog of baclofen, is a competitive GABA-B antagonist.[8] Its selectivity for GABA-B over GABA-A receptors is well-established.
-
CGP 35348 is another selective GABA-B antagonist that is brain-penetrant.[6] Studies have shown its specificity for GABA-B receptors in various receptor binding assays.[6]
-
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid , a closer structural analog to the title compound, has been shown to be a weak but specific GABA-B antagonist.[7]
The presence of the dichlorophenyl group in This compound is a key structural feature. The position of the chlorine atoms (2,3-dichloro) compared to the 4-chloro substitution in baclofen and other analogs will likely influence its binding affinity and selectivity. Structure-activity relationship studies on GABA receptor ligands have demonstrated that halogen substitutions on the phenyl ring can significantly impact potency and selectivity.[9][10] It is plausible that the 2,3-dichloro substitution may confer a unique pharmacological profile, potentially altering its affinity for other receptors. However, without direct experimental data, any potential cross-reactivity with other neurotransmitter receptors (e.g., other GABA-A receptor subtypes, glutamate, dopamine, or serotonin receptors) remains speculative.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of in vitro pharmacological assays are required. The following are standard, robust methodologies for this purpose.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target receptor by the test compound.
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
Experimental Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is used in a separate set of wells.
-
-
Incubation:
-
Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., GTPγS Binding Assay)
Functional assays measure the downstream consequences of receptor activation or inhibition. For GPCRs like the GABA-B receptor, a GTPγS binding assay is a valuable tool to determine if a ligand is an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at the GABA-B receptor.
Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will block the agonist-stimulated [³⁵S]GTPγS binding.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GABA-B receptor as described for the radioligand binding assay.
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and [³⁵S]GTPγS.
-
To test for antagonist activity, add a fixed concentration of a known GABA-B agonist (e.g., GABA or baclofen) and varying concentrations of this compound.
-
To test for agonist activity, add varying concentrations of the test compound in the absence of a known agonist.
-
-
Incubation: Incubate the plates at 30°C for a defined period.
-
Separation and Quantification: Separate the bound and free [³⁵S]GTPγS using rapid filtration, followed by scintillation counting.
-
Data Analysis:
-
For antagonist activity, plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50.
-
For agonist activity, plot the stimulation of [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC50 and Emax.
-
Conclusion
Based on its chemical structure, this compound is strongly predicted to be a GABA-B receptor ligand, likely an antagonist. A thorough assessment of its receptor cross-reactivity is essential for its further development and application. While direct, comprehensive screening data is not currently in the public domain, a comparative analysis with structurally related compounds such as saclofen and other phenyl-substituted GABA analogs suggests a potential for selectivity for the GABA-B receptor.
To definitively establish the selectivity profile and to uncover any potential off-target interactions, it is imperative to perform radioligand binding assays against a broad panel of receptors, transporters, and ion channels. Functional assays, such as the GTPγS binding assay, will further elucidate its pharmacological nature as an agonist, antagonist, or inverse agonist at the GABA-B receptor. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
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Padgett, C. L., & Slesinger, P. A. (2010). GABA B receptors, G protein-coupled inwardly rectifying K+ channels, and drug addiction. The Journal of Neuroscience, 30(44), 14693–14699. [Link]
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Terunuma, M. (2018). Diversity of structure and function of GABA B receptors: a complexity of GABA B-mediated signaling. Proceedings of the Japan Academy, Series B, 94(9), 390–411. [Link]
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Olpe, H. R., Karlsson, G., Pozza, M. F., Brugger, F., Steinmann, M., van Riezen, H., ... & Bittiger, H. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European journal of pharmacology, 187(1), 27–38. [Link]
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Wikipedia. (2023). CGP-35348. In Wikipedia. [Link]
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Wikipedia. (2023). Saclofen. In Wikipedia. [Link]
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Kim, J., Lee, S., & Kim, J. (2021). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & molecular medicine, 53(3), 348–356. [Link]
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Reactome. (n.d.). GABA B receptor activation. Retrieved from [Link]
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Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–92. [Link]
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Park, P., Krystal, J. H., & D'Souza, D. C. (2021). Molecular mechanisms of metabotropic GABA B receptor function. Journal of Biological Chemistry, 296, 100762. [Link]
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Ribosome Studio. (2022, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube. [Link]
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Ghelardini, C., Giotti, A., Malmberg-Aiello, P., & Bartolini, A. (1991). CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen. British journal of pharmacology, 103(2), 1303–1308. [Link]
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Ozoe, Y., Akamatsu, M., & Ozoe, F. (2006). Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists. Journal of agricultural and food chemistry, 54(5), 1967–1974. [Link]
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Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1989). Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. Neuroscience letters, 107(1-3), 239–244. [Link]
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Zhang, H. G., & Casida, J. E. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & medicinal chemistry, 12(11), 2877–2882. [Link]
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Wermuth, C. G., Bourguignon, J. J., Schlewer, G., Gies, J. P., Schoenfelder, A., Melikian, A., ... & Chambon, J. P. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of medicinal chemistry, 30(2), 239–249. [Link]
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Abbenante, J., Hughes, R., & Prager, R. H. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-527. [Link]
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Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]
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Duke, R. K., Bampali, K., & Chebib, M. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific reports, 7(1), 1-13. [Link]
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Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). GABAA Receptor Subtype-Selectivity of Novel Bicuculline Derivatives. Current pharmaceutical design, 17(21), 2150–2160. [Link]
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ResearchGate. (n.d.). Schematic representation of structure activity relationship. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). GABA A Receptor Subtype-Selectivity of Novel Bicuculline Derivatives. [Link]
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Clausen, R. P., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882. [Link]
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News-Medical.Net. (2020, April 8). An Overview of GABA Receptor Pharmacology. [Link]
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Turner, D. M., Sapp, D. W., & Olsen, R. W. (1991). Ro 15-4513 Binding to GABAA Receptors: Subunit Composition Determines Ligand Efficacy. Journal of Pharmacology and Experimental Therapeutics, 257(3), 1236-1242. [Link]
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Urwyler, S., Mosbacher, J., Lingenhoehl, K., Heid, J., Hofstetter, K., Froestl, W., ... & Kaupmann, K. (2001). Selected amino acids, dipeptides and arylalkylamine derivatives do not act as allosteric modulators at GABAB receptors. European journal of pharmacology, 429(1-3), 269–277. [Link]
-
Hussain, S., Ahmad, S., & Parvez, M. (2010). 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2789. [Link]
-
PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reference Standards for (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid Analysis
For researchers, scientists, and drug development professionals, the analytical precision in characterizing active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of procedural adherence, but the bedrock of scientific integrity and therapeutic efficacy. This guide provides an in-depth technical comparison of reference standards for the analysis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, a chiral building block of significant interest in medicinal chemistry. Our focus will be on establishing a robust analytical framework, grounded in authoritative standards and field-proven insights, to ensure the quality and reliability of your research and development endeavors.
The Critical Role of a Well-Characterized Reference Standard
This compound is a non-proteinogenic β-amino acid. Its stereochemistry and the substitution pattern on the phenyl ring are critical determinants of its biological activity and pharmacokinetic profile in downstream applications. An analytical reference standard serves as the benchmark against which all subsequent batches of the material are qualified. Therefore, the initial selection and characterization of this standard is a pivotal decision that profoundly impacts the entire development lifecycle.
A high-quality reference standard is not just a vial of powder; it is a comprehensive data package that substantiates its identity, purity, and relevant physicochemical properties. This self-validating system is essential for:
-
Accurate Quantification: Ensuring that the measured amount of the substance in a sample is a true reflection of its actual content.
-
Impurity Profiling: Identifying and quantifying any unwanted components that may have arisen during synthesis or degradation.[1][2]
-
Method Validation: Establishing the performance characteristics of an analytical method, such as its accuracy, precision, and linearity.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA, which mandate the use of well-characterized reference materials.
Comparative Analysis of Commercially Available Reference Standards
While a plethora of chemical suppliers offer this compound, the quality and extent of characterization of their materials can vary significantly. When selecting a reference standard, it is imperative to look beyond the label and scrutinize the accompanying Certificate of Analysis (CoA).
Below is a comparative summary of what to expect from different tiers of suppliers. While a specific CoA for the exact target molecule is not publicly available for this guide, the following table is a composite representation based on typical offerings for analogous complex chemical entities.
| Feature | Standard Research Grade Supplier | Premium / Pharmacopeial Grade Supplier |
| Identity Confirmation | Typically ¹H NMR and Mass Spectrometry (MS) data. | Comprehensive data including ¹H NMR, ¹³C NMR, MS, and Elemental Analysis. |
| Purity Assessment | Often a single HPLC purity value (e.g., >95%). | High-resolution HPLC purity with chromatograms, often by multiple detection methods (e.g., UV, MS). |
| Chiral Purity | May not be specified or determined by a non-validated method. | Enantiomeric excess (e.e.) determined by a validated chiral HPLC method, with chromatograms for both enantiomers. |
| Impurities | Residual solvents and inorganic impurities may not be quantified. | Quantification of residual solvents (by GC-HS) and inorganic impurities (e.g., sulfated ash). |
| Water Content | Often not determined. | Water content determined by Karl Fischer titration. |
| Traceability | Limited traceability to primary standards. | Traceable to primary pharmacopeial standards (e.g., USP, EP) where applicable. |
| Documentation | Basic CoA. | Comprehensive CoA with detailed experimental procedures and data interpretation. |
Expert Insight: For early-stage research, a standard research-grade material may suffice for proof-of-concept studies. However, for any work intended for regulatory submission or requiring high analytical certainty, a premium or pharmacopeial-grade reference standard is non-negotiable. The initial investment in a thoroughly characterized standard mitigates the significant risk of costly delays and analytical discrepancies later in development.
Establishing a Robust Analytical Workflow: HPLC-UV Method for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile organic molecules like this compound. Due to the lack of a strong chromophore in the native molecule, derivatization is often employed to enhance UV detection.[3] However, for purity analysis where the primary goal is to separate the main component from its impurities, a direct UV detection at lower wavelengths (e.g., 210-220 nm) can be effective. Chiral separation, however, typically necessitates a specialized chiral stationary phase (CSP).
The following workflow and decision logic are proposed for a comprehensive analysis.
Caption: Analytical workflow for comprehensive analysis.
Experimental Protocol: Reversed-Phase HPLC for Assay and Impurity Profiling
This method is designed to separate the main component from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
System Suitability: In accordance with USP General Chapter <621> Chromatography, the system suitability must be verified before sample analysis.[4]
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): ≤ 2.0% for six replicate injections of the reference standard.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
The choice of a chiral stationary phase is critical for the separation of enantiomers.[5] For β-amino acids, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, have shown excellent performance.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (e.g., Teicoplanin-based, 4.6 x 250 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid (Isocratic)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
System Suitability:
-
Resolution: ≥ 1.5 between the (R)- and (S)-enantiomer peaks.
-
Relative Standard Deviation (RSD): ≤ 5.0% for the area of the minor enantiomer peak in a racemic mixture.
Impurity Profiling: A Deeper Dive
According to ICH Q3A (R2) guidelines, impurities in a new drug substance must be identified and qualified.[2][6] For a compound like this compound, potential impurities can arise from several sources:
-
Starting Materials: Unreacted 2,3-dichlorobenzaldehyde or malonic acid derivatives.
-
By-products: Isomeric impurities (e.g., other dichlorophenyl positional isomers) or products of side reactions.
-
Enantiomeric Impurity: The corresponding (S)-enantiomer.
-
Degradation Products: Resulting from instability under specific storage or process conditions.
Caption: Potential sources of impurities.
A comprehensive impurity profile, generated using the validated HPLC method, should be a key component of the reference standard's documentation.
Conclusion and Recommendations
The selection of a reference standard for this compound is a foundational step that dictates the quality and reliability of all subsequent analytical work. As a Senior Application Scientist, my recommendation is to prioritize reference standards that come with a comprehensive Certificate of Analysis, detailing not just purity, but also the methods used to ascertain that purity, especially enantiomeric purity.
For in-house qualification of working standards, the provided HPLC methods offer a robust starting point for method development and validation. Always ensure that the analytical methods are validated for their intended purpose and that system suitability criteria are met before any sample analysis. By adhering to these principles of scientific integrity and leveraging high-quality reference materials, you can ensure the accuracy and defensibility of your analytical data.
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A Comparative Analysis of Dichlorophenyl Propanoic Acid Isomers: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of dichlorophenyl propanoic acid isomers, a class of compounds with significant relevance to the field of drug development, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). By examining their synthesis, physicochemical properties, and biological activities, this document aims to equip researchers and scientists with the critical information needed to inform their own research and development efforts.
Introduction: The Significance of Aryl Propanoic Acids
Aryl propanoic acid derivatives are a cornerstone of modern pharmacotherapy, representing a major class of NSAIDs.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[2] The dichlorophenyl propanoic acid isomers, characterized by a propanoic acid moiety attached to a dichlorinated phenyl ring, offer a fascinating case study in structure-activity relationships (SAR). The position of the chlorine atoms on the aromatic ring and the point of attachment of the phenyl group to the propanoic acid chain can dramatically influence the molecule's physicochemical properties and its biological activity.[3][4] Understanding these nuances is paramount for the rational design of more potent and selective therapeutic agents with improved safety profiles.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For the dichlorophenyl propanoic acid isomers, these properties are heavily influenced by the substitution pattern of the chlorine atoms. Below is a comparative summary of key physicochemical parameters for several isomers.
| Property | 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) | 3-(2,4-Dichlorophenyl)propanoic acid | 3-(3,5-Dichlorophenyl)propanoic acid | 3-(3,4-Dichlorophenyl)propanoic acid |
| Molecular Formula | C₉H₈Cl₂O₃[5] | C₉H₈Cl₂O₂[6] | C₉H₈Cl₂O₂[7] | C₉H₈Cl₂O₂ |
| Molecular Weight | 235.06 g/mol [5] | 219.06 g/mol [6] | 219.06 g/mol [7] | 219.06 g/mol [2] |
| Melting Point (°C) | 116-120[8] | 89-93[9] | 56-60[1] | 127-131 (for 3-(4-chlorophenyl)propanoic acid)[10] |
| Calculated logP | 3.4[6] | 2.9[6] | 2.9[7] | ~3.2 (estimated) |
| pKa (Predicted) | ~2.8-3.2 (typical for carboxylic acids) | ~4.0-4.5 (typical for carboxylic acids) | ~4.0-4.5 (typical for carboxylic acids) | ~4.0-4.5 (typical for carboxylic acids) |
| Appearance | White to yellowish solid[5] | White to off-white solid[11] | Solid[1] | Data not readily available |
Note: Some data, particularly for the 3-(3,4-dichlorophenyl)propanoic acid isomer, is less available in public databases and some values are estimated based on structurally similar compounds.
Synthesis of Dichlorophenyl Propanoic Acid Isomers
The synthesis of these isomers can be achieved through various organic chemistry routes. Below are representative protocols that can be adapted for the synthesis of specific isomers. The choice of starting materials is dictated by the desired final substitution pattern.
Representative Synthesis of 2-(2,4-Dichlorophenoxy)propanoic acid
This synthesis involves the reaction of 2,4-dichlorophenol with a propionic acid derivative.[12]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorophenol (1.0 eq), dimethyl sulfoxide (DMSO) as the solvent, 2-chloropropionic acid (1.0 eq), potassium hydroxide (2.0 eq), and a catalytic amount of a phase transfer catalyst such as dimethylaminopyridine.[12]
-
Reaction: Heat the mixture to 80°C and stir for 8 hours.[12]
-
Workup: After the reaction is complete, maintain the temperature at 80°C and neutralize with sulfuric acid. Filter the mixture and remove the solvent by distillation under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as hexane, to yield 2-(2,4-dichlorophenoxy)propanoic acid.[12]
Representative Synthesis of 3-(Dichlorophenyl)propanoic Acids
The synthesis of 3-substituted isomers typically involves the reaction of a dichlorobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.
Experimental Protocol:
-
Alkylation: In a suitable solvent, react the desired dichlorobenzyl chloride (e.g., 3,4-dichlorobenzyl chloride) (1.0 eq) with diethyl malonate (1.0 eq) in the presence of a base such as sodium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(dichlorobenzyl)malonate is then subjected to hydrolysis with an aqueous base (e.g., sodium hydroxide), followed by acidification and heating. This process removes the ester groups and one of the carboxylic acid groups, yielding the desired 3-(dichlorophenyl)propanoic acid.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Caption: General synthetic routes for dichlorophenyl propanoic acid isomers.
Biological Activity and Mechanism of Action
The primary mechanism of action for the anti-inflammatory effects of aryl propanoic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation.[7]
The relative inhibitory activity against COX-1 and COX-2 is a critical determinant of an NSAID's efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Analytical Separation of Isomers
The analysis and separation of dichlorophenyl propanoic acid isomers, including positional isomers and enantiomers, are crucial for both quality control and for studying the biological activity of individual isomers. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.
Chiral HPLC for Enantiomeric Separation
For chiral molecules like 2-(2,4-dichlorophenoxy)propanoic acid, separating the enantiomers is essential as often only one enantiomer is biologically active.[14]
Exemplar HPLC Protocol for Enantiomeric Separation of Dichlorprop:
-
Column: A chiral stationary phase (CSP) column, such as one based on permethylated α-cyclodextrin.[15]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of an aqueous buffer (e.g., triethylamine buffer at pH 9) and an organic modifier (e.g., methanol) in a 70:30 (v/v) ratio can be a starting point.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Detection: UV detection at 230 nm.[15]
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
This method would need to be optimized for baseline separation of the enantiomers.
Reversed-Phase HPLC for Positional Isomer Separation
To separate the positional isomers (e.g., 2,4-dichloro vs. 3,4-dichloro), a standard reversed-phase HPLC method can be developed.
Exemplar HPLC Protocol for Positional Isomer Separation:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile). The gradient would typically start with a lower concentration of the organic solvent and increase over time to elute the more hydrophobic isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 230-280 nm).
-
Sample Preparation: Dissolve a mixture of the isomers in a suitable solvent, such as methanol or acetonitrile.
Caption: Workflow for the analytical separation of dichlorophenyl propanoic acid isomers.
Concluding Remarks and Future Directions
The dichlorophenyl propanoic acid isomers represent a valuable class of compounds for the development of new NSAIDs. This guide has provided a comparative overview of their physicochemical properties, synthetic routes, biological mechanism of action, and analytical separation techniques.
A significant gap in the current literature is the lack of direct, side-by-side comparative data on the COX-1 and COX-2 inhibitory potency of the various positional isomers. Such a study would be invaluable for elucidating a more precise structure-activity relationship and for guiding the design of next-generation NSAIDs with enhanced selectivity and improved safety profiles. Future research should focus on the systematic synthesis and biological evaluation of these isomers to fill this knowledge gap.
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Akgul, O., Gul, M., & Supuran, C. T. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Topics in Medicinal Chemistry, 24(9), 701-723. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2018). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. International journal of nanomedicine, 13, 7235. [Link]
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Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7), 642-653. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a novel research chemical, (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid lacks extensive, publicly available safety and disposal data. In such cases, a cautious and principled approach, grounded in established chemical safety protocols, is paramount. This guide provides a comprehensive framework for the safe handling and disposal of this compound, treating it as a hazardous substance of unknown toxicity. The principles outlined here are derived from authoritative sources such as the U.S. Environmental Protection Agency (EPA) and the National Research Council's "Prudent Practices in the Laboratory".[1][2][3][4][5]
Hazard Assessment: A Precautionary Approach
The molecular structure of this compound dictates a cautious approach. The presence of a dichlorinated aromatic ring is a primary concern. Halogenated organic compounds can be persistent in the environment, exhibit toxicity, and may form highly toxic byproducts like dioxins if not incinerated at the correct temperature.[6] Therefore, until specific toxicological data is available, this compound must be managed as a hazardous chemical waste.
Structural Analysis of Potential Hazards:
-
Dichlorophenyl Group: This moiety suggests potential for ecotoxicity and persistence. Halogenated aromatics are often treated as a special class of chemical waste.
-
Carboxylic Acid Group: Confers acidic properties.
-
Amino Group: Introduces basic properties and potential biological activity.
Based on analogs, potential hazards may include skin, eye, and respiratory irritation.[7]
| Potential Hazard | Rationale & Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Assume toxic. Avoid all direct contact, ingestion, and inhalation of dust or aerosols.[8] |
| Skin/Eye Irritation | Likely irritant based on similar structures.[7][9] Always wear appropriate gloves and eye protection. |
| Ecotoxicity | Halogenated organic compounds can be hazardous to aquatic life.[10] Under no circumstances should this chemical be disposed of down the drain. |
| Reactivity | Avoid contact with strong oxidizing agents.[11] |
Personal Protective Equipment (PPE) for Safe Handling
When handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | A standard laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | Minimizes inhalation exposure. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[12] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[13]
Step 1: Designate a Waste Container
-
Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for liquids or a securely sealed bag for solids).
Step 2: Labeling
-
The EPA requires that each waste label clearly state the words "Hazardous Waste." [14]
-
The label must also include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including any solvents, by percentage.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Waste Collection
-
Solid Waste: Collect unused solid compounds, along with any contaminated items like weighing paper, gloves, or wipes, in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated "Halogenated Organic Waste" liquid container.[15][16] Do not mix with non-halogenated solvent waste.[12]
-
Aqueous Waste: Do not dispose of aqueous solutions down the drain. Collect them in a separate, labeled aqueous hazardous waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]
Diagram: Waste Segregation Decision Workflow
This diagram illustrates the decision-making process for segregating waste containing the target compound.
Caption: Decision tree for proper waste segregation.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate area.
-
If the spill is large or involves highly volatile solvents, evacuate the laboratory and contact your institution's EHS department immediately.
Step 2: Control and Contain
-
Restrict access to the spill area.
-
If safe to do so, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.
Step 3: Clean-Up
-
Wearing the full PPE detailed in Section 2, carefully collect the absorbent material and contaminated debris.
-
Place all collected materials into a designated hazardous waste container.
Step 4: Decontaminate
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for spill response.
Final Disposal Pathway
The ultimate disposal of this chemical waste must be handled by trained professionals in compliance with all local, state, and federal regulations.[17][18]
-
Final Container Sealing: Once the waste container is full, securely seal it.
-
Date the Container: Mark the date the container was filled on the hazardous waste label.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will manage the logistics of transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Destruction: The most probable method of disposal for chlorinated organic compounds is high-temperature incineration.[6] This process is designed to destroy the organic molecule completely, preventing its release into the environment.
By adhering to these procedures, you ensure not only your own safety but also the protection of the environment and compliance with critical regulations. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures at your facility.
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
